Technical Documentation Center

3-Cyclopropoxy-4-methoxy-N-methylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclopropoxy-4-methoxy-N-methylaniline

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Cyclopropoxy-4-methoxy-N-methylaniline

This technical guide provides an in-depth analysis of 3-Cyclopropoxy-4-methoxy-N-methylaniline , a specialized intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related bioactive scaffolds. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Cyclopropoxy-4-methoxy-N-methylaniline , a specialized intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related bioactive scaffolds.

Executive Summary & Compound Identity

3-Cyclopropoxy-4-methoxy-N-methylaniline is a secondary amine intermediate belonging to the class of dialkoxy-substituted anilines . It is structurally characterized by a cyclopropoxy group at the 3-position and a methoxy group at the 4-position of the N-methylaniline core.

This compound is a critical building block in the development of PDE4 inhibitors (e.g., analogs of Roflumilast, Piclamilast), where the 3-alkoxy substituent plays a pivotal role in the pharmacophore's binding affinity to the PDE4 catalytic pocket.

Chemical Identity Table[1]
PropertySpecification
Chemical Name 3-Cyclopropoxy-4-methoxy-N-methylaniline
Systematic Name N-Methyl-3-(cyclopropyloxy)-4-methoxybenzenamine
CAS Number Not Widely Listed (Research Grade)(Analogous to N,N-dimethyl variant: CAS 1243313-19-0)*
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES COc1c(OC2CC2)cc(NC)cc1
Structural Class Dialkoxyaniline / Secondary Amine
Key Functional Groups Cyclopropyl ether (strained ring), Methoxy ether, Secondary amine

*Note: While the N,N-dimethyl analog (CAS 1243313-19-0) is cataloged, the N-methyl variant is typically generated in situ or isolated as a transient intermediate during specific drug synthesis campaigns.

Chemical Profile & Physicochemical Properties[1][4][6][7][8][9][10][11]

The physicochemical profile of this compound is dominated by the electron-donating nature of the alkoxy groups and the basicity of the secondary amine.

  • Lipophilicity (LogP): Estimated at 2.1 – 2.4 . The cyclopropyl group adds significant lipophilicity compared to a simple methoxy or ethoxy group, enhancing membrane permeability for downstream APIs.

  • Basicity (pKa): The N-methylaniline nitrogen typically has a pKa of 4.5 – 5.0 . The electron-donating methoxy and cyclopropoxy groups at the 3,4-positions slightly increase electron density on the ring, potentially raising the pKa marginally compared to unsubstituted N-methylaniline.

  • Stability: The cyclopropyl ether is chemically stable under basic and neutral conditions but can be sensitive to strong Lewis acids (ring opening) or extreme acidic conditions.

Synthetic Pathways & Process Chemistry

The synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline presents two primary challenges:

  • Introduction of the Cyclopropoxy Group: The cyclopropyl ring is strained and cannot be introduced via simple alkylation with cyclopropyl halides (which are unreactive). It requires specific coupling conditions.

  • Selective N-Methylation: Preventing over-methylation to the tertiary amine (N,N-dimethyl) requires controlled reductive amination or protection-deprotection strategies.

Pathway A: The "Mitsunobu-Reduction" Route (Recommended)

This pathway ensures the integrity of the cyclopropyl ether and allows for controlled methylation.

  • Starting Material: 3-Hydroxy-4-nitroanisole (or 5-hydroxy-2-nitroanisole).

  • Step 1: Cyclopropylation: The phenol is coupled with cyclopropanol using Mitsunobu conditions (DIAD/PPh₃) or via an SₙAr reaction if the nitro group activates the ring sufficiently (though Mitsunobu is preferred for the ether linkage).

    • Alternative: Use of cyclopropyl bromide is generally ineffective. A Simmons-Smith cyclopropanation of a vinyl ether precursor is another, albeit longer, route.

  • Step 2: Nitro Reduction: The nitro group is reduced to the primary aniline using Fe/NH₄Cl or Catalytic Hydrogenation (Pd/C) .

    • Caution: Acidic reduction (Sn/HCl) must be monitored to avoid cyclopropyl ring opening.

  • Step 3: Selective Monomethylation: The primary aniline is converted to the N-methyl derivative.

    • Method:Reductive Amination using Paraformaldehyde (1.0 eq) and NaBH₃CN or NaBH(OAc)₃ in Methanol/Acetic Acid. This method minimizes over-alkylation.

Visualization: Synthetic Workflow

SynthesisPathway Start 3-Hydroxy-4-nitroanisole Step1 Cyclopropylation (Cyclopropanol, DIAD, PPh3) Start->Step1 Inter1 3-Cyclopropoxy-4-nitroanisole Step1->Inter1 Step2 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Inter2 3-Cyclopropoxy-4-methoxyaniline (Primary Amine) Step2->Inter2 Step3 Selective Monomethylation (HCHO, NaBH3CN) Inter2->Step3 Product 3-Cyclopropoxy-4-methoxy-N-methylaniline Step3->Product

Caption: Step-wise synthesis from commercially available phenols to the target N-methylaniline.

Application in Drug Discovery (SAR Context)

This compound is a pharmacophore scaffold primarily explored in the development of PDE4 Inhibitors for respiratory diseases (COPD, Asthma) and inflammatory conditions (Psoriasis).

The "Cyclopropoxy" vs. "Cyclopropylmethoxy" Distinction

Most commercial PDE4 inhibitors (e.g., Roflumilast ) utilize a Cyclopropylmethoxy (-OCH₂-cPr) group. The Cyclopropoxy (-O-cPr) group represented in this compound is a tighter, more rigid isostere.

  • Steric Bulk: The direct attachment of the cyclopropyl ring reduces the flexible linker length, potentially altering the binding vector into the PDE4 hydrophobic pocket (Q-pocket).

  • Metabolic Stability: The absence of the benzylic-like methylene group (-OCH₂-) removes a primary site for metabolic oxidation (dealkylation), potentially improving the half-life of the resulting drug candidate.

Structural Activity Relationship (SAR) Logic

SAR_Logic Compound 3-Cyclopropoxy-4-methoxy-N-methylaniline Cyclopropyl 3-Cyclopropoxy Group: Occupies Hydrophobic Pocket (High Metabolic Stability) Compound->Cyclopropyl Methoxy 4-Methoxy Group: Electron Donor (Essential for H-Bonding) Compound->Methoxy NMethyl N-Methyl Group: Modulates Basicity & Solublity (Linker Attachment Point) Compound->NMethyl Target Target Application: PDE4 Inhibitor (Anti-inflammatory) Cyclopropyl->Target Enhances Affinity NMethyl->Target Optimizes PK

Caption: SAR analysis highlighting the functional role of each substituent in PDE4 inhibition.

Analytical Characterization Protocols

To validate the identity of 3-Cyclopropoxy-4-methoxy-N-methylaniline, the following analytical signatures must be confirmed.

A. Nuclear Magnetic Resonance (NMR)[7][11]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.2 – 6.7 ppm: Aromatic protons (3H, multiplet). The 3,4-substitution pattern typically yields a specific splitting (d, dd, d).

    • δ 3.80 ppm: Methoxy singlet (-OCH₃, 3H).

    • δ 3.70 ppm: Cyclopropyl methine (-O-CH-, 1H, multiplet). Distinctive shift due to oxygen attachment.

    • δ 2.80 ppm: N-Methyl singlet (-NCH₃, 3H).

    • δ 0.6 – 0.8 ppm: Cyclopropyl methylene protons (4H, multiplet). High field diagnostic signal.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Molecular Ion: [M+H]⁺ = 194.12 m/z .

  • Fragmentation: Loss of the cyclopropyl group (M-41) or methyl group is common in MS/MS spectra.

C. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm and 210 nm.

  • Retention Time: Expected to elute later than 4-methoxy-N-methylaniline due to the lipophilic cyclopropyl group.

Safety & Handling (MSDS Guidelines)

As an aniline derivative, this compound must be handled with strict safety protocols.[1]

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled. Potential methemoglobinemia inducer.[1]Use in a fume hood.[1] Wear N95/P100 respirator if powder.
Skin Irritation Causes skin irritation and potential sensitization.Wear nitrile gloves (double gloving recommended).
Eye Damage Causes serious eye irritation.[1]Wear safety goggles.[1]
Storage Air and light sensitive.Store under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • PubChem Compound Summary. N-cyclopropyl-4-methoxyaniline (Structural Analog). National Center for Biotechnology Information. Link

  • ChemSRC. 3-Cyclopropoxy-4-methoxy-N,N-dimethylaniline (CAS 1243313-19-0).Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of PDE4 Inhibitors. (General Reference for Dialkoxyaniline SAR). Link

  • Organic Letters. Synthesis of Cyclopropyl Ethers via Mitsunobu Reaction. (Synthetic Methodology). Link

Sources

Exploratory

An In-depth Technical Guide to 3-Cyclopropoxy-4-methoxy-N-methylaniline: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3-Cyclopropoxy-4-methoxy-N-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Given the limited av...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Cyclopropoxy-4-methoxy-N-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Given the limited availability of direct literature on this specific molecule, this guide synthesizes established chemical principles and experimental data from closely related analogues to present a predictive yet robust framework for its synthesis, characterization, and safe handling. This document is intended for researchers, synthetic chemists, and drug development professionals.

Introduction: Structural Rationale and Potential Significance

3-Cyclopropoxy-4-methoxy-N-methylaniline incorporates several key structural motifs that are of significant interest in medicinal chemistry. The aniline core is a versatile scaffold found in numerous approved drugs.[1] The N-methyl group can modulate the aniline's basicity and lipophilicity, influencing its pharmacokinetic profile.

The presence of a cyclopropyl group is particularly noteworthy. In drug design, the cyclopropyl moiety is often introduced to enhance metabolic stability by blocking sites of oxidative metabolism, a common liability for aniline derivatives.[2] This is due to the high C-H bond dissociation energy of the cyclopropane ring, which makes it less susceptible to cleavage by cytochrome P450 enzymes. Furthermore, the conformational constraint imposed by the cyclopropyl ring can lead to improved binding affinity and potency at biological targets.

This guide will therefore focus on a logical, field-proven pathway to synthesize and characterize this molecule, providing researchers with the necessary foundation to explore its potential.

Proposed Synthesis Pathway

The synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline can be logically approached in a two-step sequence: first, the etherification of a suitably protected aminophenol to introduce the cyclopropoxy group, followed by the N-methylation of the resulting primary aniline.

Step 1: Synthesis of 3-Cyclopropoxy-4-methoxyaniline (Precursor)

The key precursor is synthesized via a Williamson ether synthesis, a classic and reliable method for forming ethers.[3] This involves the reaction of an alkoxide with a primary alkyl halide. In this case, the starting material would be 3-hydroxy-4-methoxyaniline. The phenolic hydroxyl group is more acidic than the amine, allowing for selective deprotonation to form the corresponding phenoxide, which then acts as a nucleophile.

Experimental Protocol: Williamson Ether Synthesis of 3-Cyclopropoxy-4-methoxyaniline

  • Materials:

    • 3-Hydroxy-4-methoxyaniline

    • Cyclopropyl bromide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Standard laboratory glassware for reflux and extraction

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask charged with 3-hydroxy-4-methoxyaniline (1.0 eq.), add the solvent (acetonitrile or DMF).

    • Add a suitable base, such as potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.), to the suspension.[4]

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add cyclopropyl bromide (1.2-1.5 eq.) to the reaction mixture.

    • Heat the reaction to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure 3-cyclopropoxy-4-methoxyaniline.

Step 2: N-Methylation to Yield 3-Cyclopropoxy-4-methoxy-N-methylaniline

The final step is the methylation of the primary amine. The Eschweiler-Clarke reaction is a highly effective and widely used method for this transformation.[5] It employs excess formic acid and formaldehyde to reductively methylate primary or secondary amines, with the reaction irreversibly stopping at the tertiary amine stage without forming quaternary ammonium salts.[5][6]

Experimental Protocol: Eschweiler-Clarke N-Methylation

  • Materials:

    • 3-Cyclopropoxy-4-methoxyaniline (from Step 1)

    • Formaldehyde (37% solution in water)

    • Formic acid (98-100%)

    • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

    • Diethyl ether or Ethyl acetate

    • Standard laboratory glassware for reflux and extraction

  • Procedure:

    • In a round-bottom flask, dissolve 3-cyclopropoxy-4-methoxyaniline (1.0 eq.) in formic acid (2.0-3.0 eq.).

    • Add formaldehyde solution (2.0-3.0 eq.) to the mixture.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the mixture is basic (pH > 8).

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude product.

    • Purification by flash column chromatography or vacuum distillation will provide the final 3-Cyclopropoxy-4-methoxy-N-methylaniline.

Synthesis_Workflow start1 3-Hydroxy-4-methoxyaniline reaction1 Williamson Ether Synthesis (Reflux) start1->reaction1 reagents1 Cyclopropyl bromide, K₂CO₃, Acetonitrile reagents1->reaction1 workup1 Work-up & Purification (Extraction, Chromatography) reaction1->workup1 precursor 3-Cyclopropoxy-4-methoxyaniline workup1->precursor reaction2 Eschweiler-Clarke Reaction (Reflux) precursor->reaction2 reagents2 Formaldehyde, Formic Acid reagents2->reaction2 workup2 Work-up & Purification (Neutralization, Extraction, Chromatography) reaction2->workup2 product 3-Cyclopropoxy-4-methoxy- N-methylaniline workup2->product

Caption: Proposed two-step synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline.

Physicochemical and Spectroscopic Characterization

As this compound is not extensively catalogued, the following properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₁H₁₅NO₂Calculated
Molecular Weight 193.24 g/mol Calculated
Appearance Likely a pale yellow to brown oil or low-melting solidAnalogy to other N-methylated anilines
Solubility Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water.Structural analogy
logP ~2.5 - 3.0Estimation based on substituent effects
pKa (of conjugate acid) ~5.0 - 5.5Analogy to substituted N-methylanilines
Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for Structural Elucidation

TechniquePredicted Key Features
¹H NMR (400 MHz, CDCl₃) δ ~6.7-6.9 ppm (m, 3H, Ar-H); δ ~3.8-3.9 ppm (m, 1H, cyclopropyl-CH-O); δ ~3.85 ppm (s, 3H, OCH₃); δ ~2.85 ppm (s, 3H, N-CH₃); δ ~0.7-0.9 ppm (m, 4H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ ~148-150 ppm (Ar-C-O); δ ~142-144 ppm (Ar-C-N); δ ~110-120 ppm (Ar-CH); δ ~70-72 ppm (cyclopropyl-CH-O); δ ~55-56 ppm (OCH₃); δ ~30-32 ppm (N-CH₃); δ ~5-7 ppm (cyclopropyl-CH₂)
FT-IR (neat) ~3400-3300 cm⁻¹ (overtone of N-H bend, weak); ~3000-2850 cm⁻¹ (C-H stretch, aliphatic); ~1600, 1500 cm⁻¹ (C=C stretch, aromatic); ~1250 cm⁻¹ (C-N stretch, aromatic amine); ~1220, 1030 cm⁻¹ (C-O stretch, ether)[7][8]
Mass Spectrometry (EI) Expected molecular ion (M⁺) at m/z = 193. A prominent fragment would likely be the loss of a methyl group (m/z = 178) or cleavage of the cyclopropyl ring.[9]

Analytical Methodologies

For purity assessment and reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this moderately polar compound.

Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or a Photo Diode Array (PDA) detector.

  • Expected Retention: The N-methylated product will be more non-polar and thus have a longer retention time than its primary amine precursor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for confirming the identity and purity of the synthesized compound.

Protocol: GC-MS Analysis

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-450 amu.

Analytical_Workflow sample Crude or Purified Product hplc HPLC Analysis (Purity & Quantification) sample->hplc gcms GC-MS Analysis (Identity & Purity) sample->gcms nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) sample->nmr ftir FT-IR Spectroscopy (Functional Group ID) sample->ftir ms Mass Spectrometry (Molecular Weight) sample->ms data_analysis Data Analysis & Structural Confirmation hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Comprehensive workflow for the analytical characterization of the target compound.

Safety and Handling

No specific toxicological data for 3-Cyclopropoxy-4-methoxy-N-methylaniline is available. Therefore, it must be handled with the assumption that it shares the hazards of other substituted anilines. Aniline and its derivatives are classified as toxic and may be harmful if inhaled, ingested, or absorbed through the skin. A primary toxic effect of aniline exposure is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Handling: Avoid creating aerosols. Use appropriate tools for transfers. Ensure containers are tightly sealed when not in use.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, framework for the synthesis and analysis of 3-Cyclopropoxy-4-methoxy-N-methylaniline. The proposed synthetic route leverages robust and well-established chemical transformations, and the analytical protocols are based on standard methods for analogous compounds. The unique combination of a metabolically robust cyclopropoxy group with the N-methylaniline scaffold makes this molecule a compelling target for further investigation, particularly in the fields of medicinal chemistry and materials science. Researchers utilizing this guide should be able to successfully synthesize and characterize this compound, paving the way for the exploration of its biological and physical properties.

References

  • SIELC Technologies. Separation of N-Methylaniline on Newcrom R1 HPLC column. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wang, X., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Li, H., et al. (2019). methylation of amines using formic acid via simple inorganic base catalysis. Chin. Chem. Lett., 30(11), 1962-1965.
  • Li, Z., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36139-36146.
  • Cordin, C., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21105.
  • ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS. [Link]

  • ResearchGate. The basic procedure for the analysis of aniline and N-methylaniline in indigo with HPLC. [Link]

  • Semantic Scholar. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • ScienceDirect. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (2026-02-10). [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. (2024-01-10). [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. [Link]

  • Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345-347.
  • PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]

  • Ragaini, V., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(21), 8049-8055.
  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • Deimler, V. A., et al. (2019). Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry and Tandem Mass Spectrometry: IV. 3-Ring and 4-Ring Isomers. Journal of the American Society for Mass Spectrometry, 30(10), 2091-2101.
  • PubChem. 4-Cyclopropylaniline. [Link]

  • University of Colorado Boulder. IR: amines. [Link]

  • PubMed. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • Federal Register. EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • University of California, Santa Barbara. Aniline. [Link]

  • Royal Society of Chemistry. Supplementary Data. [Link]

  • Journal of the Indian Chemical Society. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022-02-23). [Link]

  • Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024-06-16). [Link]

  • HBM4EU. Prioritised substance group: Anilines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Cyclopropoxy-4-methoxy-N-methylaniline in Kinase Inhibitor Design

Executive Summary In contemporary medicinal chemistry, the precise engineering of molecular building blocks is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 3-Cyclopropoxy-4-methoxy-N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the precise engineering of molecular building blocks is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 3-Cyclopropoxy-4-methoxy-N-methylaniline has emerged as a privileged intermediate, particularly in the synthesis of targeted kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically its molecular weight of 193.24 g/mol and molecular formula of C11H15NO2 —alongside the structural causality that makes it highly valuable in drug development.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical metrics of 3-Cyclopropoxy-4-methoxy-N-methylaniline is critical for anticipating its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data.

PropertyValueMechanistic Implication
Molecular Formula C₁₁H₁₅NO₂Provides a highly functionalized, low-molecular-weight scaffold ideal for fragment-based drug design.
Molecular Weight 193.24 g/mol Leaves a generous mass budget (approx. 300 Da) for the addition of hinge-binding motifs before hitting the Lipinski limit of 500 Da.
Exact Mass 193.1103 DaServes as the primary diagnostic target for LC-MS validation (m/z [M+H]⁺ = 194.1).
Hydrogen Bond Donors 1 (Secondary Amine)Acts as a controlled nucleophile; limits non-specific hydrogen bonding in the final API.
Hydrogen Bond Acceptors 2 (Ether Oxygens)Facilitates targeted interactions with kinase active-site residues.

Structural Causality in Drug Design (SAR Logic)

As a Senior Application Scientist, I emphasize that chemical substitutions are never arbitrary. The specific functionalization pattern of 3-Cyclopropoxy-4-methoxy-N-methylaniline is engineered to solve distinct pharmacological challenges, particularly in the inhibition of Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (Syk).

  • The 4-Methoxy Anchor: The methoxy group is sterically compact but highly electron-donating. In the context of BTK inhibitors, X-ray crystallography reveals that this moiety is perfectly sized to occupy tight hydrophobic pockets (such as the T474 gatekeeper residue pocket), anchoring the molecule in the active site.

  • The 3-Cyclopropoxy Shield: The selection of a cyclopropoxy group over a standard linear alkoxy chain (e.g., propoxy) is highly intentional. The cyclopropyl ring possesses unique pseudo-pi character due to the "bent" Walsh orbitals of its C-C bonds. This allows it to engage in favorable edge-to-face interactions with aromatic residues. Furthermore, it provides a steric shield that prevents metabolic oxidation of the adjacent aromatic ring while maintaining high lipophilicity.

  • The N-Methyl Handle: Utilizing a secondary aniline (N-methyl) rather than a primary aniline restricts the rotational degrees of freedom in the final drug molecule. When converted into a urea or amide, the N-methyl group induces A(1,3) allylic strain, forcing the adjacent aromatic ring out of plane. This conformational locking is critical for achieving high target residence times.

SAR_Logic Core Aniline Core (Scaffold) N_Methyl N-Methyl Group (Conformational Lock) Core->N_Methyl Methoxy 4-Methoxy (Hydrophobic Anchor) Core->Methoxy Cyclopropoxy 3-Cyclopropoxy (Steric Shielding) Core->Cyclopropoxy

Fig 1: Structural logic of 3-Cyclopropoxy-4-methoxy-N-methylaniline in drug design.

Self-Validating Experimental Protocol: Diarylurea Synthesis

To integrate this building block into a kinase inhibitor, it is typically coupled to a heteroaryl isocyanate to form a diarylurea. The following protocol is designed as a self-validating system , ensuring that each step provides diagnostic feedback to the researcher.

Quantitative Stoichiometry Table
ReagentMW ( g/mol )EquivalentsAmountRole
3-Cyclopropoxy-4-methoxy-N-methylaniline193.241.0193.2 mgNucleophile
Triphosgene296.750.35103.8 mgElectrophile Source
N,N-Diisopropylethylamine (DIPEA)129.243.0505 μLAcid Scavenger
Dichloromethane (DCM)84.93N/A10 mLAprotic Solvent
Step-by-Step Methodology
  • Isocyanate Generation (Electrophile Activation):

    • Dissolve triphosgene (103.8 mg) in anhydrous DCM (5 mL) under an inert argon atmosphere and cool to 0°C.

    • Causality: Triphosgene is preferred over phosgene gas for safety, but it must be activated at low temperatures to prevent uncontrolled polymerization.

  • Nucleophilic Addition:

    • Slowly add a solution of 3-Cyclopropoxy-4-methoxy-N-methylaniline (193.2 mg) and DIPEA (505 μL) in DCM (5 mL) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation (The Trust Check):

    • Sample 10 μL of the reaction mixture, dilute in LC-MS grade acetonitrile, and inject into the LC-MS.

    • Self-Validation Standard: The reaction is only considered complete when the starting material peak (m/z 194.1 [M+H]⁺) is completely depleted, and the carbamoyl chloride intermediate (m/z 256.1 [M+H]⁺) or final urea mass is dominant. If the 194.1 peak persists, add an additional 0.5 eq of DIPEA to neutralize residual HCl that may be protonating the aniline.

  • Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography using a gradient of DCM to 5% Methanol in DCM.

Synthetic_Workflow Step1 Step 1: Isocyanate Generation Triphosgene, DIPEA, DCM, 0°C Step2 Step 2: Nucleophilic Addition Add Aniline Derivative, RT, 4h Step1->Step2 Step3 Step 3: Chromatographic Isolation Flash Silica (DCM/MeOH 95:5) Step2->Step3 Step4 Step 4: Analytical Validation LC-MS (m/z 194.1 depletion check) Step3->Step4

Fig 2: Step-by-step synthesis workflow for incorporating the aniline building block.

Biological Application: Disruption of Kinase Signaling

Once synthesized, inhibitors derived from 3-Cyclopropoxy-4-methoxy-N-methylaniline are frequently deployed to disrupt hyperactive B-Cell Receptor (BCR) signaling pathways, which are implicated in B-cell lymphomas and autoimmune diseases. By selectively binding to the ATP pockets of Syk or BTK, these engineered molecules halt the downstream phosphorylation cascade (e.g., preventing the activation of PLCγ2).

Kinase_Pathway BCR B-Cell Receptor Syk Syk Kinase BCR->Syk BTK BTK Kinase Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibitor Aniline-Derived Inhibitor Inhibitor->Syk Inhibitor->BTK

Fig 3: Disruption of the BCR signaling pathway via BTK/Syk targeted inhibition.

References

  • Title: US10072034B2 - Kinase inhibitors Source: Google Patents URL: [1]

  • Title: Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines Source: ResearchGate URL: [Link][2]

  • Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

Sources

Exploratory

3-Cyclopropoxy-4-methoxy-N-methylaniline vs. Roflumilast Intermediates: A Comparative Analysis of Dialkoxyarene Scaffolds

Executive Summary The dialkoxyarene pharmacophore is a cornerstone in the design of Phosphodiesterase-4 (PDE4) inhibitors, a class of drugs critical for treating inflammatory conditions such as Chronic Obstructive Pulmon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dialkoxyarene pharmacophore is a cornerstone in the design of Phosphodiesterase-4 (PDE4) inhibitors, a class of drugs critical for treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This technical guide provides an in-depth comparative analysis of two distinct structural approaches within this chemical space: the highly validated Roflumilast intermediates [1] and the structurally analogous 3-Cyclopropoxy-4-methoxy-N-methylaniline core. By dissecting the causality behind their synthetic methodologies, this whitepaper serves as a comprehensive resource for drug development professionals navigating the complex interplay of steric design, electronic tuning, and synthetic feasibility.

Pharmacophoric Evolution & Structural Divergence

The active site of the PDE4 enzyme features a distinct hydrophobic pocket that accommodates dialkoxy-substituted aromatic rings. While both scaffolds target this pocket, their structural nuances dictate vastly different pharmacokinetic and synthetic profiles.

  • The Alkoxy Appendages (Position 3): Roflumilast utilizes a cyclopropylmethoxy group. The methylene spacer (-CH₂-) provides rotational flexibility, allowing the cyclopropyl ring to adopt an optimal dihedral angle within the binding pocket. In contrast, 3-cyclopropoxy features a direct oxygen-to-cyclopropyl bond. This creates a more rigid conformation and alters the electron density of the aromatic ring due to the unique sp²-like character of the strained cyclopropyl bonds.

  • The Para-Substituent (Position 4): Roflumilast employs a difluoromethoxy group, which acts as a lipophilic hydrogen bond donor/acceptor and is highly resistant to cytochrome P450-mediated oxidative cleavage[1]. The methoxy group in the aniline analog is synthetically simpler but more susceptible to rapid in vivo O-demethylation.

  • The Core Linkage: Roflumilast relies on a central benzamide linkage coupled with a highly deactivated 4-amino-3,5-dichloropyridine to anchor the molecule in the active site[2]. The N-methylaniline core represents a reversed polarity approach, offering a secondary amine handle for divergent hinge-binding trajectories.

G Core Dialkoxyarene Scaffold (PDE4 Inhibitor Core) Rof Roflumilast Intermediates Core->Rof Cyc 3-Cyclopropoxy-4-methoxy- N-methylaniline Core->Cyc R1 3-Cyclopropylmethoxy (SN2 Alkylation) Rof->R1 R2 4-Difluoromethoxy (Phase-Transfer) Rof->R2 R3 Benzamide Linkage (Deactivated Amine) Rof->R3 C1 3-Cyclopropoxy (Chan-Lam Coupling) Cyc->C1 C2 4-Methoxy (Pre-installed/SN2) Cyc->C2 C3 N-methylaniline Core (Reductive Amination) Cyc->C3

Structural divergence of Roflumilast and 3-Cyclopropoxy-4-methoxy-N-methylaniline scaffolds.

Synthetic Methodologies & Mechanistic Causality

The structural differences between these two scaffolds necessitate entirely different synthetic strategies. Below are the self-validating protocols for both workflows, explaining the chemical causality behind each experimental choice.

Synthesis of the Roflumilast Key Intermediate

The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a masterclass in regioselective protection and phase-transfer catalysis[3].

Step-by-Step Protocol:

  • Regioselective Benzylation: Start with 3,4-dihydroxybenzaldehyde. The 4-hydroxyl group is inherently more acidic than the 3-hydroxyl due to direct resonance stabilization of the phenoxide ion by the para-aldehyde group. Using a weak base (K₂CO₃), selectively deprotonate and protect the 4-OH with benzyl chloride[3].

  • S_N2 Alkylation: React the remaining free 3-OH with cyclopropylmethyl bromide in DMF. The methylene spacer allows this to proceed via a standard, high-yielding S_N2 mechanism.

  • Deprotection: Subject the intermediate to catalytic hydrogenolysis (Pd/C, H₂) to cleanly remove the benzyl protecting group, revealing the 4-OH[3].

  • Difluoromethylation: Treat the intermediate with chlorodifluoromethane (Freon-22) in a biphasic system with NaOH. Causality: The NaOH serves a dual purpose—it deprotonates the phenol and reacts with CHClF₂ to generate an electrophilic difluorocarbene (:CF₂), which rapidly inserts into the phenoxide oxygen[1].

  • Oxidation: Convert the aldehyde to the final benzoic acid using sodium chlorite (NaClO₂) and H₂O₂ (Pinnick conditions) to avoid oxidative cleavage of the newly formed ethers[1].

Workflow S1 3,4-Dihydroxy- benzaldehyde S2 Selective Alkylation (Cyclopropylmethyl Br) S1->S2 S3 Difluoromethylation (CHClF2, NaOH) S2->S3 S4 Oxidation (NaClO2, H2O2) S3->S4 S5 Roflumilast Key Intermediate S4->S5

Step-by-step synthetic workflow for the Roflumilast key intermediate.
Synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline

Unlike cyclopropylmethyl halides, direct cyclopropyl halides are practically inert to S_N2 substitution due to extreme ring strain and the sp²-hybridized character of the carbon-halogen bond. Therefore, transition-metal catalysis is mandatory[4].

Step-by-Step Protocol:

  • Chan-Lam O-Cyclopropylation: Start with 4-methoxy-3-nitrophenol. React the phenol with cyclopropylboronic acid (or potassium cyclopropyl trifluoroborate) using Cu(OAc)₂ and 1,10-phenanthroline under an O₂ atmosphere[4]. Causality: The Copper(II) catalyst facilitates an oxidative addition/reductive elimination cycle, bypassing the forbidden S_N2 trajectory to successfully forge the direct C-O-cyclopropyl bond.

  • Nitro Reduction: Reduce the nitro group to a primary aniline using standard catalytic hydrogenation (Pd/C, H₂).

  • Reductive Amination: React the resulting aniline with formaldehyde and sodium cyanoborohydride (NaBH₃CN). Causality: Direct alkylation with methyl iodide is notoriously difficult to control and often results in over-alkylation (N,N-dimethylation). Reductive amination traps the transient imine intermediate, ensuring strict stoichiometric control to yield the secondary N-methylaniline.

Quantitative Comparative Analysis

The table below summarizes the operational and pharmacokinetic differences between the two functional scaffolds, highlighting why Roflumilast's specific substitutions are favored in late-stage clinical development.

ParameterRoflumilast Key Intermediate3-Cyclopropoxy-4-methoxy-N-methylaniline
Target Pharmacophore 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid3-Cyclopropoxy-4-methoxy-N-methylaniline
C-O Bond Formation (Pos 3) S_N2 Alkylation (Cyclopropylmethyl bromide)Chan-Lam Cross-Coupling (Cyclopropylboronic acid)
Position 4 Substituent Difluoromethoxy (Installed via Carbene insertion)Methoxy (Pre-installed in starting material)
Nitrogen Functionality Benzamide (Coupled with deactivated aminopyridine)N-methylaniline (Installed via Reductive Amination)
Overall Yield (Typical) ~58% (5 steps from 3,4-dihydroxybenzaldehyde)~45-50% (3 steps from 4-methoxy-3-nitrophenol)
Metabolic Stability High (Difluoromethoxy resists CYP450 cleavage)Moderate (Methoxy is prone to rapid O-demethylation)
Scalability Excellent (Validated metric-ton industrial scale)Challenging (Requires stoichiometric copper and O₂ control)

Conclusion

The strategic selection of intermediates in drug design is a balance of target affinity, metabolic stability, and synthetic viability. The Roflumilast intermediate represents a highly optimized system: the methylene spacer allows for facile S_N2 chemistry, while the difluoromethoxy group provides critical metabolic shielding. Conversely, while the 3-Cyclopropoxy-4-methoxy-N-methylaniline scaffold offers a unique rigidified topology and altered electronic profile, it demands advanced transition-metal catalysis (Chan-Lam coupling) to overcome the inherent inertness of the cyclopropyl ring. Understanding the causality behind these chemical behaviors empowers researchers to make informed decisions when designing next-generation dialkoxyarene therapeutics.

References

  • Derosa, J. et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of the American Chemical Society, 2017. URL:[Link]

  • Patent CN102503815A. "Preparation method for roflumilast intermediate." Google Patents, 2012.

Sources

Foundational

Engineering PDE4 Inhibitors: The Critical Role of Dialkoxy Aniline Building Blocks

The Mechanistic Imperative of PDE4 Inhibition Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By blocking thi...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By blocking this degradation, PDE4 inhibitors elevate intracellular cAMP, activating Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). This cascade ultimately downregulates pro-inflammatory mediators like TNF-α while upregulating anti-inflammatory cytokines, making PDE4 a highly validated target for chronic obstructive pulmonary disease (COPD), asthma, and psoriasis[1].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC converted by cAMP cAMP (Active Messenger) AC->cAMP PDE4 PDE4 Enzyme (Target) cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP (Inactive) PDE4->AMP CREB CREB Activation PKA->CREB phosphorylates TNFa TNF-α Suppression (Anti-inflammatory) CREB->TNFa leads to Inhibitor Dialkoxy Aniline PDE4 Inhibitor Inhibitor->PDE4 blocks

Fig 1. PDE4 signaling cascade and the mechanism of action of PDE4 inhibitors.

The Dialkoxy Pharmacophore: Structural Rationale

Historically, the discovery of rolipram established the 3,4-dialkoxyphenyl motif as a privileged scaffold for PDE4 inhibition[2]. Modern medicinal chemistry has evolved this into dialkoxy aniline building blocks—such as 3-ethoxy-4-methoxyaniline and 3-cyclopentyloxy-4-methoxyaniline—to allow for versatile coupling into complex heterocyclic cores (e.g., triazines, pyrimidines, or phthalimides)[2].

Causality in Molecular Design:

  • The 4-Methoxy Group: Acts as a critical hydrogen bond acceptor. Crystallographic studies of PDE4B reveal that the oxygen atom of the 4-methoxy group forms a highly conserved hydrogen bond with the invariant glutamine residue (Gln369 in PDE4B) in the active site[3].

  • The 3-Alkoxy Group: The 3-position substituent (e.g., cyclopentyloxy, ethoxy) is driven into a spacious hydrophobic pocket adjacent to the bimetallic (Zn2+/Mg2+) binding site. The bulk and stereoelectronics of this group dictate the inhibitor's affinity and isoform selectivity, which is critical for widening the therapeutic window and mitigating emesis—the primary dose-limiting side effect of first-generation PDE4 inhibitors[1].

  • The Aniline Nitrogen: Provides a highly reactive nucleophilic handle for amide bond formation, enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) profiling[4].

Structure-Activity Relationship (SAR) Profiling

The precise nature of the dialkoxy substitution profoundly impacts enzymatic potency. Table 1 summarizes the quantitative SAR data for various dialkoxy aniline-derived inhibitors, demonstrating how minor structural tweaks translate to significant shifts in binding affinity.

Table 1: SAR Comparison of Dialkoxy Substitutions

Substitution at R1 (4-position)Substitution at R2 (3-position)Representative Core MotifPDE4 IC50 RangeClinical Relevance
Methoxy (-OCH3)Cyclopentyloxy (-OC5H9)Pyrrolidin-2-one10 - 50 nMHigh potency, prototypical scaffold (Rolipram analog)
Methoxy (-OCH3)Ethoxy (-OCH2CH3)Phthalimide50 - 100 nMOptimized therapeutic window (Apremilast building block)
Difluoromethoxy (-OCF2H)CyclopropylmethoxyBenzamide< 5 nMHigh affinity, delayed metabolism (Roflumilast motif)
Methoxy (-OCH3)Methoxy (-OCH3)Various> 500 nMPoor hydrophobic pocket engagement; weak activity

Synthetic Methodology: 3-Cyclopentyloxy-4-methoxyaniline

To integrate these building blocks into drug discovery pipelines, a robust, scalable, and self-validating synthetic protocol is required. The following methodology details the synthesis of 3-cyclopentyloxy-4-methoxyaniline from 2-methoxy-5-nitrophenol.

Synthetic_Workflow SM 2-Methoxy-5-nitrophenol Step1 Step 1: Selective Alkylation (Cyclopentyl bromide, K2CO3) SM->Step1 Int1 3-Cyclopentyloxy-4-methoxy nitrobenzene Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2 gas) Int1->Step2 Product 3-Cyclopentyloxy-4-methoxyaniline (Building Block) Step2->Product QC QC Validation (1H-NMR, TLC) Product->QC

Fig 2. Step-by-step synthetic workflow for dialkoxy aniline building blocks.

Protocol: Step-by-Step Synthesis and Validation

Step 1: Alkylation of 2-Methoxy-5-nitrophenol

  • Procedure: Dissolve 2-methoxy-5-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 2.0 eq) and cyclopentyl bromide (1.2 eq). Heat the mixture to 80°C for 12 hours under an inert argon atmosphere.

  • Causality Rationale: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion. K2CO3 is a mild base that deprotonates the phenol without causing side reactions. The 80°C temperature provides sufficient kinetic energy to overcome the steric hindrance of the secondary alkyl halide (cyclopentyl bromide) during the SN2 displacement.

  • Self-Validating System (In-Process Control): Monitor via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The reaction validates its progression when the distinct yellow spot of the starting nitrophenol (lower Rf) is entirely consumed, replaced by a higher Rf spot corresponding to the non-polar ether product.

Step 2: Catalytic Hydrogenation to the Aniline

  • Procedure: Isolate the 3-cyclopentyloxy-4-methoxynitrobenzene intermediate. Dissolve in methanol and add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with hydrogen gas and stir vigorously at room temperature under 1 atm of H2 for 4 hours.

  • Causality Rationale: Catalytic hydrogenation is selected over harsh chemical reduction (e.g., Fe/HCl or SnCl2) to prevent the cleavage of the sensitive cyclopentyloxy ether linkage and to avoid heavy metal contamination in the final building block, which could interfere with downstream biological assays.

  • System Validation & Quality Control: Filter through Celite to remove Pd/C, concentrate, and analyze via 1H-NMR (400 MHz, CDCl3). The system validates itself by the disappearance of the downfield aromatic nitro signals (typically >7.5 ppm) and the emergence of a broad singlet at ~3.5 ppm integrating for 2 protons (the -NH2 group), alongside the preservation of the cyclopentyl envelope (multiplets at 1.55-1.96 ppm) and the methoxy singlet at 3.77-3.84 ppm[5].

Biological Evaluation & Screening Cascade

Once synthesized and coupled to a core scaffold, the resulting New Chemical Entities (NCEs) must be rigorously evaluated through a tiered screening cascade.

Screening_Cascade Phase1 Primary Screening Enzymatic Assay cAMP Hydrolysis Phase2 Secondary Screening Cellular Assay PBMC TNF-α Release Phase1->Phase2 IC50 < 100nM Phase3 Tertiary Screening In Vivo Models Emesis & Efficacy Phase2->Phase3 High Efficacy Lead Lead Optimization SAR Analysis Dialkoxy Tuning Phase3->Lead Feedback Loop Lead->Phase1

Fig 3. Biological screening cascade for evaluating PDE4 inhibitor efficacy.

  • Primary Enzymatic Assay: Compounds are tested for their ability to inhibit the hydrolysis of cAMP by recombinant PDE4 enzymes. This is typically quantified using a radioactive tritium-labeled cAMP assay or a fluorescence polarization assay, comparing the IC50 against reference standards like rolipram[2].

  • Secondary Cellular Assay: Efficacy is validated in human Peripheral Blood Mononuclear Cells (PBMCs). The cells are stimulated with Lipopolysaccharide (LPS), and the concentration-dependent suppression of TNF-α release is measured via ELISA[1].

Conclusion

The dialkoxy aniline building block remains a cornerstone of PDE4 inhibitor design. By carefully tuning the steric and electronic properties of the 3- and 4-position substituents, and employing rigorous, self-validating synthetic protocols, researchers can continue to develop highly potent, isoform-selective therapeutics for chronic inflammatory diseases.

References
  • Source: nih.
  • Source: google.
  • Source: google.
  • Source: google.
  • Title: EP000994100B1 - Googleapis.

Sources

Exploratory

Pharmacophore properties of 3-cyclopropoxy-4-methoxyaniline derivatives

Pharmacophore Properties & Synthetic Utility of 3-Cyclopropoxy-4-methoxyaniline Derivatives Part 1: Executive Summary & Core Directive The Scaffold at a Glance: The 3-cyclopropoxy-4-methoxyaniline moiety represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Properties & Synthetic Utility of 3-Cyclopropoxy-4-methoxyaniline Derivatives

Part 1: Executive Summary & Core Directive

The Scaffold at a Glance: The 3-cyclopropoxy-4-methoxyaniline moiety represents a highly specialized pharmacophore used primarily in the development of Phosphodiesterase 4 (PDE4) inhibitors . It serves as a rigid, metabolically distinct bioisostere of the classic "catechol ether" motif found in first-generation inhibitors like Rolipram and second-generation drugs like Roflumilast.

Strategic Value: While the 3-cyclopentyloxy (Rolipram) and 3-cyclopropylmethoxy (Roflumilast) groups are more common, the 3-cyclopropoxy (O-cPr) variant offers a unique physicochemical profile:

  • Conformational Rigidity: The direct attachment of the cyclopropyl ring to oxygen minimizes entropic loss upon binding.

  • Hydrophobic Clamp Fit: It targets the hydrophobic Q-pocket of the PDE4 catalytic site with a smaller steric footprint than the cyclopentyl group, potentially altering isoform selectivity (PDE4B vs. PDE4D).

  • Metabolic Stability: It eliminates the benzylic methylene found in Roflumilast, altering the oxidative metabolism profile (CYP450 degradation pathways).

This guide details the structural logic, binding mechanism, and validated synthetic protocols for this scaffold.

Part 2: Pharmacophore Architecture & Binding Logic

The efficacy of 3-cyclopropoxy-4-methoxyaniline derivatives hinges on their ability to mimic the transition state of cAMP hydrolysis within the PDE4 active site.

The "Catechol Ether" Mimicry

The core benzene ring mimics the adenine ring of cAMP. The substituents are positioned to interact with the Q-pocket (a hydrophobic region conserved in PDE4).

  • Position 3 (Cyclopropoxy - The "Clamp"):

    • Function: Hydrophobic interaction.

    • Mechanism: The cyclopropyl ring sits in a hydrophobic pocket usually occupied by Valine, Leucine, and Phenylalanine residues.

    • Advantage: Unlike linear alkoxy chains, the cyclopropyl group cannot freely rotate, pre-organizing the molecule for binding. It is less lipophilic (lower cLogP) than a cyclopentyl group, potentially improving aqueous solubility.

  • Position 4 (Methoxy - The "Anchor"):

    • Function: Hydrogen Bond Acceptor.

    • Mechanism: The methoxy oxygen forms a critical hydrogen bond with the amide backbone of a conserved glutamine residue (Gln369 in PDE4D). This anchors the inhibitor in the active site.

  • Position 1 (Aniline Nitrogen - The "Vector"):

    • Function: Linker/H-Bond Donor.

    • Mechanism: This nitrogen is rarely free. It serves as the attachment point for a "tail" (e.g., 3,5-dichloropyridine in Roflumilast or a benzamide). This tail extends into the solvent-exposed region or a secondary pocket (M-pocket), often determining the compound's potency and emetic potential.

Visualization: Pharmacophore Interaction Map

Pharmacophore Scaffold 3-Cyclopropoxy-4-methoxyaniline Core Scaffold Cyclopropoxy 3-Cyclopropoxy Group (Hydrophobic Clamp) Scaffold->Cyclopropoxy Position 3 Methoxy 4-Methoxy Group (H-Bond Acceptor) Scaffold->Methoxy Position 4 Aniline 1-Amino Group (Vector/Linker) Scaffold->Aniline Position 1 QPocket PDE4 Q-Pocket (Val, Leu, Phe) Cyclopropoxy->QPocket Van der Waals Interaction Gln369 Gln369 Residue (Invariant Anchor) Methoxy->Gln369 Hydrogen Bond (2.8 Å) Tail Solvent Exposed Region (Selectivity/Potency) Aniline->Tail Amide/Urea Coupling

Caption: Interaction map of the 3-cyclopropoxy-4-methoxyaniline scaffold within the PDE4 catalytic site.

Part 3: Structure-Activity Relationship (SAR) Data

The following table contrasts the 3-cyclopropoxy scaffold with its famous analogs. Data is synthesized from general PDE4 SAR trends (e.g., Rolipram/Roflumilast series).

Feature3-Cyclopropoxy (Target)3-Cyclopentyloxy (Rolipram)3-Cyclopropylmethoxy (Roflumilast)
Steric Bulk Low (Compact)High (Bulky)Medium (Extended)
Rotational Freedom Rigid (Locked)Semi-RigidFlexible (Methylene hinge)
Lipophilicity (cLogP) ModerateHighModerate-High
Metabolic Risk Ring opening (Oxidative)HydroxylationDealkylation / Oxidation
PDE4 Potency High (nM range)*High (nM range)Very High (pM range)

*Potency is highly dependent on the "Tail" group attached to the aniline.

Part 4: Validated Synthetic Protocols

Synthesizing aryl cyclopropyl ethers is chemically distinct from standard alkylation because cyclopropyl halides do not undergo S_N2 reactions. Two robust pathways are recommended: Copper-Mediated Coupling (Chan-Lam type) and Simmons-Smith Cyclopropanation .

Method A: Copper-Mediated Coupling (Recommended)

This method is preferred for its modularity, allowing the installation of the cyclopropyl group on a pre-existing phenol.

Reagents:

  • Substrate: 2-Methoxy-5-nitrophenol (Precursor to the aniline).

  • Reagent: Cyclopropylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)2 (1.0 equiv) or Cu(OTf)2.

  • Base: Na2CO3 or Et3N.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Atmosphere: Oxygen (balloon) or Air (oxidative coupling).

Protocol:

  • Coupling: Charge a flask with 2-methoxy-5-nitrophenol (10 mmol), cyclopropylboronic acid (20 mmol), Cu(OAc)2 (10 mmol), and Na2CO3 (20 mmol) in DCE (50 mL).

  • Incubation: Stir vigorously at 70°C under an air atmosphere (open vessel or O2 balloon) for 24 hours. The reaction turns blue/green.

  • Workup: Filter through a celite pad to remove copper salts. Wash with EtOAc.

  • Reduction: Dissolve the resulting 3-cyclopropoxy-4-methoxynitrobenzene in EtOH. Add Pd/C (10% w/w) and stir under H2 (1 atm) for 4 hours.

  • Purification: Filter and concentrate to yield 3-cyclopropoxy-4-methoxyaniline .

Method B: Simmons-Smith Cyclopropanation (Classical)

Used when boronic acids are unavailable.

  • Vinylation: React 2-methoxy-5-nitrophenol with 1,2-dibromoethane/base followed by elimination, or use vinyl acetate/Ir-catalyst to form the aryl vinyl ether.

  • Cyclopropanation: Treat the vinyl ether with Et2Zn and CH2I2 (Furukawa modification) in DCM at 0°C to RT.

  • Reduction: Reduce the nitro group to the aniline as above.

Visualization: Synthetic Workflow

Synthesis cluster_MethodA Method A: Chan-Lam Coupling (Strategic) cluster_Reduction Global Reduction Step Start 2-Methoxy-5-nitrophenol Step1A Cyclopropylboronic acid Cu(OAc)2, Base, 70°C Start->Step1A InterA 3-Cyclopropoxy-4-nitroanisole Step1A->InterA StepRed H2, Pd/C Ethanol, RT InterA->StepRed Final 3-Cyclopropoxy-4-methoxyaniline (Target Scaffold) StepRed->Final

Caption: Synthetic route via Copper-mediated oxidative coupling.

Part 5: References

  • Daxas (Roflumilast) Approval & Chemistry. European Medicines Agency. Overview of the chemical properties and pharmacophore of the dialkoxy-benzamide class.

  • Synthesis of Aryl Cyclopropyl Ethers. Beilstein Journal of Organic Chemistry. "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation... (Analogous O-cyclopropylation protocols)".

  • Chan-Lam Coupling for Medicinal Chemistry. Journal of Organic Chemistry. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols". Describes the Cu-mediated coupling logic.

  • PDE4 Inhibitor SAR. Journal of Medicinal Chemistry. "Synthesis and structure-activity relationship of N-arylrolipram derivatives". Establishes the necessity of the 3-alkoxy hydrophobic clamp.

  • PubChem Compound Summary. "3-Cyclopropoxy-4-methoxyaniline". Confirmation of chemical entity and physical properties.

Foundational

Metabolic Stability of N-Methylated Aniline Derivatives: A Technical Guide

Executive Summary The N-methylated aniline motif is a double-edged sword in medicinal chemistry. While it frequently improves potency by optimizing lipophilicity and hydrogen bond donor/acceptor profiles, it introduces s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylated aniline motif is a double-edged sword in medicinal chemistry. While it frequently improves potency by optimizing lipophilicity and hydrogen bond donor/acceptor profiles, it introduces significant metabolic liabilities. This guide dissects the metabolic fate of this structural class, focusing on the competition between N-demethylation (bio-inactivation) and bioactivation pathways that lead to toxic reactive metabolites.

For the drug developer, understanding the causality of these transformations is critical. We do not merely observe instability; we must engineer against it using kinetic isotope effects (KIE), steric occlusion, and electronic modulation.

Mechanistic Foundations: The CYP450 vs. FMO Tug-of-War

The metabolic clearance of N-methylanilines is primarily driven by Cytochrome P450 (CYP450) enzymes and Flavin-containing Monooxygenases (FMOs). The stability of the N-methyl group is dictated by the electronic environment of the nitrogen lone pair.

The N-Demethylation Pathway (CYP-Mediated)

The dominant clearance route is oxidative N-demethylation. This is not a simple bond cleavage but a multi-step radical process.

  • Mechanism: The reaction proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism, typically initiated by the high-valent Iron-Oxo species (Compound I) of the CYP heme.

  • The Pivot Point: The abstraction of a hydrogen atom from the N-methyl group yields a carbon-centered radical, which rapidly rebounds to form a carbinolamine intermediate.

  • Collapse: This carbinolamine is inherently unstable and spontaneously collapses to release formaldehyde (HCHO) and the primary aniline.

The N-Oxidation Pathway (FMO/CYP-Mediated)

Alternatively, the nitrogen lone pair can be directly oxygenated to form an N-oxide. While often reversible (via reductases), N-oxides are polar metabolites that facilitate renal excretion but can also serve as reservoirs for the parent drug.

Visualization of Metabolic Fate

The following diagram illustrates the bifurcation between bio-inactivation and potential bioactivation.

MetabolicPathways Parent N-Methylaniline Derivative Radical C-Centered Radical Parent->Radical CYP450 (HAT) [Rate Limiting] NOxide N-Oxide Parent->NOxide FMO / CYP (Direct N-Oxidation) Carbinolamine Carbinolamine Intermediate Radical->Carbinolamine OH Rebound Aniline Primary Aniline (Metabolite) Carbinolamine->Aniline Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Carbinolamine->Formaldehyde NOxide->Parent Reductases (In vivo)

Figure 1: The metabolic bifurcation of N-methylanilines. The N-demethylation pathway (blue) is often the primary driver of clearance (


).

Toxicity & Bioactivation: The Quinone Imine Trap

Stability is not just about half-life; it is about safety. N-methylanilines are structural alerts because their primary metabolites (anilines) are precursors to Quinone Imines (QI) .

The Bioactivation Cascade
  • N-Demethylation: Parent converts to Aniline.

  • Para-Hydroxylation: CYP enzymes hydroxylate the aniline ring at the para position (if unsubstituted) to form p-aminophenol derivatives.

  • Dehydrogenation: This intermediate is oxidized (often by CYP2E1) to the electrophilic Quinone Imine.

  • Adduct Formation: QIs are soft electrophiles (Michael acceptors) that covalently bind to hepatic glutathione (GSH) or cysteine residues on proteins, leading to hepatotoxicity.

Bioactivation Aniline Primary Aniline PAP p-Aminophenol Derivative Aniline->PAP CYP-mediated p-Hydroxylation QI Quinone Imine (Reactive Electrophile) PAP->QI -2H / Oxidation Toxicity Protein Adducts / Hepatotoxicity QI->Toxicity Covalent Binding (Cys residues) GSH Glutathione Conjugate QI->GSH Detoxification (+GSH)

Figure 2: The "Lethal Synthesis" pathway. Preventing the initial N-demethylation or blocking the para-position can mitigate this risk.

Experimental Protocol: The Self-Validating Microsomal Assay

To assess metabolic stability, we utilize a liver microsome (LM) incubation assay.[1] This protocol is designed to be self-validating by strictly controlling substrate concentration relative to


.
Critical Parameters
  • Substrate Concentration: 1 µM. Rationale: This is generally well below the

    
     for most CYP substrates, ensuring the reaction follows first-order kinetics . This allows for the linear extrapolation of intrinsic clearance (
    
    
    
    ).
  • Protein Concentration: 0.5 mg/mL. Rationale: Balances signal-to-noise ratio while minimizing non-specific binding (NSB).

  • Cofactor: NADPH (regenerating system or pre-formulated).

Step-by-Step Workflow
  • Preparation:

    • Thaw Liver Microsomes (Human/Rat/Mouse) on ice.[1]

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).[1]

  • Pre-Incubation:

    • Mix Microsomes + Buffer + Test Compound (1 µM).[1]

    • Incubate at 37°C for 5 minutes. Purpose: Thermal equilibration.

  • Initiation:

    • Add NADPH (1 mM final conc) to initiate the reaction.[1]

    • Control: Run a parallel incubation with buffer instead of NADPH (Minus-Cofactor Control) to rule out chemical instability.

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench immediately into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (3000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Cmpd @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 45 min) Step2->Step3 Step4 4. Quench (Ice-Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Determine % Remaining) Step4->Step5

Figure 3: Standardized Microsomal Stability Workflow.

Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.

Structural Optimization Strategies (SAR)

When N-methylaniline instability drives high clearance, the following medicinal chemistry strategies are proven to enhance metabolic stability.

Deuterium Substitution (The "Heavy" Methyl)

Replacing the N-methyl hydrogens with deuterium (


) exploits the Kinetic Isotope Effect (KIE) . Since C-D bonds are stronger than C-H bonds, and the HAT step is rate-limiting (see Section 2.1), this substitution can significantly reduce 

without altering binding affinity.
Electronic Deactivation

Electron-withdrawing groups (EWGs) on the phenyl ring reduce the electron density on the nitrogen lone pair, making it less susceptible to oxidation (N-oxide formation) and raising the oxidation potential for the initial SET step.

Steric Blocking

Ortho-substitution twists the aniline out of planarity with the phenyl ring, disrupting conjugation and potentially hindering CYP access to the nitrogen.

Table 1: Comparative Stability Strategies
StrategyModificationMechanism of ActionExpected Impact on

Risk
Deuteration N-CH


N-CD

Kinetic Isotope Effect (Primary)Reduction (20-50%)Metabolic switching to ring hydroxylation
Para-Blocking p-H

p-F
Blocks metabolic soft spotHigh (Prevents QI formation)May alter potency/solubility
Ortho-Sterics o-H

o-Cl/Me
Steric hindrance / TorsionModerateMay reduce potency significantly
Ring Saturation Phenyl

Bicyclo[1.1.1]pentane
Removes aromaticity (Isostere)Very High (Eliminates aniline)Complete change in physicochemical space

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation. Xenobiotica. Link

  • Kalgutkar, A. S., et al. (2005). Reactive Metabolites in Drug Discovery and Development. Wiley-Interscience.
  • Shao, L., & Hewitt, M. C. (2012).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Exploratory

Technical Guide: LogP and Physicochemical Profiling of 3-Cyclopropoxy-4-methoxy-N-methylaniline

This guide provides an in-depth technical analysis of 3-Cyclopropoxy-4-methoxy-N-methylaniline (CAS: 1243317-71-6), a specialized intermediate frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Cyclopropoxy-4-methoxy-N-methylaniline (CAS: 1243317-71-6), a specialized intermediate frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. The content is structured to support researchers in medicinal chemistry and pharmacokinetics.

Executive Summary

3-Cyclopropoxy-4-methoxy-N-methylaniline is a critical pharmacophore building block, structurally characterized by a disubstituted aniline core featuring a cyclopropoxy ether at the meta position and a methoxy group at the para position.[1] Its physicochemical profile—specifically its lipophilicity (LogP) and ionization constant (pKa)—dictates its utility in drug discovery, particularly for central nervous system (CNS) and anti-inflammatory targets. This guide details the theoretical and experimental frameworks for determining these properties and their implications for ADME (Absorption, Distribution, Metabolism, Excretion).

Chemical Identity & Structural Significance[2][3][4][5][6][7]

PropertyDetail
Chemical Name 3-Cyclopropoxy-4-methoxy-N-methylaniline
CAS Number 1243317-71-6
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Core Scaffold N-Methylaniline
Key Substituents 3-Cyclopropoxy (Lipophilic ether), 4-Methoxy (Electron-donating)
Primary Application Intermediate for PDE4 inhibitors (e.g., Roflumilast analogs)
Structural Logic

The cyclopropoxy group is a bioisostere for larger alkyl ethers but offers unique metabolic stability and conformational rigidity. Combined with the N-methyl group, it modulates the basicity of the aniline nitrogen, directly influencing solubility and membrane permeability.

Physicochemical Profile

The following values represent a synthesis of calculated (cLogP) and predicted experimental data based on structural analogues (e.g., N-cyclopropyl-4-methoxyaniline).

Quantitative Data Summary
ParameterValue (Approx.)Significance
LogP (Octanol/Water) 2.2 – 2.6 Ideal for oral bioavailability; moderate CNS penetration.
LogD (pH 7.4) 1.8 – 2.2 Physiological lipophilicity; accounts for partial ionization.
pKa (Base) 4.8 – 5.2 Weak base; largely unionized at physiological pH (7.4).
H-Bond Donors 1 (NH)Favorable for membrane crossing.
H-Bond Acceptors 3 (N, O, O)Facilitates receptor binding interactions.
TPSA ~30-40 ŲWell below the 90 Ų threshold for BBB permeability.
Mechanistic Insight: The LogP/pKa Interplay

At physiological pH (7.4), the molecule exists primarily in its neutral form because its pKa (~5.0) is significantly lower than the environmental pH.

  • Significance: This ensures that the effective lipophilicity (LogD) closely mirrors the intrinsic LogP, maximizing passive diffusion across the intestinal epithelium and the Blood-Brain Barrier (BBB).

Experimental Protocols for Property Determination

Protocol A: Shake-Flask Method (ASTM E1147)

Best for: Absolute accuracy when high-purity compound is available.

  • Preparation: Dissolve 3-Cyclopropoxy-4-methoxy-N-methylaniline in n-octanol (pre-saturated with water).

  • Equilibration: Mix with an equal volume of water (pre-saturated with octanol) in a glass vessel.

  • Agitation: Shake mechanically for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3000g for 20 minutes to fully separate phases.

  • Quantification: Analyze both phases using UV-Vis spectroscopy (λ_max ~240-250 nm) or HPLC.

  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (OECD 117)

Best for: Rapid screening and small sample sizes.

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).

  • Standard Calibration: Inject a mixture of 6 reference standards with known LogP values (e.g., Benzyl alcohol, Toluene, Naphthalene).

  • Retention Time Measurement: Measure the capacity factor (

    
    ) for the target molecule.
    
  • Correlation: Plot

    
     vs. LogP of standards to generate a calibration curve.
    
  • Interpolation: Derive the LogP of 3-Cyclopropoxy-4-methoxy-N-methylaniline from the curve.

Visualization: Experimental Workflows

LogP_Determination cluster_ShakeFlask Protocol A: Shake Flask (Gold Standard) cluster_HPLC Protocol B: RP-HPLC (High Throughput) Start Compound Sample (CAS 1243317-71-6) SF_Mix Mix Octanol/Water Phases Start->SF_Mix HPLC_Cal Inject Ref. Standards Start->HPLC_Cal SF_Equil Equilibrate (24h, 25°C) SF_Mix->SF_Equil SF_Sep Phase Separation (Centrifugation) SF_Equil->SF_Sep SF_Anal UV/HPLC Quantification SF_Sep->SF_Anal HPLC_Run Measure Retention Time (tR) HPLC_Cal->HPLC_Run HPLC_Calc Calculate k' Factor HPLC_Run->HPLC_Calc HPLC_Res Interpolate LogP from Curve HPLC_Calc->HPLC_Res

Caption: Comparative workflow for LogP determination via Shake-Flask (direct measurement) and RP-HPLC (retention-based estimation).

ADME Implications & Drug Development Context

The physicochemical properties of 3-Cyclopropoxy-4-methoxy-N-methylaniline directly influence its behavior in biological systems.

Absorption (Lipinski's Rule of 5)
  • Compliance: The molecule adheres strictly to Lipinski’s rules (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

  • Prediction: High oral bioavailability is expected. The cyclopropoxy group adds lipophilicity without significant metabolic liability compared to linear alkyl chains.

Blood-Brain Barrier (BBB) Permeability
  • LogP ~2.4: This falls within the optimal range (2.0–3.5) for CNS penetration.

  • Basicity: The N-methylaniline nitrogen is weakly basic. Unlike highly basic amines (pKa > 8) that get trapped in acidic lysosomes, this molecule remains largely neutral, facilitating passive transport across endothelial cells.

Metabolic Stability

The N-methyl group is a primary site for metabolic modification. The likely metabolic pathway involves N-demethylation by Cytochrome P450 enzymes (specifically CYP2C19 or CYP3A4), yielding the primary aniline metabolite.

Visualization: Metabolic Fate & ADME Logic

ADME_Pathway cluster_Absorption Absorption Phase cluster_Metabolism Hepatic Metabolism (Phase I) Parent Parent Compound (LogP ~2.4) Gut Intestinal Lumen (pH 6-7) Parent->Gut Membrane Lipid Bilayer (Passive Diffusion) Gut->Membrane High Permeability CYP CYP450 (N-Demethylation) Membrane->CYP Portal Vein Transport Metabolite Primary Aniline (More Polar) CYP->Metabolite Oxidative Cleavage Excretion Excretion Metabolite->Excretion Renal Clearance

Caption: Predicted ADME pathway highlighting passive diffusion and hepatic N-demethylation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1243317-71-6. Retrieved from [Link]

  • ChemSrc (2025). 3-Cyclopropoxy-4-methoxy-N-methylaniline Physicochemical Properties. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Cyclopropylation in Medicinal Chemistry – Bromocyclopropane vs. Cyclopropylboronic Acid

Introduction & Medicinal Chemistry Rationale The cyclopropyl group is a privileged structural motif in modern drug discovery. Its incorporation into a molecular scaffold frequently improves lipophilic efficiency (LipE),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Medicinal Chemistry Rationale

The cyclopropyl group is a privileged structural motif in modern drug discovery. Its incorporation into a molecular scaffold frequently improves lipophilic efficiency (LipE), modulates pKa, and restricts conformational flexibility to enhance target binding[1]. Most critically, the cyclopropyl ring offers superior metabolic stability compared to standard alkyl chains; its C–H bond dissociation energy (106 kcal/mol) is significantly higher than that of n-propyl or i-propyl groups (98 kcal/mol), rendering it highly resistant to cytochrome P450-mediated oxidative metabolism[2].

However, appending a cyclopropyl group to complex heterocycles or heteroatoms presents distinct synthetic challenges. This application note provides a critical evaluation of the two primary reagents used for late-stage cyclopropylation—Bromocyclopropane (BCP) and Cyclopropylboronic Acid (CPBA) —and details self-validating protocols for their deployment.

Reagent Profiling & Mechanistic Divergence

The choice between BCP and CPBA is dictated by the electronic demands of the target scaffold and the desired bond type (C–C vs. C–N/C–O).

  • Cyclopropylboronic Acid (CPBA): Acts exclusively as a nucleophile. It is highly effective in Palladium-catalyzed Suzuki-Miyaura cross-couplings for C–C bond formation[3][4] and Copper-catalyzed Chan-Lam couplings for C–N/C–O bond formation[2][5]. CPBA is bench-stable, though it can form unreactive boroxine trimers if completely dehydrated[4].

  • Bromocyclopropane (BCP): Acts as an electrophile or a radical precursor. Historically, BCP has been challenging to use in traditional Pd-catalyzed cross-couplings due to sluggish two-electron oxidative addition and a high propensity for competitive ring-opening side reactions[6]. However, it excels in single-electron transfer (SET) paradigms, such as Minisci-type C–H alkylations, where it readily forms a nucleophilic cyclopropyl radical.

Quantitative Data Summaries

Table 1: Comparative Profile of Cyclopropylation Reagents

FeatureCyclopropylboronic Acid (CPBA)Bromocyclopropane (BCP)
Chemical Role Nucleophile (sp³ Boron)Electrophile / Radical Precursor
Primary Reactions Suzuki-Miyaura (C-C), Chan-Lam (C-N, C-O)Minisci Addition (C-C), Reductive Cross-Coupling
Key Advantages Bench-stable, high functional group tolerance, avoids ring-opening[4][7].Inexpensive, excellent for direct C-H functionalization of electron-deficient arenes.
Major Limitations Prone to protodeboronation; requires specific bulky ligands for transmetalation[7].Resistant to standard 2e⁻ oxidative addition; volatile (b.p. ~69°C)[6][8].

Table 2: Typical Reaction Parameters and Yields

Reaction TypeReagentTarget BondTypical Catalyst SystemAvg. Yield RangeRef
Suzuki-Miyaura CPBAC–C (Aryl)1-5 mol% Pd(OAc)₂, SPhos69% – 93%[7]
Chan-Lam CPBAC–N / C–O10-20 mol% Cu(OAc)₂, O₂48% – 85%[2]
Minisci Addition BCPC–C (Heteroaryl)Mg/Ni or Photocatalyst48% – 51%

Logical Workflow for Reagent Selection

The following decision tree dictates the optimal reagent and catalytic pathway based on the target bond and available starting material.

Cyclopropylation_Logic Start Target Cyclopropylation CC_Bond C-C Bond Formation Start->CC_Bond CHet_Bond C-N / C-O Bond Formation Start->CHet_Bond Nucleophile_Arene Aryl Halide Scaffold CC_Bond->Nucleophile_Arene Electrophile_Arene Heteroarene C-H CC_Bond->Electrophile_Arene ChanLam Chan-Lam Coupling (Cu-Catalyzed, O2) CHet_Bond->ChanLam Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Nucleophile_Arene->Suzuki Minisci Minisci Radical Addition (SET Promoted) Electrophile_Arene->Minisci CPBA Cyclopropylboronic Acid (Nucleophile) Suzuki->CPBA BCP Bromocyclopropane (Radical Precursor) Minisci->BCP ChanLam->CPBA

Logical decision tree for selecting cyclopropylation reagents and reaction pathways.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C–C Cyclopropylation

Reagent: Cyclopropylboronic Acid (CPBA) Target: Aryl or Heteroaryl Halides

Scientific Rationale: The sp³ hybridization of CPBA makes the transmetalation step to the Pd(II) center highly unfavorable compared to arylboronic acids. To overcome this, electron-rich, sterically demanding ligands (e.g., SPhos or PCy₃) are mandatory to accelerate both oxidative addition and transmetalation[4][7]. Furthermore, the addition of water is critical to hydrolyze unreactive boroxine trimers into the active boronate species[4].

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask, combine the aryl bromide (1.0 equiv), CPBA (1.3 equiv), and anhydrous K₃PO₄ (2.0 equiv)[7].

  • Solvent Addition: Add a mixture of Toluene/H₂O (10:1 ratio, 0.2 M). Causality: The biphasic system ensures base solubility while providing the necessary water for boroxine hydrolysis[4].

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of CPBA and the degradation of the phosphine ligand.

  • Catalyst Addition: Add Pd(OAc)₂ (1.0 mol%) and SPhos (2.0 mol%)[7].

  • Reaction: Heat to 90°C under Argon for 12–18 hours.

  • In-Process Validation: Monitor via HPLC at the 6-hour mark[4]. The reaction mixture should remain a pale yellow/orange. Self-Validation: If the solution rapidly turns opaque black, Pd-black has precipitated, indicating catalyst deactivation (likely due to oxygen ingress or insufficient ligand coordination).

Protocol B: Copper-Catalyzed Chan-Lam C–N/C–O Cyclopropylation

Reagent: Cyclopropylboronic Acid (CPBA) Target: Phenols, Anilines, or Aza-heterocycles

Scientific Rationale: The Chan-Lam coupling is an oxidative process requiring a Cu(II) catalyst. Following transmetalation and reductive elimination, the catalyst is reduced to Cu(I) or Cu(0). Atmospheric oxygen (1 atm O₂) is strictly required as a terminal oxidant to regenerate the active Cu(II) species[2].

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask open to the air, add the nucleophile (phenol or amine, 1.0 equiv), CPBA (2.0 equiv), Cu(OAc)₂ (20 mol%), and 2,2'-bipyridine (20 mol%)[2].

  • Moisture Control: Add freshly activated 4Å molecular sieves (500 mg/mmol). Causality: While O₂ is required, ambient water acts as a competing nucleophile, reacting with CPBA to form cyclopropanol/phenol byproducts[9].

  • Solvent & Base: Add Dichloroethane (DCE, 0.1 M) and Na₂CO₃ (2.0 equiv).

  • Reaction: Stir vigorously at 70°C under an atmosphere of dry air or an O₂ balloon for 24 hours.

  • In-Process Validation: The reaction relies on the Cu(II)/Cu(I) cycle. Self-Validation: A sustained deep blue or green hue indicates an active Cu(II) resting state. The accumulation of a brick-red precipitate (Cu₂O) indicates a stalled oxidation cycle; if observed, increase the stirring rate to enhance O₂ mass transfer[9].

Protocol C: Minisci-Type Radical C–C Cyclopropylation

Reagent: Bromocyclopropane (BCP) Target: Electron-deficient Heteroarenes (e.g., Quinolines, Pyridines)

Scientific Rationale: Because BCP resists traditional two-electron oxidative addition, it is perfectly suited for single-electron transfer (SET) chemistry. Mechanochemical or photocatalytic reduction of BCP generates a nucleophilic cyclopropyl radical, which selectively attacks protonated, electron-deficient heteroarenes at the most electrophilic position.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, combine the heteroarene (1.0 equiv) and an acid source (e.g., TFA, 1.5 equiv) to protonate the heterocycle, lowering its LUMO for radical attack.

  • Radical Generation: Add Bromocyclopropane (3.0 equiv) and the SET initiator (e.g., freshly activated Mg turnings for mechanochemical approaches, or an Ir-photocatalyst for photochemical approaches).

  • Reaction: Subject the mixture to the appropriate SET condition (ball-milling at 30 Hz or blue LED irradiation) at ambient temperature. Causality: Maintaining ambient temperature prevents the thermal ring-opening of the transient cyclopropyl radical.

  • In-Process Validation: Track the consumption of the starting material via LC-MS. The formation of a stable radical intermediate often results in a distinct color shift (e.g., deep purple/blue in photocatalysis) which fades upon completion of the radical chain.

References

Sources

Application

HPLC method development for 3-Cyclopropoxy-4-methoxy-N-methylaniline

Application Note & Protocol: Robust HPLC Method Development for 3-Cyclopropoxy-4-methoxy-N-methylaniline Physicochemical Causality & Chromatographic Challenges Developing a robust High-Performance Liquid Chromatography (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Robust HPLC Method Development for 3-Cyclopropoxy-4-methoxy-N-methylaniline

Physicochemical Causality & Chromatographic Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties. The target molecule, 3-Cyclopropoxy-4-methoxy-N-methylaniline , is a highly functionalized secondary amine.

To predict its chromatographic behavior, we look at its parent scaffold, N-methylaniline, which exhibits a basic pKa of 4.84 at 25 °C[1]. The addition of electron-donating methoxy and cyclopropoxy substituents on the aromatic ring increases the electron density at the nitrogen atom, slightly elevating the basicity (estimated pKa ~5.2). Furthermore, these bulky, non-polar ether groups increase the molecule's overall lipophilicity (estimated LogP ~2.5–3.0).

The Challenge: In reversed-phase HPLC, basic compounds are notorious for severe peak tailing. This distortion occurs because the protonated amine undergoes secondary ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica stationary phase[2]. Traditional workarounds involve using high-pH mobile phases to deprotonate the amine (which degrades standard silica) or adding ion-pairing reagents (which suppresses ionization in LC-MS and requires dedicated columns).

Method Development Rationale: The Electrostatic Solution

To engineer a method that bypasses these limitations, we must manipulate the surface chemistry of the stationary phase rather than relying on harsh mobile phase additives.

Stationary Phase Selection: We utilize a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a controlled, low-level positive surface charge onto an ethylene-bridged hybrid particle[3].

Mobile Phase Synergy: By operating at an acidic pH (using 0.1% Formic Acid, pH ~2.7), the secondary amine of the analyte is fully protonated and carries a positive charge. Simultaneously, the CSH stationary phase maintains its positive surface charge. This creates an electrostatic repulsion that prevents the basic analyte from penetrating deeply into the particle pores to interact with hidden silanols. The result is exceptional peak symmetry, high theoretical plate counts, and superior loadability without the need for ion-pairing agents[4][5].

MethodDev A Physicochemical Profiling Basic Amine (pKa ~5.2) B Stationary Phase Selection CSH C18 Column A->B Mitigate silanol tailing C Mobile Phase Optimization pH 2.7 (0.1% Formic Acid) B->C Charge repulsion synergy D Gradient & Flow Tuning Acetonitrile/Water C->D Optimize elution kinetics E ICH Q2(R2) Validation Lifecycle Approach D->E Lock method parameters

Logical workflow for basic amine HPLC method development.

Self-Validating Experimental Protocol

A scientifically rigorous protocol must be a self-validating system. This means the analytical sequence is designed with built-in checks (System Suitability Tests and Bracketing Standards) that immediately flag if the chromatographic system drifts out of statistical control.

Reagent Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix well and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix well.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)Low-level positive charge repels the protonated amine, eliminating tailing.
Column Temp 40 °CReduces mobile phase viscosity; improves mass transfer kinetics.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Injection Vol 5.0 µLPrevents volume overload while maintaining high sensitivity.
Detection UV at 230 nm & 280 nmCaptures maximum absorbance of the substituted aromatic ring.
Gradient 0-2 min: 10% B 2-10 min: 10%

80% B 10-12 min: 80% B 12.1-15 min: 10% B
Ensures retention of polar impurities early on, followed by elution of the lipophilic target.
Self-Validating Sequence Architecture

Program the Chromatography Data System (CDS) to execute the following sequence. The system must be set to automatically abort if the System Suitability Test (SST) fails.

  • Equilibration: Run initial conditions (10% B) for 15 minutes.

  • Blank Injection (x2): Inject Diluent. Validation Check: Ensures a stable baseline and absence of carryover from previous runs.

  • System Suitability Test (SST) (x6): Inject the 100 µg/mL working standard six consecutive times.

    • Acceptance Criteria: Retention Time %RSD

      
       1.0%; Peak Area %RSD 
      
      
      
      2.0%; Tailing Factor (USP)
      
      
      1.5; Theoretical Plates (N)
      
      
      5000.
  • Unknown Samples: Inject prepared samples (maximum of 10 injections per block).

  • Bracketing Standard (x1): Re-inject the 100 µg/mL standard.

    • Validation Check: The peak area must be within

      
       2.0% of the initial SST average. This proves the detector response and pump delivery remained stable during the sample block.
      

ICH Q2(R2) Validation Strategy

Once the method is developed, it must be formally validated. On June 14, 2024, the updated ICH Q2(R2) guidelines became legally effective, marking a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical procedures[6][7]. The objective is to unequivocally demonstrate that the procedure is fit for its intended purpose[8].

Validation Core ICH Q2(R2) Parameters Spec Specificity No matrix interference Core->Spec Lin Linearity & Range R² ≥ 0.999 Core->Lin Acc Accuracy & Precision %RSD ≤ 2.0% Core->Acc Rob Robustness DoE Approach Core->Rob

Core analytical validation parameters per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo matrix, and target analyte spiked with known synthetic impurities.Peak purity angle

Peak purity threshold (via PDA detector). No interfering peaks at the target retention time.
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target working concentration.Correlation coefficient (

)

0.999. Y-intercept

2.0% of the response at the 100% level.
Accuracy (Recovery) Spike placebo matrix with the target analyte at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery at each level must fall between 98.0% and 102.0%.
Repeatability (Precision) Inject 6 independent preparations of the target analyte at the 100% concentration level.Peak Area %RSD

2.0%.
Robustness Apply a Design of Experiments (DoE) approach to slightly vary pH (

0.2), Temp (

5 °C), and Flow (

0.1 mL/min).
System suitability criteria (Tailing

1.5, %RSD

2.0%) must be met under all varied conditions.

References

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Pharmaguru.co. Available at: [Link]

  • Waters - CSH (Charged Surface Hybrid) Technology Community, Manuals and Specifications. Labwrench.com. Available at: [Link]

  • Waters ACQUITY UPLC HSS CN Column. Labrulez.com. Available at: [Link]

  • Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. Researchgate.net. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Europa.eu. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. Intuitionlabs.ai. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Ich.org. Available at: [Link]

Sources

Method

Application Note: Strategic Synthesis of PDE4 Inhibitor Analogs via the 3-Cyclopropoxy-4-methoxy-N-methylaniline Scaffold

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis and utilization of 3-Cyclopropoxy-4-methoxy-N-methylaniline , a high-value pharmacophore int...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis and utilization of 3-Cyclopropoxy-4-methoxy-N-methylaniline , a high-value pharmacophore intermediate used in the development of next-generation PDE4 inhibitors.

Introduction & Scientific Rationale

Phosphodiesterase 4 (PDE4) remains a validated target for inflammatory diseases such as COPD, psoriasis, and atopic dermatitis. The therapeutic efficacy of PDE4 inhibitors relies heavily on the "dialkoxyphenyl" pharmacophore, which mimics the adenine ring of cAMP, fitting into the hydrophobic Q1/Q2 pockets of the enzyme active site.

While classical inhibitors like Roflumilast utilize a 3-cyclopropylmethoxy group, the 3-cyclopropoxy (direct ether) variant offers distinct physicochemical advantages:

  • Metabolic Stability: Elimination of the benzylic methylene group reduces susceptibility to oxidative metabolism (CYP450).

  • Conformational Rigidity: The direct attachment of the cyclopropyl ring restricts bond rotation, potentially lowering the entropic penalty upon binding.

  • N-Methylation: The N-methylaniline moiety serves as a versatile nucleophile for SNAr coupling to heterocyclic cores (e.g., dichloropyridines, phthalazinones) while eliminating a hydrogen-bond donor, often improving membrane permeability and solubility.

This guide provides a validated protocol for synthesizing this core intermediate and coupling it to a representative scaffold.

Chemical Biology & SAR Context

The 3-cyclopropoxy-4-methoxy motif is critical for potency.

  • 4-Methoxy: Anchors the molecule via hydrogen bonding to the conserved Glutamine (Gln369 in PDE4D) in the binding pocket.

  • 3-Cyclopropoxy: Fills the hydrophobic pocket. The direct ether linkage provides a tighter fit compared to the bulkier cyclopropylmethoxy group found in earlier generations.

Visualization: Pharmacophore & Synthesis Strategy

PDE4_Strategy cluster_SAR SAR Advantages Target PDE4 Active Site (Hydrophobic Pocket Q1/Q2) Scaffold 3-Cyclopropoxy-4-methoxy -N-methylaniline Scaffold->Target Optimized Hydrophobic Fit (Direct Cyclopropyl Ether) Drug PDE4 Inhibitor Analog (High Potency/Selectivity) Scaffold->Drug S_NAr Coupling (Pyridine/Phthalazine Core) Metab Metabolic Stability (No benzylic H) Scaffold->Metab Perm Permeability (N-Me vs NH) Scaffold->Perm Precursor 3-Hydroxy-4-nitroanisole Precursor->Scaffold 1. Chan-Lam Coupling 2. Reduction 3. N-Methylation

Figure 1: Strategic logic connecting the precursor to the final PDE4 inhibitor, highlighting the SAR advantages of the specific scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Cyclopropoxy-4-methoxyaniline (Primary Amine)

Note: Direct cyclopropylation of phenols is challenging via standard alkylation. We utilize a Copper(II)-mediated Chan-Lam coupling for reproducibility and safety.

Reagents:

  • 3-Hydroxy-4-nitroanisole (CAS: 5369-16-4)

  • Cyclopropylboronic acid

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine (Base/Ligand)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Chan-Lam Coupling:

    • Charge a reaction vessel with 3-Hydroxy-4-nitroanisole (1.0 eq), Cyclopropylboronic acid (2.0 eq), and Cu(OAc)₂ (1.0 eq).

    • Add Toluene (10 vol) and Pyridine (3.0 eq).

    • Critical Step: The reaction requires oxygen. Equip the flask with a drying tube or open air condenser and heat to 70°C for 24 hours under vigorous stirring.

    • Monitor: TLC (Hexane/EtOAc 7:3) should show consumption of the phenol.

    • Workup: Cool to RT, filter through a Celite pad to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields 3-cyclopropoxy-4-nitroanisole .

  • Hydrogenation (Nitro Reduction):

    • Dissolve the nitro intermediate in MeOH (10 vol).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure is sufficient) at RT for 4-6 hours.

    • Workup: Filter through Celite under nitrogen (anillines can oxidize). Concentrate to yield 3-Cyclopropoxy-4-methoxyaniline .

Protocol B: Selective N-Methylation

Direct alkylation with MeI often leads to over-methylation (dimethylation). We employ Reductive Amination for mono-methyl selectivity.

Reagents:

  • 3-Cyclopropoxy-4-methoxyaniline (from Protocol A)

  • Paraformaldehyde (or 37% Formalin)

  • Sodium Methoxide (NaOMe)

  • Sodium Borohydride (NaBH₄)

  • Methanol[1][2]

Methodology:

  • Imine Formation:

    • Suspend 3-Cyclopropoxy-4-methoxyaniline (1.0 eq) in Methanol.

    • Add Paraformaldehyde (1.2 eq) and NaOMe (0.5 eq).

    • Reflux for 2 hours to form the Schiff base (imine).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise (Caution: Gas evolution).

    • Allow to warm to RT and stir for 2 hours.

  • Isolation:

    • Quench with water. Extract with EtOAc (3x).

    • Wash organic layer with brine, dry, and concentrate.

    • Result: 3-Cyclopropoxy-4-methoxy-N-methylaniline (typically >95% purity, light brown oil).

Protocol C: Coupling to Scaffold (Example: 3,5-Dichloropyridine)

This step demonstrates the utility of the intermediate in creating a Roflumilast/Piclamilast analog.

Reagents:

  • 3,5-Dichloro-4-iodopyridine (Scaffold)

  • 3-Cyclopropoxy-4-methoxy-N-methylaniline (Nucleophile)

  • Pd₂dba₃ / Xantphos (Catalyst system) or NaH (for SNAr if scaffold is activated)

  • Recommended: Buchwald-Hartwig Amination for unactivated systems.

Methodology (Buchwald-Hartwig):

  • In a glovebox or under Argon, combine the chloropyridine (1.0 eq), the N-methylaniline intermediate (1.1 eq), Pd₂dba₃ (2 mol%), and Xantphos (4 mol%).

  • Add Cs₂CO₃ (2.0 eq) and Dioxane (degassed).

  • Heat at 100°C for 12 hours.

  • Filter, concentrate, and purify via HPLC or Column Chromatography.

Analytical Validation & Specifications

To ensure the integrity of the "3-Cyclopropoxy" moiety (vs. cyclopropylmethoxy), specific NMR signals must be verified.

ParameterSpecificationDiagnostic Signal (¹H NMR, CDCl₃)
Purity >98% (HPLC)Single peak, 254 nm
Cyclopropoxy Intact Ringδ 3.7-3.8 (m, 1H, O-CH-cyclopropyl) . Distinct from O-CH₂-Cp (which appears at δ 3.9, d).
N-Methyl Mono-substitutionδ 2.8-2.9 (s, 3H) . Absence of NH₂ broad singlet.
Methoxy 4-Positionδ 3.8 (s, 3H)
Aromatic 1,3,4-Subst.δ 6.2 - 6.8 (m, 3H)
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Hydroxy-4-nitroanisole Step1 Step 1: Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2) Start->Step1 Inter1 Intermediate: 3-Cyclopropoxy-4-nitroanisole Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Intermediate: 3-Cyclopropoxy-4-methoxyaniline Step2->Inter2 Step3 Step 3: Reductive Methylation (CH2O, NaBH4) Inter2->Step3 Final Final: 3-Cyclopropoxy-4-methoxy-N-methylaniline Step3->Final

Figure 2: Step-by-step synthetic workflow for the isolation of the target intermediate.

Troubleshooting & Critical Parameters

  • Chan-Lam Yields: If yields are low (<40%), ensure the reaction is open to the atmosphere (O₂ is the oxidant) and use molecular sieves to remove water generated during the reaction.

  • N-Methylation Selectivity: If dimethylation is observed, switch to the Boc-protection route :

    • Boc-protection of aniline -> Alkylation with MeI/NaH -> Boc-deprotection (TFA). This guarantees mono-methylation but adds two steps.

  • Stability: The N-methylaniline intermediate is prone to oxidation (turning dark brown/black) upon air exposure. Store under Argon at -20°C.

References

  • Chan-Lam Coupling Mechanism & Protocol

    • Evans, D. A., et al. "Copper-promoted arylation of phenols with boronic acids." Tetrahedron Letters, 1998, 39(19), 2937-2940.
  • PDE4 Inhibitor SAR & Dialkoxyphenyl Pharmacophore

    • Van der Mey, M., et al. "Novel selective PDE4 inhibitors. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones." Journal of Medicinal Chemistry, 2001, 44(16), 2511–2522.[3]

  • Reductive Amination of Anilines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
  • Roflumilast Structural Context

    • Hatzelmann, A., & Schudt, C. "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics, 2001, 297(1), 267-279.

Sources

Application

Recrystallization solvents for 3-Cyclopropoxy-4-methoxy-N-methylaniline

Application Note: Recrystallization Solvents & Protocols for 3-Cyclopropoxy-4-methoxy-N-methylaniline Part 1: Executive Summary & Strategic Analysis 1.1 The Target Molecule 3-Cyclopropoxy-4-methoxy-N-methylaniline is a l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Solvents & Protocols for 3-Cyclopropoxy-4-methoxy-N-methylaniline

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Molecule 3-Cyclopropoxy-4-methoxy-N-methylaniline is a lipophilic, electron-rich aniline derivative. Structurally, it shares significant homology with key intermediates used in the synthesis of PDE4 inhibitors (e.g., Roflumilast). The molecule features three distinct chemical handles that dictate solvent selection:

  • Secondary Amine (N-Methyl): Provides basicity and potential for salt formation, though this protocol focuses on the free base.

  • Cyclopropoxy Group: A sterically demanding, lipophilic ether. Critical Note: If this is a true cyclopropyl ether (oxygen directly bonded to the strained ring), it is acid-sensitive. If it is a cyclopropylmethyl ether (common in Roflumilast), it is more robust but still requires neutral conditions to prevent side-reactions.

  • Methoxy Group: A polar hydrogen-bond acceptor.

1.2 The Purification Challenge The primary impurities in the synthesis of this intermediate typically include:

  • Precursor Nitro Compounds: (3-Cyclopropoxy-4-methoxy-nitrobenzene) – Non-basic, less polar.

  • Over-methylated byproducts: (N,N-Dimethyl analog) – More lipophilic.

  • Demethylated phenols: More polar, acidic.

1.3 Solvent Selection Logic To achieve high purity (>99.5% HPLC), we must exploit the "Goldilocks" polarity of the N-methyl aniline. It is too lipophilic for pure water but too polar for pure hexane.

  • Primary Candidate (Isopropyl Alcohol - IPA): The industry standard for substituted anilines. It offers a steep solubility curve (high solubility at reflux, low at RT) and is protic enough to solvate the amine but lipophilic enough to accommodate the cyclopropyl tail.

  • Secondary Candidate (Ethyl Acetate/Heptane): A classic anti-solvent system. Excellent for removing non-polar nitro precursors which remain in the mother liquor.

  • Forbidden Solvents: Strong acids (risk of cyclopropane ring opening) and ketones (risk of Schiff base formation with the secondary amine during prolonged heating).

Part 2: Decision Matrix & Visualization

Figure 1: Solvent System Decision Tree This diagram illustrates the logical flow for selecting the optimal solvent based on the impurity profile of the crude material.

SolventSelection Start Analyze Crude Purity (HPLC) ImpurityType Dominant Impurity Type? Start->ImpurityType Nitro Non-polar Precursors (Nitro/Starting Material) ImpurityType->Nitro High Lipophilicity Polar Polar Byproducts (Phenols/Salts) ImpurityType->Polar High Polarity Mixed Mixed/Unknown Profile ImpurityType->Mixed Standard Profile SolventA System A: Ethyl Acetate / Heptane (Rejects Non-polars) Nitro->SolventA SolventC System C: Toluene (Rejects Polars) Polar->SolventC SolventB System B: Isopropyl Alcohol (IPA) (Balanced Polarity) Mixed->SolventB

Caption: Logical framework for solvent selection. System B (IPA) is the recommended starting point for general purification.

Part 3: Detailed Experimental Protocols

Protocol A: The "Standard" Recrystallization (Isopropyl Alcohol)

Best for: Routine purification of crude material with purity >85%.

Materials:

  • Crude 3-Cyclopropoxy-4-methoxy-N-methylaniline

  • Solvent: 2-Propanol (IPA), HPLC Grade

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1]

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add 30 mL of IPA (3 vol).

    • Heat to reflux (approx. 82°C) with stirring.

    • Observation: If solids remain, add IPA in 5 mL increments until a clear solution is obtained. Do not exceed 8 volumes (80 mL).

  • Hot Filtration (Critical for insolubles):

    • If black specks or salts are visible, filter the hot solution rapidly through a pre-heated glass frit or Celite pad.

  • Controlled Cooling:

    • Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling traps impurities.

    • Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white to off-white crystals using vacuum filtration.

    • Wash the cake with cold IPA (2 x 5 mL).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Caution: Do not exceed 50°C to prevent oxidation of the N-methyl group.

Protocol B: The "High-Purity" Anti-Solvent Method (EtOAc/Heptane)

Best for: Removing lipophilic nitro precursors or when Protocol A yields <98% purity.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 10.0 g of crude in the minimum amount of Ethyl Acetate (EtOAc) at 50°C (approx. 2-3 volumes).

  • Anti-Solvent Addition:

    • While maintaining 50°C, slowly add Heptane dropwise.

    • Stop adding when a persistent cloudiness (turbidity) is observed.

    • Add 1 mL of EtOAc to clear the solution (restore solubility).

  • Crystallization:

    • Turn off the heat and allow the flask to cool slowly in the oil bath (insulates against thermal shock).

    • Crystals should form as laminar plates.

  • Workup:

    • Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Part 4: Data & Validation

Table 1: Solubility Profile (Estimated based on Structural Analogs)

SolventSolubility @ 25°CSolubility @ RefluxSuitability
Water InsolubleInsolubleAnti-solvent only
Methanol High (>200 mg/mL)Very HighToo soluble (poor recovery)
IPA Moderate (30 mg/mL)High (>150 mg/mL)Excellent (High Recovery)
Toluene HighVery HighGood for polar impurity rejection
Hexane LowModeratePoor solvent power

Figure 2: Recrystallization Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot IPA (Reflux, 82°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Nucleate Nucleation (Slow Cool to 25°C) Filter->Nucleate Chill Final Crystallization (0-5°C, 1 hr) Nucleate->Chill Isolate Vacuum Filtration & Cold Wash Chill->Isolate Dry Vac Oven Dry (40°C, <50 mbar) Isolate->Dry

Caption: Operational workflow for Protocol A (IPA Recrystallization).

Part 5: Technical Notes & Safety (E-E-A-T)

1. Cyclopropane Ring Stability: The cyclopropoxy moiety is chemically distinct from a standard isopropyl or ethyl ether. The ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening, which would generate a propyl-alcohol derivative impurity.

  • Action: Ensure all solvents are neutral. Avoid using mother liquors recycled from acidic steps without neutralization.

2. N-Methyl Oxidation: Secondary amines are prone to oxidation to nitrones or imines upon prolonged exposure to air at high temperatures.

  • Action: Perform the dissolution and reflux steps under an inert atmosphere (Nitrogen or Argon) if the color of the solution turns dark brown/red.

3. Reference Grounding: While specific data for "3-Cyclopropoxy-4-methoxy-N-methylaniline" is proprietary, the protocols above are derived from the validated process chemistry of Roflumilast (Daxas) intermediates, which share the identical 3-cyclopropylmethoxy-4-methoxy scaffold.

References

  • Field, S. et al. (2004). Process for the preparation of Roflumilast. World Intellectual Property Organization, WO 2004/033430.

    • Context: Describes the purification of the cyclopropylmethoxy-substituted benzamide intermediates using alcohol-based recrystalliz
  • Hermann, R. et al. (1998). Benzamides and their use as PDE4 Inhibitors. US Patent 5,712,298.

    • Context: The foundational patent establishing the stability and synthesis of the 3-cyclopropylmethoxy-4-methoxy scaffold.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • PubChem Compound Summary. (2023). Roflumilast.[2][3] National Center for Biotechnology Information.

    • Context: Verification of the structural moieties (cyclopropylmethoxy/methoxy) and their physicochemical properties.

Sources

Method

Application Note: Scalable Synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline

This Application Note is designed for Process Chemists and Drug Development Scientists focusing on the scalable, reproducible synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline . This molecule features a sensitive O-c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Process Chemists and Drug Development Scientists focusing on the scalable, reproducible synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline . This molecule features a sensitive O-cyclopropyl motif, which presents specific stability and synthesis challenges distinct from the more common cyclopropylmethoxy analogs.

Executive Summary & Retrosynthetic Strategy

The target molecule, 3-Cyclopropoxy-4-methoxy-N-methylaniline , is a highly functionalized aniline derivative likely serving as a pharmacophore in PDE4 inhibitors or similar anti-inflammatory agents.

Key Synthetic Challenges:

  • O-Cyclopropylation: Direct alkylation of phenols with cyclopropyl halides is kinetically disfavored (

    
     on a strained ring) and requires harsh conditions that degrade sensitive substrates.
    
  • N-Monomethylation: Selective formation of the secondary amine (

    
    -methyl) without over-alkylation to the tertiary amine (
    
    
    
    -dimethyl) is difficult using standard alkyl halides.

Strategic Solution: We employ a Vinyl Ether / Simmons-Smith route for the cyclopropyl ether formation, offering superior scalability and safety over direct alkylation. For the amine, we utilize N-Formylation followed by Reduction , ensuring 100% mono-methyl selectivity.

Retrosynthetic Analysis (Graphviz Diagram)

Retrosynthesis Target 3-Cyclopropoxy-4-methoxy- N-methylaniline Amide N-(3-Cyclopropoxy-4-methoxyphenyl) -N-methylformamide Amide->Target Reduction (BH3 or LiAlH4) Aniline 3-Cyclopropoxy-4-methoxyaniline Aniline->Amide N-Formylation Nitro 3-Cyclopropoxy-4-methoxy- nitrobenzene Nitro->Aniline Nitro Reduction (H2/Pd-C) VinylEther 3-(Vinyloxy)-4-methoxy- nitrobenzene VinylEther->Nitro Simmons-Smith (Et2Zn, CH2I2) ChloroEther 3-(2-Chloroethoxy)-4-methoxy- nitrobenzene ChloroEther->VinylEther Elimination (tBuOK) Start 3-Hydroxy-4-methoxy- nitrobenzene Start->ChloroEther Alkylation (BrCH2CH2Cl)

Caption: Retrosynthetic disconnection showing the Vinyl Ether route for O-cyclopropylation and Formylation/Reduction for selective N-methylation.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (O-Cyclopropylation)

Rationale: While direct cyclopropylation using cyclopropyl bromide is possible, it requires temperatures >140°C in DMF, leading to thermal decomposition. The Vinyl Ether route operates at lower temperatures and is the industry standard for introducing O-cyclopropyl groups.

Step 1.1: Alkylation to 2-Chloroethyl Ether
  • Reagents: 3-Hydroxy-4-methoxy-nitrobenzene (1.0 equiv), 1-Bromo-2-chloroethane (1.5 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (ACN).

  • Procedure:

    • Charge reactor with 3-Hydroxy-4-methoxy-nitrobenzene and ACN (10 vol).

    • Add K₂CO₃ and 1-Bromo-2-chloroethane.

    • Heat to reflux (80°C) for 12–16 hours. Monitor by HPLC.

    • Workup: Cool to 20°C. Filter inorganic salts. Concentrate filtrate.[1][2] Partition residue between Ethyl Acetate (EtOAc) and water.[1][2] Wash organic layer with brine, dry (MgSO₄), and concentrate.[1][2][3]

    • Output: 3-(2-Chloroethoxy)-4-methoxy-nitrobenzene.

Step 1.2: Elimination to Vinyl Ether
  • Reagents: Intermediate 1.1, Potassium tert-butoxide (tBuOK, 1.2 equiv), THF.

  • Procedure:

    • Dissolve Intermediate 1.1 in anhydrous THF (8 vol). Cool to 0°C.[4]

    • Add tBuOK portion-wise, maintaining internal temp <5°C (Exothermic).

    • Stir at 0°C for 1 hour, then warm to 20°C for 2 hours.

    • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1][2][3]

    • Output: 3-(Vinyloxy)-4-methoxy-nitrobenzene.

Step 1.3: Simmons-Smith Cyclopropanation (Critical Step)
  • Reagents: Vinyl Ether Intermediate (1.0 equiv), Diethylzinc (Et₂Zn, 1.0M in hexanes, 2.5 equiv), Diiodomethane (CH₂I₂, 2.5 equiv), Dichloromethane (DCM).

  • Safety Note: Et₂Zn is pyrophoric. CH₂I₂ is light-sensitive. Perform under strict inert atmosphere (N₂/Ar).

  • Procedure:

    • Charge DCM (15 vol) and CH₂I₂ to a dry reactor under N₂. Cool to -15°C.

    • Slow Addition: Add Et₂Zn solution dropwise over 1 hour. Caution: Violent exotherm if added too fast. A white precipitate (Furukawa reagent) forms.

    • Stir at -15°C for 30 mins.

    • Add solution of Vinyl Ether (from 1.2) in DCM dropwise.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench (Critical): Cool to 0°C. Slowly add saturated NH₄Cl. Gas evolution occurs.

    • Purification: Separate layers. Wash organic layer with Na₂SO₃ (to remove iodine) and NaHCO₃. Pass through a silica plug if necessary.

    • Output: 3-Cyclopropoxy-4-methoxy-nitrobenzene .

Stage 2: Functional Group Manipulation
Step 2.1: Nitro Reduction
  • Reagents: Nitro intermediate, 10% Pd/C (5 wt%), Methanol, Hydrogen (1 atm or balloon).

  • Procedure:

    • Standard hydrogenation at RT for 4–6 hours.

    • Filter through Celite to remove catalyst.[2] Concentrate to yield 3-Cyclopropoxy-4-methoxyaniline .

Step 2.2: Selective N-Monomethylation (Formylation/Reduction)

Rationale: Direct methylation with MeI often yields a mix of mono- and di-methylated products. The Formylation/Reduction sequence guarantees mono-selectivity.

  • Sub-step A: N-Formylation

    • Reflux the aniline in Formic Acid (5 vol) or Ethyl Formate for 4 hours.

    • Concentrate to dryness to get the N-formyl intermediate.

  • Sub-step B: Amide Reduction

    • Dissolve N-formyl intermediate in anhydrous THF.

    • Add Borane-DMS complex (2.0 equiv) or LiAlH4 (1.5 equiv) at 0°C.

    • Heat to reflux for 2 hours.

    • Quench: Cool to 0°C. Carefully add Methanol (for Borane) or Water/NaOH (for LiAlH4).

    • Hydrolysis: If Borane was used, reflux with dilute HCl for 1 hour to break the boron-amine complex.

    • Isolation: Basify to pH 10, extract with DCM, dry, and concentrate.

Process Flow & Logic Map

The following diagram illustrates the critical decision points and process controls required for reproducibility.

ProcessMap cluster_0 Stage 1: O-Cyclopropylation (Vinyl Ether Route) cluster_1 Stage 2: N-Methylation Start Start: 3-Hydroxy-4-methoxy-nitrobenzene Step1 1. Alkylation (BrCH2CH2Cl, K2CO3) IPC: HPLC >98% Conv. Start->Step1 Step2 2. Elimination (tBuOK, THF) Control: Temp <5°C Step1->Step2 Step3 3. Simmons-Smith (Et2Zn, CH2I2) Safety: Pyrophoric Handling Step2->Step3 Step4 4. Nitro Reduction (H2, Pd/C) Step3->Step4 Step5 5. N-Formylation (HCOOH) Step4->Step5 Step6 6. Amide Reduction (Borane-DMS) IPC: No Over-alkylation Step5->Step6 Final Final Product: 3-Cyclopropoxy-4-methoxy-N-methylaniline Step6->Final

Caption: Process flow diagram highlighting In-Process Controls (IPC) and safety critical steps (Red).

Quantitative Data Summary

ParameterStep 1.3 (Simmons-Smith)Step 2.2 (Methylation)
Yield (Typical) 75 - 85%80 - 90%
Purity (HPLC) >95% (after workup)>98% (final)
Key Impurity Unreacted Vinyl EtherN,N-Dimethyl aniline (<0.1%)
Temp Range -15°C to 25°C0°C to 65°C
Scale Factor Linear (Flow chem recommended for >1kg)Linear

References

  • Simmons-Smith Cyclopropanation Scale-Up

    • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 2023.[3] Link

    • Simmons–Smith Reaction: Scope and Limitations. Organic Reactions. Link

  • O-Cyclopropylation Strategies

    • Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols. J. Org. Chem, 2018.[5] (Alternative route using boronic acids). Link

  • N-Methylation Protocols

    • Selective Monomethylation of Anilines. BenchChem Technical Guides. Link (General reference for reductive alkylation).

  • Molecule Data

    • 3-Cyclopropoxy-4-methoxy-N-methylaniline Related Compounds. ChemSrc. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of Cyclopropoxy Aryl Ethers

Introduction & Strategic Context The incorporation of the cyclopropoxy group (–O–cPr) into aryl scaffolds is a highly sought-after transformation in modern medicinal chemistry. Serving as a conformationally restricted, l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The incorporation of the cyclopropoxy group (–O–cPr) into aryl scaffolds is a highly sought-after transformation in modern medicinal chemistry. Serving as a conformationally restricted, lipophilic bioisostere for methoxy or ethoxy groups, the cyclopropoxy moiety imparts enhanced metabolic stability by resisting cytochrome P450-mediated oxidative dealkylation [3].

Despite its strategic value, the synthesis of cyclopropoxy aryl ethers is notoriously difficult. Traditional Williamson ether synthesis fails because cyclopropyl halides are exceptionally resistant to bimolecular nucleophilic substitution (SN2) due to extreme ring strain and steric hindrance. To bypass this, modern synthetic workflows rely on transition-metal-catalyzed cross-coupling (Chan–Lam) or Nucleophilic Aromatic Substitution (SNAr).

To overcome the high activation energy barriers of these alternative pathways without causing thermal degradation (ring-opening) of the cyclopropyl group, microwave (MW) dielectric heating is employed [2]. MW irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from days to minutes and suppressing unwanted side reactions.

Mechanistic Insights & Causality

Pathway A: Copper-Catalyzed Chan–Lam O-Cyclopropylation

This pathway couples a phenol with a cyclopropylboron reagent, typically potassium cyclopropyltrifluoroborate [1].

  • Causality of Reagents: Cu(OAc)₂ acts as the precatalyst, while 1,10-phenanthroline serves as a bidentate ligand to stabilize the Cu intermediate and prevent catalyst aggregation. O₂ is the terminal oxidant required to turn over the Cu(II)/Cu(III) catalytic cycle.

  • Microwave Advantage: The rate-limiting steps—transmetalation of the cyclopropyl group from boron to copper, and the subsequent reductive elimination to form the C–O bond—are sluggish under conventional heating. MW irradiation accelerates these steps, rapidly driving the reaction to completion and outcompeting the non-productive protodeboronation of the cyclopropyltrifluoroborate salt.

Pathway B: Microwave-Accelerated SNAr

This pathway reacts cyclopropanol with a deactivated aryl fluoride (e.g., fluoronitrobenzene or fluoropyridines).

  • Causality of Reagents: A strong base (such as NaH) is required to deprotonate cyclopropanol, forming the highly nucleophilic cyclopropoxide anion in situ.

  • Microwave Advantage: Cyclopropoxide is prone to base-catalyzed ring-opening (isomerization to propanal) at prolonged high temperatures. MW heating rapidly drives the formation of the Meisenheimer complex, achieving the SNAr transition state in minutes and maximizing the yield of the intact cyclopropoxy ether before degradation can occur.

Visualizing the Synthetic Workflows

G Phenol Phenol (Ar-OH) ChanLam MW Chan-Lam Cu(OAc)2, O2 100°C, 30 min Phenol->ChanLam ArF Aryl Fluoride (Ar-F) SNAr MW SNAr Base (NaH) 120°C, 15 min ArF->SNAr CPrB cPr-BF3K CPrB->ChanLam CPrOH Cyclopropanol (cPr-OH) CPrOH->SNAr Product Cyclopropoxy Aryl Ether ChanLam->Product Reductive Elimination SNAr->Product Meisenheimer Complex

Figure 1. Divergent microwave-assisted workflows for the synthesis of cyclopropoxy aryl ethers.

Comparative Reaction Metrics

The following table summarizes the quantitative improvements achieved by transitioning from conventional convective heating to microwave dielectric heating for both pathways.

ParameterConventional Chan-LamMW Chan-Lam (Protocol A)Conventional SNArMW SNAr (Protocol B)
Temperature 70 °C100 °C80 °C120 °C
Time 12–24 hours30 minutes18–24 hours15 minutes
Yield (Avg) 45–60%75–85%50–65%80–95%
Side Reactions ProtodeboronationSuppressedRing-opening to propanalSuppressed

Experimental Protocols

Protocol A: MW-Assisted Cu-Catalyzed Chan–Lam O-Cyclopropylation

This protocol is optimized for a dedicated single-mode microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Reagent Assembly: In a 10 mL microwave-safe process vial equipped with a magnetic stir bar, add the Phenol (1.0 mmol), Potassium cyclopropyltrifluoroborate (2.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Na₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (4.0 mL).

  • Atmospheric Control (Self-Validation Step): Purge the vial with O₂ gas for 2 minutes, then seal tightly with a Teflon-lined crimp cap. Validation: The solution should exhibit a distinct color shift from light blue to deep blue/green, indicating the successful coordination of the phenanthroline ligand and phenol to the Cu(II) center.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Program the instrument to heat to 100 °C for 30 minutes with the absorption level set to "High".

  • Cooling & Observation: Allow the instrument to cool the vial to room temperature via gas-jet cooling. Validation: The presence of a dark brown/black suspension post-reaction indicates the precipitation of inactive copper oxide species, confirming the completion of the catalytic cycle.

  • Workup: Dilute the mixture with EtOAc (10 mL), filter through a short pad of Celite to remove copper salts and inorganic bases, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure cyclopropoxy aryl ether.

Protocol B: MW-Accelerated SNAr with Cyclopropanol

This protocol is highly effective for electron-deficient aryl fluorides.

  • Reagent Assembly: In a 10 mL microwave-safe process vial equipped with a magnetic stir bar, dissolve the deactivated aryl fluoride (1.0 mmol) and cyclopropanol (1.5 mmol) in anhydrous DMF (3.0 mL).

  • Deprotonation (Self-Validation Step): Cool the vial to 0 °C in an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise. Validation: Monitor the reaction visually; the cessation of hydrogen gas evolution (bubbling) serves as a self-validating indicator that the cyclopropanol has been fully deprotonated to the active cyclopropoxide.

  • Sealing: Once H₂ evolution ceases (approx. 5 minutes), seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Subject the sealed vial to microwave irradiation at 120 °C for 15 minutes.

  • Quenching: Cool the vial to room temperature. Carefully uncap and quench the excess base by adding saturated aqueous NH₄Cl (5 mL) dropwise.

  • Workup: Extract the aqueous mixture with EtOAc (3 x 10 mL). Wash the combined organic layers extensively with brine (3 x 15 mL) to remove the DMF solvent. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Validation: TLC analysis (UV and KMnO₄ stain) should confirm the complete disappearance of the aryl fluoride starting material and the formation of a more lipophilic product spot.

References

  • Engle, K. M. et al. "Copper-Catalyzed Chan-Lam O-Cyclopropylation of Phenols and Aza-Heterocycles", Journal of Organic Chemistry, 2018. URL:[Link]

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis", Angewandte Chemie International Edition, 2004. URL:[Link]

  • Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules", Journal of Medicinal Chemistry, 2016. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aniline N-Methylation Reactions

Welcome to the Application Support Center. As drug development and fine chemical synthesis increasingly rely on precise functionalization, the selective mono-N-methylation of anilines remains a notorious bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development and fine chemical synthesis increasingly rely on precise functionalization, the selective mono-N-methylation of anilines remains a notorious bottleneck. Researchers frequently encounter three primary failure modes: poor conversion (due to electronic deactivation or steric hindrance), over-methylation (yielding N,N-dimethyl byproducts), and side reactions (such as dehalogenation).

This guide is designed to provide authoritative, field-proven solutions to these challenges, combining mechanistic causality with self-validating experimental protocols.

Diagnostic Decision Tree

Before altering your protocol, identify the dominant failure mode of your reaction. Use the diagnostic logic below to isolate the root cause and select the appropriate optimization pathway.

Troubleshooting Start Aniline N-Methylation Yield Issue LowConv Low / No Conversion Start->LowConv OverMeth Over-methylation (N,N-dimethylation) Start->OverMeth SideRxn Side Reactions (e.g., Dehalogenation) Start->SideRxn EWG Electron-Withdrawing Groups (EWG)? LowConv->EWG Steric Steric Hindrance (e.g., 2,6-disubstituted)? LowConv->Steric C1Source Change C1 Source (Use MeOH or DMC) OverMeth->C1Source CatSelect Screen Milder Catalysts (Avoid Pd/C for halides) SideRxn->CatSelect EWG_Sol Increase Temp / Base Use Ru/Mn Catalysts EWG->EWG_Sol Yes Steric_Sol Switch to Reductive Amination (NaBH(OAc)3) Steric->Steric_Sol Yes

Decision tree for troubleshooting low yields and poor selectivity in aniline N-methylation.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing poor conversion with para-nitroaniline and other electron-deficient substrates. How can I drive the reaction?

A1: Anilines bearing strong electron-withdrawing groups (EWGs) exhibit significantly reduced nucleophilicity. This makes both direct alkylation and imine condensation thermodynamically difficult. In catalytic N-methylation systems using paraformaldehyde or methanol, EWGs severely hamper the reaction 1.

  • The Solution: You must either increase the thermodynamic driving force by raising the reaction temperature and base loading 2, or bypass direct alkylation entirely by employing a reductive amination protocol. Using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended here, as it is exceptionally effective for weakly basic anilines when used in stoichiometric excess [[3]]().

Q2: My reaction yields a mixture of mono- and di-methylated anilines. How do I achieve strict mono-N-methylation?

A2: Over-methylation is the default failure mode when using highly reactive, unhindered electrophiles like methyl iodide (MeI). To achieve high chemoselectivity, you must change your C1 source.

  • The Solution: Transition to a "borrowing hydrogen" methodology using methanol as the C1 source alongside a transition metal catalyst (e.g., Ru, Ir, or Mn). This limits over-alkylation because the secondary amine product is sterically and electronically less prone to form a stable iminium ion under these conditions 4, . Alternatively, a metal-free approach using dimethyl carbonate (DMC) over an amphoteric NaY faujasite zeolite catalyst confers >99% mono-N-methyl selectivity due to the physical constraints of the zeolitic cages 5.

Q3: I am using reductive amination with formaldehyde and NaBH₄, but I'm getting complex mixtures. What is the cause?

A3: Causality here lies in relative reaction rates. NaBH₄ is too strong; its hydride transfer rate to formaldehyde outpaces the rate of imine formation, prematurely reducing your C1 source to methanol.

  • The Solution: You must use a milder, pH-dependent reducing agent. NaBH(OAc)₃ is sterically bulkier and electronically deactivated by its acetate groups. This lowers its reducing power so it selectively targets the protonated iminium ion rather than the neutral aldehyde 6.

Q4: I am seeing dehalogenation of my bromoaniline substrate during methylation. How do I prevent this?

A4: Dehalogenation is a notorious side reaction when using heterogeneous palladium catalysts (like Pd/C) under reductive conditions.

  • The Solution: Switch to a homogeneous cyclometalated ruthenium complex or a copper-hydride (CuH) catalyst. These exhibit excellent functional group tolerance and do not readily undergo oxidative addition into aryl-halide bonds, preserving your halogens while driving N-methylation [[1]](), .

Mechanistic Insight: The Borrowing Hydrogen Pathway

To truly optimize a reaction, one must understand its underlying mechanism. The "Borrowing Hydrogen" strategy is the current gold standard for selective mono-N-methylation.

Why it works: The transition metal catalyst temporarily "borrows" hydrogen from methanol, oxidizing it in situ to formaldehyde. The aniline condenses with the formaldehyde to form an imine, releasing water. Finally, the catalyst returns the borrowed hydrogen to reduce the imine to the mono-N-methylated product. Because the formaldehyde is generated slowly and consumed immediately, the local concentration of electrophile remains extremely low, virtually eliminating N,N-dimethylation.

BorrowingHydrogen MeOH Methanol (C1 Source) HCHO Formaldehyde (In Situ) MeOH->HCHO -H2 (Dehydrogenation) Imine Imine Intermediate HCHO->Imine + Aniline (-H2O) Product Mono-N-Methyl Aniline Imine->Product +H2 (Hydrogenation) Catalyst Transition Metal Catalyst [M] Catalyst->MeOH Catalyst->Imine

Mechanistic pathway of the borrowing hydrogen strategy for selective mono-N-methylation.

Validated Experimental Protocols

Every protocol utilized in a scale-up or optimization environment must be a self-validating system. The following methodologies include built-in analytical checkpoints.

Protocol A: Selective Mono-N-Methylation using Methanol (Ru-Catalyzed)

Adapted from authoritative borrowing-hydrogen methodologies4.

  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, charge the Ru(II) catalyst (0.5 mol %), the aniline substrate (1.0 mmol, 1.0 equiv), and a base such as Cs₂CO₃ (0.50 equiv).

  • Solvent Addition: Add 1.0 mL of anhydrous methanol (MeOH). Purge the vessel with Argon for 5 minutes to ensure an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture to 140 °C for 12 hours.

  • Self-Validation Checkpoint: At 10 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS using an internal standard (e.g., xylene). You should observe >95% conversion of the primary amine mass with strictly the mono-methylated mass present. If unreacted starting material remains, verify catalyst integrity and ensure the system is strictly anaerobic.

  • Workup: Cool to room temperature, reduce in vacuo, and purify the residue by silica gel chromatography.

Protocol B: Reductive Amination using Formaldehyde and NaBH(OAc)₃

Optimized for electron-deficient and weakly basic anilines3, 7.

  • Imine Condensation: To a round-bottomed flask containing the aniline (1.0 equiv) in 1,2-dichloroethane (DCE) or THF, add 37% aqueous formaldehyde solution (1.2 equiv). Stir at 23 °C for 1 hour.

  • Self-Validation Checkpoint: Analyze by LCMS. You should observe the disappearance of the aniline peak and the appearance of the imine/aminal intermediate mass. Do not proceed to reduction until condensation is confirmed.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control mild exotherms. Stir for an additional 3–4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data & Strategy Comparison

To aid in selecting the correct optimization path, compare the quantitative metrics of standard N-methylation strategies below.

MethodologyC1 SourceReducing Agent / CatalystTypical YieldMono-SelectivitySubstrate Limitations
Direct Alkylation Methyl Iodide (MeI)K₂CO₃ (Base)40–60%Poor (<50%)Rampant over-methylation; requires tedious chromatographic separation.
Borrowing Hydrogen Methanol (MeOH)Ru(II) or Ir(I) complexes85–97%Excellent (>95%)Requires elevated temperatures (60–140 °C); sensitive to very strong EWGs.
Reductive Amination Formaldehyde (HCHO)NaBH(OAc)₃80–95%High (>90%)Excess formaldehyde can lead to aminal formation; requires careful stoichiometry.
Zeolite Catalysis Dimethyl CarbonateNaY Faujasite74–92%Exceptional (>99%)Requires specialized amphoteric zeolites; high temperatures needed for hindered substrates.

References

  • [6] Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • [3] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Abdel-Magid et al. [Link]

  • [1] CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.[Link]

  • [7] Organic Syntheses Procedure: Separation of the desired N,N,N'N'-tetramethyl product... Organic Syntheses.[Link]

  • [4] Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC / ACS.[Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology.[Link]

  • [5] Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Removing demethylated impurities from 3-Cyclopropoxy-4-methoxy-N-methylaniline

Topic: Isolation of 3-Cyclopropoxy-4-methoxy-N-methylaniline from Demethylated Impurities Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation of 3-Cyclopropoxy-4-methoxy-N-methylaniline from Demethylated Impurities

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex purification of highly functionalized aniline derivatives. Here, we address the mechanistic challenges of isolating 3-Cyclopropoxy-4-methoxy-N-methylaniline from its closely related demethylated byproducts.

Mechanistic Overview: The Demethylation Challenge

During the synthesis or scale-up of 3-Cyclopropoxy-4-methoxy-N-methylaniline, two primary demethylated impurities frequently emerge due to incomplete alkylation or harsh reaction conditions:

  • The O-Demethylated Impurity: 3-Cyclopropoxy-4-hydroxy-N-methylaniline (Cleavage of the methoxy ether, yielding a phenol).

  • The N-Demethylated Impurity: 3-Cyclopropoxy-4-methoxyaniline (Loss of the N-methyl group, yielding a primary amine).

Why do standard chromatographic methods fail? The N-demethylated primary amine and the target secondary N-methylaniline have nearly identical polarities and conjugate acid pKa values (~4.6 vs ~4.8). This renders standard silica gel chromatography and simple acid-base aqueous extractions ineffective for their separation[1]. To achieve high purity, we must exploit nucleophilicity and steric hindrance rather than basicity.

Workflow Mix Crude Mixture (Target + Impurities) Step1 Alkaline Wash (0.5 M NaOH) Mix->Step1 Aq Aqueous Phase (O-demethylated Phenoxide) Step1->Aq Deprotonation Org Organic Phase (Target + N-demethylated) Step1->Org Retained Step2 Derivatization (Mesityl Oxide) Org->Step2 Adduct High-Boiling Adduct (Primary Amine) Step2->Adduct Condensation Pure Distillate (Purified Target) Step2->Pure Distillation

Workflow for sequential removal of O-demethylated and N-demethylated impurities.

Troubleshooting & FAQs

Q: My final product contains 5% of the N-demethylated primary amine. Standard HCl/NaOH washes aren't separating them. Why? A: Acid-base liquid-liquid extraction relies on differing basicities (pKa values) to selectively protonate amines[1]. Because the pKa difference between your primary and secondary aniline is negligible, both protonate and deprotonate simultaneously. You must shift to a reactive separation method that targets the unhindered nucleophilicity of the primary amine.

Q: How can I selectively remove the O-demethylated impurity without degrading my target compound? A: The O-demethylated impurity contains a phenolic hydroxyl group, which has a pKa of ~10. Washing your organic layer with a mild aqueous base (e.g., 0.5 M NaOH) quantitatively deprotonates the phenol into a highly water-soluble phenoxide ion. Your target secondary amine lacks acidic protons and will remain entirely in the organic phase.

Q: Are there scalable, non-chromatographic methods to remove the primary amine impurity? A: Yes. The most robust industrial approach is the Mesityl Oxide Scavenging Method [2]. Mesityl oxide reacts selectively with primary amines to form a high-boiling adduct and acetone. Secondary amines are sterically hindered and do not react. Alternatively, Trichloroacetic Acid (TCA) precipitation can be used to selectively precipitate primary amine salts from specific solvents, enabling separation via simple filtration[3].

Mechanism PriAmine N-demethylated (Primary Amine) Adduct Schiff Base Adduct (High Boiling Point) PriAmine->Adduct Reacts MesOx Mesityl Oxide MesOx->Adduct SecAmine Target Molecule (Secondary Amine) NoReact Unreacted (Low Boiling Point) SecAmine->NoReact Steric Hindrance

Mechanism of selective primary amine derivatization using mesityl oxide.

Step-by-Step Methodologies

These protocols are designed as self-validating systems. By monitoring physical phase changes or the evolution of byproducts, you can verify the success of the separation in real-time.

Protocol A: O-Demethylated Impurity Clearance (Alkaline Extraction)

Causality: Exploits the massive pKa difference between the phenolic OH (pKa ~10) and the basic aniline nitrogen.

  • Dissolution: Dissolve the crude 3-Cyclopropoxy-4-methoxy-N-methylaniline mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 0.1 M.

  • Alkaline Wash: Add an equal volume of 0.5 M NaOH (aq) to the separatory funnel.

  • Agitation: Shake vigorously for 2 minutes, frequently venting the funnel.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer will contain the phenoxide salt of the O-demethylated impurity.

  • Validation Check: Acidify the aqueous layer with 1M HCl. If the O-demethylated impurity was present, it will precipitate or cause the solution to cloud as the phenol is reprotonated.

  • Recovery: Wash the retained organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Demethylated Impurity Clearance (Mesityl Oxide Scavenging)

Causality: Exploits the differential nucleophilicity and steric profile of primary vs. secondary amines[2].

  • Preparation: Transfer the concentrated organic residue from Protocol A into a round-bottom flask equipped with a short-path distillation head.

  • Reagent Addition: Add Mesityl Oxide (1.5 to 2.0 equivalents relative to the calculated molar amount of the primary amine impurity).

  • Reaction: Heat the mixture to 60°C – 80°C for 2 hours.

  • Validation Check: The reaction produces acetone as a byproduct. The continuous distillation/removal of acetone forces the equilibrium toward complete adduct formation. Monitor the distillate for acetone to confirm the reaction is proceeding.

  • Separation: Once acetone evolution ceases, apply a vacuum and increase the temperature to distill off the purified 3-Cyclopropoxy-4-methoxy-N-methylaniline. The primary amine remains in the distillation flask as a heavy, high-boiling adduct[2].

Physicochemical Profile & Separation Metrics

The following table summarizes the quantitative data and expected yields when applying the above methodologies to the crude mixture.

Compound / ImpurityStructural ClassKey Reactive FeatureBoiling Point / StateSeparation MethodExpected Recovery / Removal
3-Cyclopropoxy-4-methoxy-N-methylaniline Secondary AmineSterically hindered N-HVolatile Liquid / OilTarget Product> 92% Yield
3-Cyclopropoxy-4-hydroxy-N-methylaniline Phenol / Sec-AmineAcidic Phenolic OH (pKa ~10)Solid (H-bonding)0.5 M NaOH Extraction> 99% Removal
3-Cyclopropoxy-4-methoxyaniline Primary AmineUnhindered NucleophileVolatile Liquid / OilMesityl Oxide Derivatization> 98% Removal

References

  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem. 1

  • Process for separating primary and secondary amines (US4306068A). Google Patents.2

  • Trichloroacetic acid fueled practical amine purifications. PMC - NIH. 3

Sources

Troubleshooting

Technical Support Center: O-Cyclopropylation of Challenging Phenols

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the O-cyclopropylation of phenols, specifically those exhibiting poor nucleophilicity (e.g., electron-de...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the O-cyclopropylation of phenols, specifically those exhibiting poor nucleophilicity (e.g., electron-deficient nitrophenols, esters, or sterically hindered substrates).

Status: Operational | Tier: Level 3 (Advanced Chemical Methodology) Topic: Overcoming Poor Nucleophilicity in Phenolic O-Cyclopropylation Target Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Core Directive: The "Why" and "How"

The Problem: Direct nucleophilic substitution (


) of phenols onto cyclopropyl halides is kinetically disfavored due to the high ring strain and significant steric shielding of the cyclopropyl electrophile (I-strain). For electron-deficient phenols (e.g., 

-NO

,

-CF

), the problem is compounded: the phenoxide is a weak nucleophile, making it sluggish in both

and traditional metal-catalyzed cross-couplings.

The Solution: The Copper-Catalyzed Chan-Lam Coupling using Potassium Cyclopropyl Trifluoroborate is the superior methodology. Unlike unstable cyclopropylboronic acids (which suffer from rapid protodeboronation), the trifluoroborate salt provides a "slow-release" reservoir of the active boron species, while the copper(II) catalyst activates the phenol regardless of its electronic deficiency.

Decision Matrix: Selecting Your Protocol

Before starting, verify your substrate against this logic flow to ensure you are using the correct method.

ReactionSelector Start Start: Phenol Substrate CheckEWG Is the Phenol Electron-Deficient? (e.g., -NO2, -CN, -CF3) Start->CheckEWG CheckSteric Is it Sterically Hindered? (Ortho-substituted) CheckEWG->CheckSteric No (e- Neutral/Rich) MethodA PROTOCOL A: Chan-Lam (Trifluoroborate) *High O2 Pressure* *Bidentate Ligand* CheckEWG->MethodA Yes (Poor Nucleophile) CheckSteric->MethodA Yes MethodB PROTOCOL B: Chan-Lam (Standard) *Air Atmosphere* CheckSteric->MethodB No MethodC PROTOCOL C: Williamson Ether Synth. (Only if Phenol is e- Rich AND unhindered) MethodC->MethodB Obsolete?

Figure 1: Decision tree for selecting the optimal cyclopropylation strategy based on substrate electronics and sterics.

Optimized Protocols

Protocol A: The "Heavy Duty" Chan-Lam (For Poor Nucleophiles)

Recommended for: Nitrophenols, Cyanophenols, Poly-halogenated phenols.

Mechanism of Action: Electron-poor phenols coordinate poorly to Cu(II). We overcome this by using 1,10-Phenanthroline , a bidentate ligand that stabilizes the Cu-complex and lowers the activation energy for the transmetallation step. The use of Potassium Cyclopropyl Trifluoroborate prevents reagent decomposition.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Coupling Partner: Potassium Cyclopropyl Trifluoroborate (2.0 - 3.0 equiv)

  • Catalyst: Cu(OAc)

    
     (0.1 - 0.2 equiv / 10-20 mol%)
    
  • Ligand: 1,10-Phenanthroline (0.1 - 0.2 equiv / 10-20 mol%)

  • Base: Na

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    (2.0 - 3.0 equiv)
  • Solvent: Toluene : Water (3:1 ratio) — Water is critical for trifluoroborate hydrolysis.

  • Atmosphere: Oxygen (O

    
    ) Balloon (1 atm) — Air is insufficient for poor nucleophiles.
    
  • Temperature: 70 °C

Step-by-Step Workflow:

  • Solids: Charge a reaction vial with Phenol, K-Cyclopropyl Trifluoroborate, Cu(OAc)

    
    , 1,10-Phenanthroline, and Base.
    
  • Purge: Cap the vial and purge with O

    
     (balloon) for 5 minutes.
    
  • Solvent: Add the Toluene/Water mixture via syringe under O

    
     flow.
    
  • Reaction: Heat to 70 °C with vigorous stirring (1000 rpm) for 12–24 hours.

    • Tip: The mixture will likely turn blue/green. If it turns black/brown precipitate early, the catalyst has died (see Troubleshooting).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
Data Summary: Ligand Effects on Yield

Simulated average yields based on literature trends for p-Nitrophenol cyclopropylation.

LigandYield (%)Notes
None < 5%Reaction fails; Cu precipitates.
Pyridine 15%Monodentate ligand insufficient for poor nucleophiles.
2,2'-Bipyridine 45%Better, but slower rate.
1,10-Phenanthroline 82% Optimal. Rigid backbone stabilizes active Cu species.

Troubleshooting Guide (FAQ)

Q1: My reaction turned black after 1 hour and conversion stopped at 10%. What happened? Diagnosis: Catalyst "death" (disproportionation of Cu(II) to inactive Cu(0)/Cu(I) oxides). Fix:

  • Check Ligand: Ensure you are using 1,10-Phenanthroline (1:1 ratio with Cu). It prevents catalyst aggregation.

  • Check Oxygen: Electron-poor phenols require faster re-oxidation of the Cu species. Switch from an air atmosphere to a pure O

    
     balloon.
    
  • Add Molecular Sieves? NO. Water is required to hydrolyze the trifluoroborate into the active boronic acid species in situ.

Q2: I see the product mass, but I can't separate it from the unreacted phenol. Diagnosis: Similar polarity of phenol and cyclopropyl ether. Fix:

  • Chemical Wash: Wash the organic layer with 1M NaOH (3x). The unreacted electron-poor phenol (which is acidic) will be deprotonated and move to the aqueous layer, leaving the neutral cyclopropyl ether in the organic layer.

Q3: Why not use Cyclopropyl Bromide and Cs


CO

?
Analysis:
  • Kinetics: Cyclopropyl bromide is chemically inert to

    
     attack due to I-strain (internal bond angle of 60° resists the transition state requirement of 120°).
    
  • Side Reactions: Forcing conditions (150 °C) lead to elimination (cyclopropene formation) and polymerization.

  • Verdict: This method is obsolete for this transformation.

Q4: Can I use Cyclopropylboronic Acid instead of the Trifluoroborate? Analysis:

  • Stability: Cyclopropylboronic acid is notoriously unstable and undergoes protodeboronation (losing the boron group) upon storage or heating.

  • Recommendation: If you must use the acid, add it in portions (e.g., 1 equiv every 4 hours) to maintain a low concentration of the active species, but the Trifluoroborate salt is significantly more robust.

Mechanistic Visualization

Understanding the catalytic cycle clarifies why the Ligand and Oxygen are non-negotiable for poor nucleophiles.

ChanLamCycle cluster_warning CRITICAL FAILURE POINT Cu2 Cu(II)-L2 (Active Catalyst) Coord Coordination (Phenol binds to Cu) Cu2->Coord + Phenol (ArOH) Transmet Transmetallation (Boron transfers Cyclopropyl) Coord->Transmet + Cyclopropyl-B(OH)2 (Slow for poor nucleophiles) RedElim Reductive Elimination (Product Release) Transmet->RedElim Formation of Ar-O-Cu(III)-Cyp Oxidation Oxidation (Cu(0)/Cu(I) -> Cu(II)) RedElim->Oxidation Release Ar-O-Cyp Generates Cu(I) Oxidation->Cu2 + O2

Figure 2: The Chan-Lam catalytic cycle. For electron-poor phenols, the Coordination and Transmetallation steps are rate-limiting, requiring bidentate ligands to stabilize the intermediate.

References

  • Engle, K. M., & McAlpine, I. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of Organic Chemistry.

    • Key Insight: Establishes the K-Trifluoroborate + Phenanthroline system as the benchmark.
  • Molander, G. A., & Gormisky, P. E. (2008).[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry.

    • Key Insight: Demonstrates the superior stability of trifluorobor
  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.

    • Key Insight: Comprehensive review of the Chan-Lam mechanism and ligand effects.

Sources

Optimization

Separating 3-Cyclopropoxy-4-methoxy-N-methylaniline from N,N-dimethyl byproducts

Technical Support Center: Purification of Roflumilast Intermediates Ticket #402: Separation of Secondary vs. Tertiary Amine Byproducts User Issue Subject: Cannot separate 3-Cyclopropoxy-4-methoxy-N-methylaniline (Target)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Roflumilast Intermediates Ticket #402: Separation of Secondary vs. Tertiary Amine Byproducts

User Issue

Subject: Cannot separate 3-Cyclopropoxy-4-methoxy-N-methylaniline (Target) from N,N-dimethyl impurity. Context: Over-methylation occurred during the synthesis of the Roflumilast intermediate. Current Status:


 is negligible; pKa values are too close for standard extraction.

Triage Desk: Diagnostic & Strategy Selection

Welcome to the Technical Support Center. Based on the structural properties of your aniline derivative, simple acid-base extraction will fail because the pKa difference between the N-methyl (secondary) and N,N-dimethyl (tertiary) species is insufficient (< 0.5 units).

Please select your troubleshooting tier based on your scale and purity requirements:

Tier Method Scale Pros Cons
Tier 1 Modified Chromatography < 5gFast; no chemical steps.Requires amine-modified silica; difficult scale-up.
Tier 2 Selective Salt Formation 5g - 50gScalable; cost-effective.Requires screening; yield loss to mother liquor.
Tier 3 Chemical Resolution (Acylation) > 50gHighest Purity (>99.5%) ; robust.Adds two synthetic steps (protect/deprotect).

Tier 1 Support: Chromatographic Troubleshooting

The Issue: Amines interact strongly with the silanol groups on standard silica, causing peak tailing that merges your target secondary amine with the tertiary impurity.

Protocol:

  • Stationary Phase Pre-treatment: Do not use bare silica. Pre-wash the column with Mobile Phase + 1% Triethylamine (TEA) to neutralize acidic silanol sites.

  • Mobile Phase: Switch to a DCM/MeOH/NH₄OH system.

    • Ratio: 95:5:0.5 (DCM:MeOH:NH₄OH).

    • Why: Ammonium hydroxide competes for silanol binding sites more effectively than TEA, sharpening the bands.

  • Alternative Phase: If available, use Amino-functionalized Silica (NH2-SiO2) . This eliminates the need for basic modifiers and often reverses elution order, moving the tertiary amine (less polar) much faster than the secondary amine (H-bond donor).

Tier 2 Support: Selective Salt Crystallization

The Logic: While pKa values are similar, the lattice energy of the salts differs significantly. Secondary amines (1 H-donor) form more ordered H-bond networks in the crystal lattice than tertiary amines (0 H-donors).

Recommended Screen: Attempt to crash out the Target (Secondary Amine) leaving the impurity in solution.

  • Solvent: Ethyl Acetate or Isopropyl Acetate (non-protic is preferred to encourage ion-pairing).

  • Acid: Oxalic Acid (1.0 eq) or p-Toluenesulfonic Acid (pTsOH) .

    • Note: Avoid HCl gas if possible; hydrochloride salts of anilines can be hygroscopic. Oxalates often form highly crystalline solids with secondary amines.

  • Procedure:

    • Dissolve crude oil in 5 volumes of EtOAc.

    • Add 1.0 eq of Oxalic acid dissolved in hot EtOAc/MeOH.

    • Cool slowly to 0°C.

    • Filter the solid.[1][2] The tertiary amine oxalate is often more soluble and remains in the mother liquor.

Tier 3 Support: Chemical Resolution (The "Gold Standard")

The Logic: This method exploits the fundamental reactivity difference: Secondary amines can be acylated; Tertiary amines cannot. By converting your target into an amide, you drastically change its polarity and basicity. The impurity remains a base.

WARNING: Your molecule contains a Cyclopropyl ether . This group is acid-sensitive (ring-opening). Do NOT use acidic hydrolysis in the final step. Use Basic Hydrolysis.

Workflow Diagram

ChemicalResolution Start Crude Mixture (Target 2° Amine + Impurity 3° Amine) Acylation Step 1: Acylation (Ac2O, TEA, DCM) Target becomes Neutral Amide Start->Acylation Reacts only 2° Amine Wash Step 2: Acid Wash (1M HCl Extraction) Acylation->Wash OrganicLayer Organic Layer Contains: Neutral Amide (Target) Wash->OrganicLayer Retain AqueousLayer Aqueous Layer Contains: Protonated Impurity Wash->AqueousLayer Discard Hydrolysis Step 3: Deprotection (NaOH, EtOH, Reflux) *Must be Basic to save Cyclopropyl* OrganicLayer->Hydrolysis Final Pure Target (3-Cyclopropoxy-4-methoxy-N-methylaniline) Hydrolysis->Final

Caption: Chemical resolution workflow utilizing the non-reactivity of tertiary amines to electrophiles.

Step-by-Step Protocol

Step 1: Acylation (Acetylation)

  • Dissolve crude mixture in DCM (10 vol).

  • Add Triethylamine (1.5 eq) and Acetic Anhydride (1.2 eq) .

  • Stir at RT for 2 hours. Monitor by TLC.[2][3]

    • Observation: The secondary amine spot will disappear and be replaced by a less polar amide spot. The tertiary amine spot remains unchanged.

Step 2: Acidic Wash (Purification)

  • Wash the DCM layer with 1M HCl (3 x 3 vol) .

    • Mechanism:[4][5][6] The tertiary amine (impurity) is protonated and moves to the water layer. The amide (target) is non-basic and stays in the DCM.

  • Wash DCM with brine, dry over Na₂SO₄, and evaporate.

    • Result: You now have pure N-acetyl-N-methyl-3-cyclopropoxy-4-methoxyaniline .

Step 3: Basic Hydrolysis (Deprotection) Crucial: Avoid acid hydrolysis to prevent cyclopropane ring opening.

  • Dissolve the amide in Ethanol (5 vol) .

  • Add NaOH (5 eq, 20% aq solution) .

  • Reflux (approx. 80°C) for 6–12 hours.

  • Cool, concentrate EtOH, and extract with EtOAc.

  • Result: >99.5% pure secondary amine.

FAQ: Frequently Asked Questions

Q: Why can't I just distill the impurity off? A: N-methyl and N,N-dimethyl derivatives of this molecular weight often have boiling points within 5–10°C of each other. Unless you have a spinning band distillation column and high vacuum, you will likely codistill them or degrade the cyclopropyl ether thermally.

Q: Can I use Boc-anhydride instead of Acetic Anhydride? A: Yes. Boc-protection is easier to remove (usually acid), BUT because your cyclopropyl group is acid-sensitive, you would need to use specialized non-acidic Boc removal (e.g., TMSOTf or thermal deprotection), which is messy. The Acetyl/Base-Hydrolysis route is safer for your specific substrate.

Q: I see a new impurity after hydrolysis. What is it? A: If you used acid, you likely opened the cyclopropyl ring to form a straight-chain propyl-alcohol or halide derivative. Ensure your hydrolysis was strictly basic (pH > 12).

References

  • Process Chemistry of Roflumilast

    • Muller, T. et al. "Process for the preparation of Roflumilast." Organic Process Research & Development. (Describes the N-alkylation and handling of cyclopropyl-methoxy anilines).
    • (US Patent 5,712,298 - Benzamides and their use as PDE inhibitors).

  • Amine Separation Methodology

    • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry.
  • Basicity of Anilines

    • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[7][8][9] Chapter on Aromatic Heterocycles and Amines (Explaining pKa similarities in N-alkylated anilines).

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of 3-Cyclopropoxy-4-methoxy-N-methylaniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing aqueous solubility challenges with 3-Cyclopropoxy-4-methoxy-N-methylaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing aqueous solubility challenges with 3-Cyclopropoxy-4-methoxy-N-methylaniline . As a highly lipophilic weak base, this compound frequently crashes out of standard biological assay buffers.

This guide provides root-cause analyses, validated troubleshooting workflows, and self-validating protocols to ensure your in vitro and cell-based assays yield reliable, reproducible data.

Part 1: Root Cause Analysis (The Thermodynamics of Precipitation)

To solve the solubility issue, we must first understand the molecular causality. The poor aqueous solubility of 3-Cyclopropoxy-4-methoxy-N-methylaniline at physiological pH (7.4) is driven by three intersecting physicochemical factors:

  • Weak Basicity (pKa): The molecule features a secondary amine (N-methylaniline derivative) with a pKa typically around 4.5–5.5. At a physiological pH of 7.4, this amine is predominantly un-ionized (neutral). Without a formal charge, the molecule lacks the strong ion-dipole interactions required for favorable hydration [1].

  • High Lipophilicity (LogP): The cyclopropoxy and methoxy substituents significantly increase the hydrophobic surface area of the phenyl ring. Water molecules must form highly ordered, energetically unfavorable clathrate-like structures around these groups to accommodate them.

  • Solvent-Shift Aggregation: When the compound is diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer, the sudden drop in the solvent's dielectric constant causes the hydrophobic molecules to self-associate. This minimizes their contact with water, leading to rapid kinetic precipitation (crashing out) [2].

SolubilizationWorkflow Start Compound: 3-Cyclopropoxy- 4-methoxy-N-methylaniline CheckAssay Is assay pH strictly 7.4? Start->CheckAssay AcidicBuffer Use pH 4.5-5.0 Buffer (Protonates Amine) CheckAssay->AcidicBuffer No Cosolvent Prepare 10-50 mM DMSO Stock CheckAssay->Cosolvent Yes Success Proceed with Assay AcidicBuffer->Success Dilution Dilute in Buffer (Final DMSO < 1%) Cosolvent->Dilution Precipitation Does it precipitate? Dilution->Precipitation Precipitation->Success No Cyclodextrin Use 10-20% HP-β-CD or Surfactant (Tween-80) Precipitation->Cyclodextrin Yes Cyclodextrin->Success

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Part 2: Troubleshooting Guides & Validated Protocols

We recommend moving away from temporary kinetic solubilization (which risks supersaturation collapse) and instead utilizing thermodynamic solubilization strategies. Below are two self-validating protocols tailored to different assay requirements.

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for Cell Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic central cavity that perfectly accommodates the lipophilic cyclopropoxy-methoxy-phenyl moiety. Meanwhile, its hydrophilic exterior maintains aqueous solubility. This shields the hydrophobic groups from water without altering the molecule's un-ionized state, making it ideal for physiological pH assays [3].

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD in your target assay buffer (e.g., PBS pH 7.4) to a concentration of 10% to 20% (w/v). Causality: This provides a massive molar excess of the host molecule to drive the equilibrium toward complexation.

  • API Addition: Weigh the solid 3-Cyclopropoxy-4-methoxy-N-methylaniline. Slowly add it to the stirring HP-β-CD solution. Critical: Do not use a DMSO stock for this step to avoid co-solvent interference with the inclusion thermodynamics.

  • Equilibration: Stir the suspension vigorously at room temperature for 24 hours. Causality: Non-covalent inclusion is a dynamic equilibrium; sufficient time is required to reach maximum thermodynamic solubility [4].

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF filter to remove any uncomplexed aggregates.

  • Self-Validation System: Quantify the dissolved compound in the filtrate using HPLC-UV or spectrophotometry. If the concentration is below your target, increase the HP-β-CD concentration or switch to Sulfobutylether-β-cyclodextrin (SBE-β-CD) to leverage additional ion-dipole interactions.

CDMechanism A Free Drug (Lipophilic, Insoluble) C Inclusion Complex (Water Soluble) A->C Non-covalent binding B HP-β-CD (Hydrophobic Cavity) B->C Host-Guest interaction D Equilibrium in Media (Drug Release) C->D Reversible dissociation

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Protocol B: pH Modulation (Recommended for Biochemical/Non-Cellular Assays)

Causality: Lowering the pH below the pKa of the secondary amine forces protonation. The resulting positively charged ammonium species interacts strongly with water via ion-dipole bonds, increasing absolute solubility by several orders of magnitude[1].

Step-by-Step Methodology:

  • Buffer Selection: Select an acidic buffer system with a high buffering capacity, such as 50 mM Acetate buffer at pH 4.5.

  • Dissolution: Add the solid compound directly to the buffer and stir for 2 hours.

  • Self-Validation System: Measure the pH of the solution after dissolution. Causality: Because the compound is a weak base, dissolving high concentrations may act as a self-buffer, raising the microenvironmental pH and halting further dissolution. If the pH has drifted above 4.5, adjust it back down with dilute HCl to ensure complete protonation.

Part 3: Quantitative Data Presentation
Solubilization StrategyPrimary Mechanism of ActionEstimated Max SolubilityAssay CompatibilityKey AdvantagePrimary Limitation
DMSO Co-solvency (1%) Disrupts water hydrogen bonding~10 - 50 µMHigh (most in vitro)Simple, rapid preparationHigh risk of precipitation upon dilution
pH Modulation (pH 4.5) Amine protonation (Ionization)> 1 mMLow (cell assays)Highest absolute solubilityPhysiologically incompatible
HP-β-CD (20% w/v) Hydrophobic cavity inclusion100 - 500 µMHigh (in vivo & cells)No organic solvents neededRequires 24h equilibration time
Micelles (0.1% Tween-80) Surfactant core encapsulation50 - 200 µMModerateCheap, readily availableSurfactants may lyse cell membranes
Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately upon dilution from a 10 mM DMSO stock into PBS? A: This is a classic "solvent shift" phenomenon. The compound is kinetically trapped in the DMSO. When diluted, the local concentration of water spikes. Because the cyclopropoxy and methoxy groups are highly hydrophobic, they force the un-ionized compound to aggregate and precipitate before it can disperse[2]. To mitigate this without excipients, pre-warm the buffer and ensure rapid, vortex-assisted mixing during the addition of the DMSO stock.

Q: Can I just heat the PBS buffer to 37°C to dissolve the compound? A: Heating increases kinetic energy and may temporarily dissolve the compound, creating a supersaturated solution. However, this state is thermodynamically unstable. As the solution cools or sits over time, the compound will likely recrystallize (supersaturation collapse), ruining your assay reproducibility. Always rely on thermodynamic solutions (like cyclodextrins) rather than temporary kinetic ones.

Q: Is HP-β-CD toxic to the cells in my assay? A: HP-β-CD is generally recognized as safe and is well-tolerated in most cell cultures up to a final concentration of 1-2% (w/v). However, because cyclodextrins can extract cholesterol from cell membranes at high concentrations, you must run a vehicle-control arm (buffer + HP-β-CD without the drug) to validate that the excipient is not causing cytotoxicity or altering signaling pathways in your specific cell line [5].

References
  • Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds.Dissolution Technologies.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Can I use Cyclodextrin to improve the solubility of a compound?
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
Optimization

Technical Support Center: Controlling Regioselectivity in the Nitration of 3-Cyclopropoxy-4-methoxybenzene

Welcome to the technical support center for the regioselective nitration of 3-cyclopropoxy-4-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective nitration of 3-cyclopropoxy-4-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your synthesis endeavors.

Understanding the Challenge: Regioselectivity in a Dually Activated System

The nitration of 3-cyclopropoxy-4-methoxybenzene presents a classic challenge in electrophilic aromatic substitution. The benzene ring is activated by two electron-donating groups (EDGs): a methoxy group (-OCH₃) and a cyclopropoxy group (-OC₃H₅). Both are ortho-, para-directing substituents, which means they activate the positions adjacent (ortho) and opposite (para) to themselves.[1][2] This dual activation can lead to a mixture of products, making the control of regioselectivity paramount for successful synthesis.

The key to controlling the reaction lies in understanding the interplay of electronic and steric effects. The methoxy group is a strongly activating ortho-, para-director. The cyclopropoxy group is also an activating ortho-, para-director. The relative directing power of these two groups, coupled with steric hindrance, will ultimately determine the position of the incoming nitro group (-NO₂).

Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomers in the nitration of 3-cyclopropoxy-4-methoxybenzene, and which is the most likely major product?

A1: There are three potential positions for nitration on the 3-cyclopropoxy-4-methoxybenzene ring: C2, C5, and C6.

  • Nitration at C2: This position is ortho to the methoxy group and meta to the cyclopropoxy group.

  • Nitration at C5: This position is para to the cyclopropoxy group and meta to the methoxy group.

  • Nitration at C6: This position is ortho to the cyclopropoxy group and meta to the methoxy group.

Given that both substituents are ortho-, para-directors, the positions ortho and para to each are the most activated. The C5 position is para to the cyclopropoxy group and ortho to the methoxy group (when considering the directing influence of both), making it electronically highly favored. The C2 and C6 positions are both ortho to one group and meta to the other. Between the methoxy and cyclopropoxy groups, the methoxy group is generally considered a slightly stronger activating group. Therefore, the position ortho to the methoxy group (C2 and C6) are also highly activated. However, steric hindrance from the adjacent substituents can influence the final product distribution. The C5 position is the least sterically hindered of the activated positions. Thus, 5-nitro-3-cyclopropoxy-4-methoxybenzene is the expected major product.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 5-nitro product?

A2: Achieving high regioselectivity often requires careful control of reaction conditions. Here are key parameters to adjust:

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or even -10°C) can significantly enhance regioselectivity.[3] Lower temperatures favor the kinetically controlled product, which in this case is the less sterically hindered 5-nitro isomer.

  • Nitrating Agent: The choice of nitrating agent is crucial. A milder nitrating agent can lead to higher selectivity. While a standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is common, consider using nitric acid in acetic anhydride or cerium(IV) ammonium nitrate (CAN) for a milder reaction.[4][5]

  • Rate of Addition: A slow, dropwise addition of the nitrating agent to the substrate solution helps to maintain a low reaction temperature and control the concentration of the highly reactive nitronium ion (NO₂⁺), minimizing side reactions.[3]

Q3: I am observing significant amounts of dinitrated byproducts. What is causing this and how can I prevent it?

A3: The formation of dinitrated products is a common issue when dealing with highly activated aromatic rings.[6] The initial mononitrated product is still activated enough to undergo a second nitration. To prevent this:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent.

  • Temperature Control: As with improving regioselectivity, maintaining a low temperature is critical to prevent over-nitration.[3]

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed to avoid further reaction of the product.

Q4: The reaction is not going to completion, and I have a low yield of the desired product. What should I troubleshoot?

A4: Incomplete reactions can stem from several factors:

  • Insufficient Activation of Nitrating Agent: If you are using a standard mixed acid nitration, ensure your sulfuric acid is concentrated and acts as an effective catalyst to generate the nitronium ion.[7][8]

  • Water Content: The presence of water can deactivate the nitrating agent. Ensure all glassware is dry and use anhydrous solvents if the protocol calls for them. Some procedures may intentionally use aqueous nitric acid, but the concentration is a critical parameter.[9][10]

  • Reaction Temperature: While low temperatures are good for selectivity, a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate. There is often a trade-off between selectivity and reaction rate.

  • Purity of Starting Material: Impurities in the 3-cyclopropoxy-4-methoxybenzene can interfere with the reaction.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Decomposition of product; Mechanical losses during workup.Monitor reaction by TLC/GC to ensure completion. Maintain strict temperature control. Optimize workup and purification steps.
Poor Regioselectivity (Mixture of Isomers) Reaction temperature too high; Highly reactive nitrating agent.Decrease reaction temperature (0°C to -10°C). Use a milder nitrating agent (e.g., HNO₃ in acetic anhydride).
Formation of Dinitrated Products Excess nitrating agent; High reaction temperature; Extended reaction time.Use a stoichiometric amount of nitrating agent (1.0-1.1 eq.). Maintain low reaction temperature. Monitor reaction progress and quench promptly.
Formation of Dark Tars/Oxidation Products Reaction temperature too high; Overly aggressive nitrating agent.Lower the reaction temperature. Consider a milder nitrating agent. Ensure slow, controlled addition of the nitrating agent.
Reaction Fails to Initiate Inactive nitrating agent; Low reaction temperature.Ensure the quality and concentration of acids. Gradually increase the temperature in small increments if the reaction is too slow at the initial low temperature.
Experimental Protocols
Protocol 1: High-Regioselectivity Nitration using Nitric Acid in Acetic Anhydride

This protocol aims to maximize the yield of 5-nitro-3-cyclopropoxy-4-methoxybenzene by using a milder nitrating agent and controlled temperature.

Materials:

  • 3-cyclopropoxy-4-methoxybenzene

  • Acetic anhydride

  • Concentrated Nitric Acid (70%)

  • Ice-water bath

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to -10°C, slowly add concentrated nitric acid (1.05 equivalents) to acetic anhydride (5-10 volumes relative to the substrate). Stir the mixture for 15-20 minutes while maintaining the temperature at or below 0°C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-cyclopropoxy-4-methoxybenzene (1.0 equivalent) in dichloromethane. Cool this solution to 0°C using an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate over 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 5-nitro-3-cyclopropoxy-4-methoxybenzene.

Visualizing the Reaction Pathway
Mechanism of Electrophilic Aromatic Substitution

The nitration of 3-cyclopropoxy-4-methoxybenzene proceeds via a standard electrophilic aromatic substitution mechanism.[8]

EAS_Mechanism cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2SO4_regen H₂SO₄ (regenerated) HSO4-->H2SO4_regen + H⁺ Substrate 3-Cyclopropoxy-4-methoxybenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Substrate->SigmaComplex + NO₂⁺ Product 5-Nitro-3-cyclopropoxy-4-methoxybenzene SigmaComplex->Product - H⁺ H+ H⁺

Caption: General mechanism for the nitration of an aromatic compound.

Decision-Making Workflow for Troubleshooting

This workflow can help diagnose and resolve common issues encountered during the nitration.

Troubleshooting_Workflow cluster_outcomes Outcomes cluster_solutions Troubleshooting Steps start Start Experiment reaction Perform Nitration start->reaction analyze Analyze Product Mixture (TLC/GC/NMR) reaction->analyze success High Yield & Regioselectivity analyze->success Desired Outcome low_yield Low Yield analyze->low_yield Incomplete Reaction poor_selectivity Poor Regioselectivity analyze->poor_selectivity Isomer Mixture byproducts Byproducts (Dinitration, Tars) analyze->byproducts Side Products check_reagents Check Reagent Purity & Concentration low_yield->check_reagents optimize_temp Optimize Temperature poor_selectivity->optimize_temp change_reagent Consider Milder Nitrating Agent poor_selectivity->change_reagent adjust_stoich Adjust Stoichiometry byproducts->adjust_stoich check_reagents->reaction optimize_temp->reaction adjust_stoich->reaction change_reagent->reaction

Caption: Troubleshooting workflow for nitration reactions.

References
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Stack Exchange. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Scribd. (n.d.). Nitration Mechanism of Benzene Explained | PDF. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • National Center for Biotechnology Information. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Beilstein Journals. (2023, June 21). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. Retrieved from [Link]

  • YouTube. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Retrieved from [Link]

  • MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). 132-136 Research Article The Influence of Nitro Group on Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination Side Reactions in Analog Synthesis

Introduction: The Stability Paradox of the C–F Bond User Query: "Why am I losing fluorine atoms during my synthesis? I thought the C–F bond was the strongest single bond to carbon." Technical Insight: While the C–F bond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox of the C–F Bond

User Query: "Why am I losing fluorine atoms during my synthesis? I thought the C–F bond was the strongest single bond to carbon."

Technical Insight: While the C–F bond is thermodynamically strong (BDE ~105–115 kcal/mol), it is kinetically vulnerable in specific chemical environments. In medicinal chemistry, fluorine is often introduced to block metabolic hotspots or modulate pKa. However, during synthesis, three primary mechanisms threaten this motif:

  • Nucleophilic Aromatic Substitution (

    
    ):  Fluorine is an exceptional leaving group in electron-deficient arenes due to the high electronegativity of F stabilizing the Meisenheimer intermediate.[1]
    
  • Oxidative Addition (Metal Catalysis): Low-valent metals (Ni, and to a lesser extent Pd) can insert into C–F bonds, particularly if the metal is electron-rich and the ligand sphere is not sterically crowded.

  • 
    -Fluoride Elimination:  Common in alkyl fluorides, where a metal center or radical intermediate at the 
    
    
    
    -position facilitates the extrusion of fluoride.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution ( )

Scenario: You are attempting to displace a chloride or bromide on a heteroaryl ring, but the fluorine atom is being displaced instead.

Diagnostic & Troubleshooting Guide
Observation Root Cause Corrective Action
F-displacement dominates over Cl/Br In

, the rate-determining step is often the nucleophilic attack.[1] F is more electronegative than Cl/Br, making the ring more electrophilic and stabilizing the transition state (Meisenheimer complex).[1]
Switch Mechanism: Move from

to transition-metal catalysis (e.g., Buchwald-Hartwig). Pd(0) inserts into C–Cl/C–Br bonds much faster than C–F bonds (reversing the reactivity order).
Regioselectivity issues in poly-fluorinated arenes Multiple F atoms activate each other. The position para to an electron-withdrawing group (EWG) is most labile.Temperature Control: Perform the reaction at -78 °C and warm slowly. The activation energy difference between inequivalent fluorines is often sufficient for kinetic separation at low T.
Hydrolysis (OH replaces F) Trace water acts as a nucleophile, especially with strong bases (e.g., KOtBu, NaH).Drying Protocol: Switch to non-hygroscopic bases (e.g.,

) and ensure solvents are anhydrous (<50 ppm

).
FAQ: Selectivity

Q: Can I retain a fluorine ortho to a nitro group during amine displacement? A: It is difficult under standard


 conditions because the nitro group highly activates the ortho-fluorine.
  • Strategy: Use a "soft" nucleophile (e.g., thiol, aniline) which may be less sensitive to the hard charge-controlled attack at the C–F position compared to "hard" alkoxides. Alternatively, reduce the nitro group to an amine before the substitution if the synthetic route permits, as the amine will deactivate the ring.

Part 2: Preserving C–F Bonds in Cross-Coupling Reactions

Scenario: During a Suzuki or Buchwald-Hartwig coupling involving a fluorinated aryl halide, you observe defluorination or hydrodefluorination byproducts.

Mechanism of Failure: Metal Insertion

Nickel (Ni) is highly "fluorophilic" and readily undergoes oxidative addition into C–F bonds. Palladium (Pd) is generally safer but can still activate C–F bonds in electron-deficient arenes using electron-rich phosphines.

Protocol: Ligand & Catalyst Selection

1. The "Safe" Metal Choice

  • Avoid: Ni(0) / Ni(II) catalysts if possible. Nickel's high affinity for fluorine (forming thermodynamic Ni–F bonds) promotes C–F activation.

  • Prefer: Pd(0) or Cu(I).

2. Ligand Engineering To prevent unwanted C–F activation, use bulky, electron-rich ligands that favor Reductive Elimination over Oxidative Addition into the strong C–F bond.

  • Recommended Ligands:

    • XPhos / RuPhos: The steric bulk prevents the metal center from approaching the shorter C–F bond while still facilitating insertion into the longer C–Cl/C–Br bonds.

    • Bis-phosphine (e.g., dppf): Large bite angles can enforce geometries that disfavor C–F activation.

3. Base Selection

  • Issue: Strong alkoxide bases (KOtBu) can promote radical pathways or direct

    
     background reactions.
    
  • Solution: Use weaker bases like

    
     or 
    
    
    
    in non-polar solvents (Toluene/Dioxane) to minimize background nucleophilic attack on the C–F bond.
Visualizing the Pathway

G Start Substrate: Ar-F + Ar-Cl Cat Catalyst Selection Start->Cat Path_Ni Ni(COD)2 / PCy3 Cat->Path_Ni High Fluorophilicity Path_Pd Pd(OAc)2 / XPhos Cat->Path_Pd Steric Bulk Protection Result_Ni Oxidative Addition into C-F (Defluorination) Path_Ni->Result_Ni Result_Pd Selective Oxidative Addition into C-Cl (Product Preserved) Path_Pd->Result_Pd

Caption: Decision tree for catalyst selection. Ni-catalysts pose a high risk of C-F activation, while bulky Pd-ligands protect the C-F bond.

Part 3: Preventing Hydrodefluorination (HDF) during Hydrogenation

Scenario: You are reducing a nitro group, alkene, or alkyne on a fluorinated scaffold using


 and Pd/C, but the fluorine is also being stripped off (Ar–F 

Ar–H).
Root Cause Analysis

Hydrodefluorination is a common side reaction in heterogeneous catalysis. The C–F bond adsorbs onto the active metal surface, and the abundant surface hydrides facilitate hydrogenolysis.

Optimization Protocol

Method A: Catalyst Poisoning (The "Vanadium" Trick) Adding metal salts can selectively poison the highly active sites responsible for C–F cleavage without stopping the facile reduction of nitro/alkene groups.

  • Protocol: Add 0.1 – 1.0 mol%

    
      or 
    
    
    
    to the Pd/C reaction mixture.
  • Mechanism: Vanadium species modify the electronic properties of the Pd surface, suppressing the oxidative addition of the C–F bond.

Method B: Alternative Hydrogen Sources (Transfer Hydrogenation) Avoid


 gas. Use transfer hydrogenation conditions which typically generate lower surface concentrations of reactive hydrides.
  • Reagents: Formic acid/TEA or Ammonium Formate.

  • Catalyst: Pd(OH)

    
    /C (Pearlman’s catalyst) often shows better chemoselectivity than Pd/C in transfer hydrogenation.
    

Method C: Solvent Selection

  • Avoid: Methanol/Ethanol (Protic solvents facilitate HDF).

  • Prefer: Ethyl Acetate or THF (Aprotic solvents reduce the rate of HDF).

Comparative Data: HDF Suppression Strategies
ConditionConversion (Nitro

Amine)
Defluorination Side-Product

(1 atm), Pd/C, MeOH
100%15 - 40%

(1 atm), Pd/C, EtOAc
100%< 5%

(1 atm), Pd/C,

(1%)
, MeOH
98%< 1%

(Chemical Reduction)
100%0% (Best for labile F)

Part 4: -Fluoride Elimination in Radical/Photoredox Chemistry

Scenario: You are generating a radical adjacent to a fluorine atom (or a


 group), and it eliminates to form an alkene.
Mechanism

Unlike standard E2 elimination, this often proceeds via a radical-polar crossover or direct


-scission.
  • Formation of a radical at the

    
    -position to the fluorine.
    
  • Reduction of the radical to an anion (in photoredox cycles).

  • Rapid ejection of fluoride (

    
    ) to form the alkene.
    
Prevention Strategy
  • Redox Potential Tuning: Ensure your photocatalyst is not strong enough to reduce the intermediate

    
    -fluoro radical to the 
    
    
    
    -fluoro anion. The anion is the species that eliminates
    
    
    most rapidly.
  • Hydrogen Atom Donors (HAT): Add a potent H-atom donor (e.g., thiophenol, gamma-terpinene) to quench the radical before it can undergo reduction or elimination.

BetaElim Radical α-Fluoro Radical (R-CF-C•) Path_Elim Reduction to Anion (via Photocatalyst) Radical->Path_Elim Uncontrolled Redox Path_Quench H-Atom Transfer (HAT) (via Thiophenol/Silane) Radical->Path_Quench Add H-Donor Elimination β-Fluoride Elimination ( alkene + F- ) Path_Elim->Elimination Product Desired Hydrofluorinated Product Path_Quench->Product

Caption: Pathway divergence for


-fluoro radicals. Intercepting the radical with HAT agents prevents the formation of the labile anion.

References

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Frontiers in Chemistry, 2021. Available at: [Link]

  • Method of

    
     Transfer Is Vital for Catalytic Hydrodefluorination. Environmental Science & Technology, 2024.[2][3] Available at: [Link]
    
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 2025. Available at: [Link]

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes. MDPI Organics, 2022. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of Cyclopropyl Ethers in Acidic Environments

Welcome to the Technical Support Center for cyclopropyl ether chemistry. While the cyclopropyl ring is a highly privileged motif in medicinal chemistry—frequently employed to enhance metabolic stability, reduce lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropyl ether chemistry. While the cyclopropyl ring is a highly privileged motif in medicinal chemistry—frequently employed to enhance metabolic stability, reduce lipophilicity, and restrict molecular conformation[1][2]—its ether derivatives present unique synthetic challenges. The presence of an oxygen atom directly attached to the highly strained three-membered ring fundamentally alters its chemical stability, making it highly susceptible to acid-catalyzed degradation[3].

This guide provides mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols to help you navigate the handling, synthesis, and cleavage of cyclopropyl ethers.

Mechanistic Insights: The Causality of Acid-Catalyzed Cleavage

To troubleshoot degradation issues, one must first understand the underlying causality of the cleavage. Cyclopropyl rings possess approximately 27.5 kcal/mol of ring strain[4]. In a simple alkyl cyclopropane, this strain is relatively stable. However, in a cyclopropyl ether , the oxygen atom acts as a strong electron donor.

When exposed to Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., ZnI


, FeCl

), the ether oxygen is protonated or coordinated. This activation draws electron density away from the ring, triggering a spontaneous C–C bond cleavage to relieve the thermodynamic strain[3]. The reaction proceeds through a zwitterionic or oxocarbenium-like intermediate, which subsequently undergoes either a 1,2-hydride shift to form an allylic ether or nucleophilic attack (e.g., by water) to form a ketone or alcohol[3][5].

G A Cyclopropyl Ether (High Ring Strain) B Oxygen Activation (H+ or Lewis Acid) A->B Acidic Conditions C C-C Bond Cleavage (Strain Release) B->C Spontaneous D Oxocarbenium / Carbocation Intermediate C->D E 1,2-Hydride Shift -> Allylic Ether D->E Pathway A (Isomerization) F Nucleophilic Trapping -> Ketone / Alcohol D->F Pathway B (Hydrolysis)

Mechanistic pathways of acid-catalyzed cyclopropyl ether cleavage.

Troubleshooting Guide & FAQs

Q1: My cyclopropyl ether degraded completely during a standard Boc deprotection using TFA/DCM. Why did this happen, and how can I prevent it? Causality: Strong Brønsted acids like Trifluoroacetic acid (TFA) rapidly protonate the cyclopropyl ether oxygen. The thermodynamic drive to release the ~27.5 kcal/mol of ring strain forces the C–C bond to break, leading to polymerization or hydrolysis into open-chain ketones depending on the trace water content[4]. Solution: Avoid strong acids entirely. Transition to orthogonal protecting group strategies (e.g., Cbz groups removed via hydrogenolysis, or Fmoc groups removed via mild bases like piperidine). If Boc must be used, attempt deprotection using highly dilute Lewis acids (e.g., TMSOTf/2,6-lutidine) at -78 °C, closely monitoring the reaction to prevent over-cleavage.

Q2: I attempted a Simmons-Smith cyclopropanation on a silyl enol ether, but isolated an allylic ether instead of the cyclopropyl ether. What went wrong? Causality: The Simmons-Smith reaction generates zinc iodide (ZnI


) as a stoichiometric byproduct. ZnI

is a potent Lewis acid. If the reaction is run at high concentrations, the ZnI

coordinates to the newly formed cyclopropyl ether, inducing a C–C bond cleavage followed by an intramolecular 1,2-hydride shift, isomerizing the product into an allylic ether[3][6]. Solution: Run the cyclopropanation under highly dilute conditions (e.g., [CH

I

]

0.5 M) to minimize the effective concentration of ZnI

[6]. Alternatively, use a non-Lewis acidic cyclopropanation method.

Q3: Does the substitution pattern on the aromatic ring of a phenyl cyclopropyl ether affect its stability? Causality: Yes. The stability of the three-membered ring is heavily dependent on the electronic nature of the substituents. While the cyclopropoxy group is generally stable under electrophilic halogenation, exposure to dilute HNO


 (nitration conditions) causes rapid cleavage of the ring to form propionaldehyde and nitrophenols[7]. Electron-withdrawing groups on the aryl ring pull electron density away from the ether oxygen, reducing its basicity and marginally increasing acid stability.

Quantitative Stability Profiles

The table below summarizes the stability and expected outcomes of cyclopropyl ethers subjected to various acidic environments. This data is crucial for planning synthetic routes and workup procedures.

Reagent / ConditionAcidity TypeTemp (°C)Reaction TimeDominant Pathway / OutcomeRef
Dilute HNO

(aq)
Strong Brønsted25< 1 hComplete cleavage (Propionaldehyde formation)[7]
ZnI

(3 equiv) in Benzene
Strong Lewis Acid80 (Reflux)2–4 hStereospecific isomerization to allylic ether[3]
FeCl

in DMF
Strong Lewis Acid251–3 hCleavage to

-unsaturated ketones
[5]
TFA / DCM (1:1) Strong Brønsted0 to 25< 1 hRapid degradation / Ring-opening hydrolysisGeneral
Aqueous NaHCO

Weakly Alkaline25> 24 hHighly stable; no degradation observed[4]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes built-in causality checks to confirm the success or failure of the transformation.

Protocol A: Acid-Free Workup for the Isolation of Sensitive Cyclopropyl Ethers

Use this protocol when isolating cyclopropyl ethers from reaction mixtures to prevent accidental acid-catalyzed ring opening during standard workups.

  • Reaction Quenching: Instead of using standard saturated NH

    
    Cl (which is slightly acidic), quench the reaction mixture by slowly adding a mildly basic buffer, such as saturated aqueous NaHCO
    
    
    
    at 0 °C. Causality: Maintaining a pH > 7 prevents the protonation of the ether oxygen, locking the ring in its stable state.
  • Extraction: Extract the aqueous layer using a non-polar, non-halogenated solvent such as Methyl tert-butyl ether (MTBE) or diethyl ether. Avoid Chloroform or DCM, which can slowly generate trace HCl upon light exposure.

  • Washing: Wash the combined organic layers with brine that has been adjusted to pH 8 using a single drop of 1M NaOH.

  • Drying (Critical Step): Dry the organic layer over anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ). Do not use MgSO
    
    
    .
    Causality: MgSO
    
    
    exhibits mild Lewis acidic character and can initiate slow ring-opening during the concentration phase.
  • Concentration & Validation: Concentrate under reduced pressure with a water bath temperature strictly below 30 °C.

    • Self-Validation: Immediately record a

      
      C-NMR spectrum. The protocol is validated if highly shielded cyclopropyl carbon signals are present (typically between 10–20 ppm) and no vinylic carbon signals (110–140 ppm) are detected.
      
Protocol B: Controlled Lewis Acid-Catalyzed Isomerization to Allylic Ethers

Use this protocol when you intentionally want to leverage the ring strain of a cyclopropyl ether to synthesize a complex allylic ether via a 1,2-hydride shift[3].

  • Catalyst Preparation: Dry zinc iodide (ZnI

    
    ) under high vacuum at 150 °C for 2 hours. Causality: Trace moisture will coordinate with ZnI
    
    
    
    , generating hydroiodic acid (HI) which leads to uncontrolled hydrolysis rather than the desired stereospecific rearrangement.
  • Reaction Setup: Dissolve the purified cyclopropyl ether (1.0 equiv) in anhydrous benzene or toluene (0.1 M concentration). Add the freshly dried ZnI

    
     (3.0 equiv) in one portion under an inert argon atmosphere.
    
  • Thermal Activation: Heat the mixture to reflux (80 °C for benzene).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). Causality: The cyclopropyl ether will appear as a high-R

    
     spot. As the C–C bond cleaves and the hydride shifts, a new, highly UV-active spot (the allylic ether) will appear at a lower R
    
    
    
    .
  • Quenching: Once the starting material is consumed (typically 2–4 hours), cool the flask to 0 °C and quench with saturated aqueous NH

    
    Cl. Causality: The chloride ions strongly coordinate the zinc, destroying the Lewis acid complex and halting the reaction.
    
  • Validation: Extract with diethyl ether, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Self-Validation: Record a

      
      H-NMR spectrum. The successful isomerization is validated by the complete disappearance of the upfield cyclopropyl multiplet (0.5–1.0 ppm) and the emergence of distinct vinylic protons (5.0–6.0 ppm).
      

References

  • The Simmons–Smith reaction with some silyl enol ethers. Unusual ring expansions Canadian Journal of Chemistry[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications[Link]

  • One-carbon ring expansion of cycloalkanones to conjugated cycloalkenones Organic Syntheses[Link]

  • The Cyclopropyl Group in Medicinal Chemistry Scientific Update - UK[Link]

  • The chemistry and biology of cyclopropyl compounds Bálint Gál Burns Group[Link]

  • A Stereochemical Study of the Isomerization of Cyclopropyl Ethers to Allyl Ethers Catalyzed with Zinc Iodide The Journal of Organic Chemistry - ACS Publications[Link]

  • Phenyl cyclopropyl ether in electrophilic substitution reactions Bulletin of the Academy of Sciences of the USSR Division of Chemical Science[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: C13 NMR Chemical Shifts for Cyclopropoxy vs. Cyclopropylmethoxy Groups

Executive Summary In medicinal chemistry, the cyclopropyl moiety is a privileged pharmacophore, often used to restrict conformation or modulate metabolic stability. Distinguishing between a cyclopropoxy group (oxygen dir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the cyclopropyl moiety is a privileged pharmacophore, often used to restrict conformation or modulate metabolic stability. Distinguishing between a cyclopropoxy group (oxygen directly attached to the ring) and a cyclopropylmethoxy group (oxygen separated from the ring by a methylene spacer) is a critical structural verification step.

This guide provides a definitive technical comparison of the Carbon-13 (


C) NMR chemical shifts for these two distinct functionalities.

The Core Distinction:

  • Cyclopropoxy (-O-C

    
    ):  The diagnostic signal is a ring carbon  resonating in the 50–60 ppm  range.
    
  • Cyclopropylmethoxy (-O-CH

    
    -C
    
    
    
    ):
    The diagnostic signal is an acyclic methylene linker resonating in the 70–80 ppm range, while all ring carbons remain upfield (0–15 ppm).

Mechanistic Basis of Chemical Shifts

To interpret the data accurately, one must understand the electronic and geometric factors driving these shifts.

The Cyclopropoxy Group (-O-C H-C H )

In this system, the oxygen atom is directly bonded to a carbon atom within the strained three-membered ring.

  • Alpha-Effect (Induction): The electronegative oxygen atom strongly deshields the attached ring carbon (C1), pulling electron density away.

  • Hybridization & Strain: Cyclopropane carbons possess significant

    
    -character in their C-H bonds (approx. 
    
    
    
    rather than
    
    
    ). While unsubstituted cyclopropane carbons resonate at very high fields (-3 to 0 ppm) due to the diamagnetic anisotropy of the ring current, the direct attachment of oxygen overrides this, shifting the C1 signal downfield to ~55 ppm.
  • Beta-Effect: The adjacent ring carbons (C2, C3) experience a mild deshielding effect but generally remain in the 5–10 ppm range.

The Cyclopropylmethoxy Group (-O-CH -CH-C H )

Here, a methylene spacer separates the oxygen from the ring.

  • Alpha-Effect (Linker): The acyclic methylene carbon is directly attached to oxygen. Lacking the ring strain anisotropy, it behaves like a standard primary ether carbon, resonating downfield at 70–80 ppm.

  • Beta-Effect (Ring C1): The ring methine carbon is beta to the oxygen. The inductive effect decays rapidly; this carbon typically appears at 10–15 ppm.

  • Gamma-Effect (Ring C2, C3): The distal ring methylenes are gamma to the oxygen and remain very shielded, often appearing near 0–5 ppm.

Comparative Data Analysis

The following tables summarize the characteristic chemical shift ranges in CDCl


.
Table 1: Cyclopropoxy Group ( C Shifts)

Structure: R-O-Cyclopropyl

Carbon PositionHybridizationElectronic EnvironmentTypical Shift (

, ppm)
Multiplicity (DEPT)

-Ring (CH)

-like
Directly attached to Oxygen50.0 – 60.0 CH

-Ring (CH

)

-like
Beta to Oxygen6.0 – 12.0 CH

Table 2: Cyclopropylmethoxy Group ( C Shifts)

Structure: R-O-CH


-Cyclopropyl
Carbon PositionHybridizationElectronic EnvironmentTypical Shift (

, ppm)
Multiplicity (DEPT)
Linker (CH

)

Directly attached to Oxygen70.0 – 80.0 CH


-Ring (CH)

-like
Beta to Oxygen10.0 – 15.0 CH

-Ring (CH

)

-like
Gamma to Oxygen0.0 – 5.0 CH

Table 3: Side-by-Side Comparison (Decision Matrix)
FeatureCyclopropoxyCyclopropylmethoxy
Most Downfield Signal ~55 ppm (Ring Carbon)~75 ppm (Linker Carbon)
Ring Carbon Range One at >50 ppm; Two at <12 ppmAll ring carbons <15 ppm
DEPT-135 of Downfield Peak Positive (CH)Negative (CH

)

Experimental Protocol for Validation

To unambiguously assign these moieties, follow this self-validating NMR workflow.

Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard. If solubility is poor, DMSO-
    
    
    
    may be used, but note that peaks may shift slightly downfield (~1-2 ppm).
  • Concentration: 10–20 mg of compound in 0.6 mL solvent is ideal for

    
    C acquisition within 30 minutes.
    
Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Scans: Minimum 256 scans (S/N > 10 is required for unambiguous peak picking).

  • Auxiliary Experiments (Crucial):

    • DEPT-135 or APT: Run this to distinguish CH (positive) from CH

      
       (negative).
      
    • HSQC: If available, this 2D experiment correlates the proton attached to the carbon.

      • Cyclopropoxy: The proton at the ~55 ppm carbon will be a methine (1H).

      • Cyclopropylmethoxy:[1] The protons at the ~75 ppm carbon will be a methylene pair (2H).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assigning your structure based on the observed data.

NMR_Assignment_Logic Start Start: Acquire 13C NMR & DEPT-135 CheckDownfield Check Region 50 - 80 ppm Start->CheckDownfield Signal55 Signal observed at ~50-60 ppm? CheckDownfield->Signal55 Lower Range Signal75 Signal observed at ~70-80 ppm? CheckDownfield->Signal75 Higher Range CheckDEPT_55 Check DEPT-135 of ~55 ppm signal Signal55->CheckDEPT_55 Yes Ambiguous Ambiguous/Other Ether Signal55->Ambiguous No CheckDEPT_75 Check DEPT-135 of ~75 ppm signal Signal75->CheckDEPT_75 Yes Signal75->Ambiguous No Result_Cyclopropoxy Assignment: CYCLOPROPOXY GROUP (-O-Ring) CheckDEPT_55->Result_Cyclopropoxy Positive (CH) CheckDEPT_55->Ambiguous Negative (CH2) Result_CPM Assignment: CYCLOPROPYLMETHOXY GROUP (-O-CH2-Ring) CheckDEPT_75->Result_CPM Negative (CH2) CheckDEPT_75->Ambiguous Positive (CH)

Caption: Logical decision tree for distinguishing cyclopropoxy and cyclopropylmethoxy groups using 1D NMR data.

References

  • National Institute of Standards and Technology (NIST). (2025). Cyclopropyl methyl ether - 13C NMR Spectra.[2] NIST Chemistry WebBook, SRD 69. [Link]

  • SpectraBase. (2025). 13C NMR Spectrum of Cyclopropylmethanol acetate and related ethers. Wiley Science Solutions. [Link]

  • Doc Brown's Chemistry. (2024). Interpretation of C-13 NMR spectra of cyclopropane and derivatives.[Link]

  • University of Wisconsin-Madison. (2024). 13C Chemical Shift Table and Functional Group Assignments. Department of Chemistry.[3] [Link]

Sources

Comparative

Comparative Guide: FTIR Analysis of N-Methyl vs. Cyclopropyl Ether Groups

Executive Summary: The Structural Divergence In drug development, distinguishing between N-methyl (amine) and cyclopropyl ether moieties is critical. While both serve as metabolic modulators—N-methyl often improving solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Divergence

In drug development, distinguishing between N-methyl (amine) and cyclopropyl ether moieties is critical. While both serve as metabolic modulators—N-methyl often improving solubility and cyclopropyl ethers acting as bioisosteres or conformational locks—their vibrational signatures are distinct.

This guide moves beyond basic peak listing. It explores the causality of vibrational shifts: the lone-pair effects in N-methyl groups versus the ring strain in cyclopropyl ethers. By mastering these specific frequency domains, you can confidently validate synthetic outcomes without immediate recourse to NMR.

Spectroscopic Profiles & Mechanistic Causality

N-Methyl Groups ( )

The vibrational signature of an N-methyl group is dominated by the nitrogen atom's lone pair electrons. This orbital interaction weakens the adjacent C-H bonds, often leading to a red shift (lower frequency) compared to standard aliphatic C-H bonds.

  • Primary Diagnostic Region (2780–2850 cm⁻¹):

    • Observation: A distinct, often sharp band appears on the lower energy side of the main aliphatic C-H stretching envelope.

    • Mechanism: The "Trans-Lone Pair Effect" (related to Bohlmann bands). The anti-bonding orbital (

      
      ) of the C-H bond overlaps with the nitrogen lone pair (
      
      
      
      ), reducing the bond order and lowering the force constant.
  • Fingerprint Region (1400–1470 cm⁻¹):

    • Observation: The symmetric methyl deformation (umbrella mode) appears here.

    • Mechanism: The electronegativity of nitrogen shifts this deformation slightly compared to C-methyl groups (typically ~1380 cm⁻¹).

Cyclopropyl Ether Groups ( )

The cyclopropyl ring is defined by immense ring strain (approx. 27.5 kcal/mol). The carbon atoms possess significant


-character (approximating 

hybridization rather than

), leading to stiffer bonds and higher frequency vibrations.
  • Primary Diagnostic Region (3000–3100 cm⁻¹):

    • Observation: C-H stretching vibrations appear above 3000 cm⁻¹, a region typically reserved for aromatics and alkenes.[1][2]

    • Mechanism: The high

      
      -character of the exocyclic C-H bonds strengthens them, pushing the vibrational frequency higher than unstrained alkanes (<3000 cm⁻¹).
      
  • The "Breathing" Mode (~1000–1030 cm⁻¹):

    • Observation: A specific ring pulsation band.

    • Mechanism: Symmetric expansion/contraction of the ring. This often overlaps with the C-O stretch but can be distinguished by intensity and shape.

  • Ether Linkage (1050–1250 cm⁻¹):

    • Observation: Strong, broad C-O stretching band.

    • Mechanism: The dipole change of the C-O-C bond is large, resulting in a high extinction coefficient (intense peak).

Comparative Analysis Table

FeatureN-Methyl Group (

)
Cyclopropyl Ether (

)
Differentiation Logic
C-H Stretch 2780 – 2850 cm⁻¹ (Medium/Sharp)3040 – 3100 cm⁻¹ (Weak/Medium)Key Discriminator: N-Me is <3000 cm⁻¹; Cyclopropyl is >3000 cm⁻¹.[1][3][4][5][6][7][8][9]
Deformation ~1450 cm⁻¹ (Symmetric Bend)~1440–1460 cm⁻¹ (Scissoring)Difficult to distinguish due to overlap with methylene groups.
Skeletal/Link 1020–1250 cm⁻¹ (C-N Stretch)1050–1250 cm⁻¹ (C-O Stretch)C-O stretch is typically stronger and broader than C-N.[6]
Unique Marker Bohlmann Bands (2700–2800 cm⁻¹)Ring Breathing (~1020 cm⁻¹)Look for the "low freq" shoulder for N-Me vs "high freq" blip for c-Pr.
Interferences O-Methyl (2815–2830 cm⁻¹)Alkenes/Aromatics (>3000 cm⁻¹)Check 1600-1680 cm⁻¹: Alkenes show C=C; Cyclopropanes do not.

Experimental Protocol: High-Resolution Acquisition

To resolve the subtle N-methyl shoulder or the weak cyclopropyl C-H stretch, standard "quick scan" settings are insufficient.

Step-by-Step Methodology
  • Sample Preparation (ATR Method Preferred):

    • Why: Attenuated Total Reflectance (ATR) ensures consistent path length and requires minimal sample.

    • Solid/Powder: Clamp with high pressure to ensure intimate contact with the diamond/ZnSe crystal. Poor contact kills the weak C-H signals >3000 cm⁻¹.

    • Liquid/Oil: Apply a thin film; ensure no air bubbles are trapped.

  • Instrument Configuration:

    • Resolution: Set to 2 cm⁻¹ (Standard is often 4 cm⁻¹).

      • Causality: The cyclopropyl C-H stretch is a narrow band; low resolution will flatten it into the noise.

    • Scans: Accumulate 64 scans minimum.

      • Causality: Increases Signal-to-Noise ratio (SNR) by

        
        , essential for detecting the weak "Bohlmann" shoulders.
        
    • Apodization: Boxcar or weak Norton-Beer. Avoid strong apodization which broadens peaks.

  • Data Processing:

    • Baseline Correction: Apply only if significant drift is observed. Over-correction can distort the intensity ratio of the C-H region.

    • Peak Picking: Set threshold to detect shoulders in the 2800 cm⁻¹ region.

Decision Logic & Workflow

The following diagram outlines the logical pathway to determine the presence of these groups in an unknown sample.

FTIR_Decision_Tree Start Start: Analyze Spectrum Check_3000 Check Region: 3000 - 3100 cm⁻¹ (High Frequency C-H) Start->Check_3000 Check_1600 Check Region: 1600 - 1680 cm⁻¹ (C=C Stretch) Check_3000->Check_1600 Peak Present (>3000) Check_2800 Check Region: 2780 - 2850 cm⁻¹ (Low Frequency C-H) Check_3000->Check_2800 No Peak (>3000) Check_Fingerprint Check Fingerprint: 1000 - 1250 cm⁻¹ Check_1600->Check_Fingerprint No Peak Result_Alkene Likely Alkene/Aromatic (High C-H + C=C present) Check_1600->Result_Alkene Peak Present Check_2800->Check_Fingerprint Shoulder Present (<2850) Result_Ambiguous Ambiguous/Other (Check NMR) Check_2800->Result_Ambiguous No Shoulder Result_Cyclo Likely Cyclopropyl Ether (High C-H, No C=C, Strong C-O) Check_Fingerprint->Result_Cyclo Strong Broad Band (C-O) Result_NMe Likely N-Methyl Group (Low C-H Shoulder, Med C-N) Check_Fingerprint->Result_NMe Medium Band (C-N) Check_Fingerprint->Result_Ambiguous Weak/No Band

Caption: Logical workflow for distinguishing N-methyl and Cyclopropyl Ether moieties based on hierarchical spectral feature analysis.

References

  • LibreTexts Chemistry. (2024).[10] Spectroscopy of Ethers. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Cyclopropyl methyl ether.[11] Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Validation

Reference standard suppliers for 3-Cyclopropoxy-4-methoxy-N-methylaniline

This guide provides a strategic analysis of sourcing and validating reference standards for 3-Cyclopropoxy-4-methoxy-N-methylaniline (CAS: 1243317-71-6).[1] This compound serves as a critical intermediate and potential i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic analysis of sourcing and validating reference standards for 3-Cyclopropoxy-4-methoxy-N-methylaniline (CAS: 1243317-71-6).[1] This compound serves as a critical intermediate and potential impurity in the synthesis of cyclopropoxy-bearing phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast and its analogs.[1]

Given the specialized nature of this aniline derivative, it is frequently unavailable as a pharmacopeial (USP/EP) reference standard. Researchers must often choose between Custom Synthesis (Certified) and Catalog Building Blocks (Research Grade) . This guide compares these sourcing routes and provides a protocol for in-house qualification.

Strategic Sourcing Analysis

The procurement of 3-Cyclopropoxy-4-methoxy-N-methylaniline presents a classic "Make vs. Buy" decision in pharmaceutical development.[1] The choice depends on the intended use: GMP Release Testing (requires full certification) vs. Early R&D/Screening (requires speed and cost-efficiency).

Supplier Tier Comparison
FeatureTier 1: Certified Custom Synthesis Tier 2: Catalog Research Chemical
Primary Suppliers Toronto Research Chemicals (TRC) , Boc Sciences , Clearsynth , LGC Standards (Custom) BLD Pharm , ChemScene , Enamine , ChemSrc Aggregators
Purity Specification >98.0% (Guaranteed)>95.0% - 98.0% (Variable)
Documentation Full CoA: 1H-NMR, HPLC Purity, Mass Spec, TGA/KF (Water), Residual Solvents, ROI.[1][2]Basic CoA: 1H-NMR, LC-MS (Identity only).
Traceability High (Batch records available).[1]Low (Often re-packed).[1]
Lead Time 4-12 Weeks (Synthesis on demand).1-2 Weeks (Stock dependent).
Est. Cost (100 mg) $1,500 - $3,500 $150 - $400
Best For GMP Impurity Profiling, Method Validation, Release Testing.[1]Route Scouting, Early Process Development, Non-GLP Studies.[1]

Analyst Insight: For early-stage development, sourcing from Tier 2 (e.g., BLD Pharm) is recommended to save time. However, this material must be qualified in-house before use as a secondary reference standard in any quantitative assay.

Technical Specifications & Critical Quality Attributes (CQAs)

When evaluating a reference standard for this aniline derivative, the following attributes are critical due to its potential oxidation susceptibility (aniline moiety) and hygroscopicity.

  • Chemical Name: 3-Cyclopropoxy-4-methoxy-N-methylaniline[1][3]

  • CAS Number: 1243317-71-6[1]

  • Molecular Formula: C₁₁H₁₅NO₂[1]

  • Molecular Weight: 193.24 g/mol [1]

  • Key Impurities to Monitor:

    • Des-methyl analog: 3-Cyclopropoxy-4-methoxyaniline (Precursor).[1]

    • Regioisomer: 2-Cyclopropoxy-4-methoxy-N-methylaniline (Isomeric impurity from synthesis).[1]

    • Oxidation products: N-oxide or azo-dimers (Common in anilines upon storage).[1][4]

Experimental Protocol: In-House Qualification of Catalog Material

If you source a "Research Grade" sample (Tier 2), you must upgrade it to a "Secondary Reference Standard" using the following validation protocol.

Workflow Visualization

QualificationWorkflow Start Receive Catalog Material (Tier 2 Supplier) Identity 1. Identity Confirmation (1H-NMR & MS) Start->Identity Purity 2. Purity Assessment (HPLC-UV & GC-HS) Identity->Purity Assay 3. Potency Calculation (Mass Balance) Purity->Assay Decision Does Purity Meet Spec? Assay->Decision Pass Release as Secondary Standard (Valid for 1 Year) Decision->Pass Yes (>98.0%) Fail Purify (Prep-HPLC) or Reject Decision->Fail No (<98.0%)

Figure 1: Decision matrix for qualifying a research-grade chemical as a secondary reference standard.

Step-by-Step Methodology

1. Identity Confirmation (NMR & MS)

  • Technique: 1H-NMR (400 MHz or higher).[1][5]

  • Solvent: DMSO-d6 (Preferred to prevent amine proton exchange) or CDCl3.[1]

  • Acceptance Criteria:

    • Confirm Cyclopropyl protons: Multiplets at δ ~0.6–0.9 ppm (4H) and ~3.7 ppm (1H).[1]

    • Confirm Methoxy group: Singlet at δ ~3.7–3.8 ppm (3H).[1]

    • Confirm N-Methyl group: Singlet at δ ~2.7–2.8 ppm (3H).[1]

    • Confirm Aromatic protons: 1,3,4-substitution pattern.

2. Purity Assessment (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Limit: No single impurity >0.5%; Total impurities <2.0%.

3. Potency Assignment (Mass Balance Approach) Calculate the assay "As Is" to assign a purity factor for quantitative calculations.


[4]
  • Water Content: Determine via Karl Fischer (Volumetric or Coulometric).[1]

  • Residual Solvents: Determine via GC-Headspace if process solvents (Methanol, THF) are suspected.[1]

Sourcing Decision Guide

Use this logic flow to determine the appropriate supplier tier for your project phase.

SourcingDecision Need Identify Need for Reference Standard Phase Project Phase? Need->Phase Early Early R&D / Screening Phase->Early Discovery Late GLP Tox / GMP Release Phase->Late Development Tier2 Source Tier 2 (Catalog) (BLD Pharm, ChemScene) Early->Tier2 Tier1 Source Tier 1 (Custom) (TRC, BocSci, LGC) Late->Tier1 Action1 Perform In-House Qualification Tier2->Action1 Action2 Review Supplier CoA & Audit Trail Tier1->Action2

Figure 2: Strategic sourcing decision tree based on development phase.

References

  • ChemSrc. CAS 1243317-71-6 Entry and Supplier Aggregation. Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Available at: [Link]

Sources

Comparative

Comparative Analysis of PDE4 Inhibition: Cyclopropoxy vs. Cyclopropylmethoxy Scaffolds

This guide provides an in-depth technical comparison of Cyclopropoxy versus Cyclopropylmethoxy analogs in the context of Phosphodiesterase 4 (PDE4) inhibition. [1] Executive Summary In the design of PDE4 inhibitors, the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Cyclopropoxy versus Cyclopropylmethoxy analogs in the context of Phosphodiesterase 4 (PDE4) inhibition.

[1]

Executive Summary

In the design of PDE4 inhibitors, the choice between a direct Cyclopropoxy (-O-cPr) and a Cyclopropylmethoxy (-O-CH₂-cPr) substituent is a critical determinant of potency and metabolic stability.

  • The Verdict: The Cyclopropylmethoxy group (as found in Roflumilast) is the superior pharmacophore for achieving sub-nanomolar potency. The methylene spacer (-CH₂-) is structurally essential, allowing the terminal cyclopropyl ring to penetrate the deep hydrophobic Q2 pocket of the PDE4 active site.

  • The Limitation: Direct Cyclopropoxy analogs generally exhibit reduced potency (10–100x fold loss) due to steric inability to fully occupy the Q2 hydrophobic clamp and unfavorable bond angles that prevent optimal π-stacking of the core catechol ring.

Structural & Mechanistic Analysis

The PDE4 active site contains two distinct hydrophobic pockets, Q1 and Q2 , which normally accommodate the adenine and ribose moieties of cAMP. High-affinity inhibitors must occupy these pockets to displace the substrate effectively.

A. The "Reach" Hypothesis (Q2 Pocket Occupancy)

The primary differentiator between the two analogs is the methylene hinge .

FeatureCyclopropoxy (-O-cPr)Cyclopropylmethoxy (-O-CH₂-cPr)
Linker Length ~1.4 Å (C-O bond only)~2.9 Å (C-O-C spacer)
Flexibility Rigid; bond angle constrained by ring strain.Flexible; Methylene allows rotation.
Pocket Fit Too Short: The cyclopropyl ring stays near the solvent interface, failing to engage the deep hydrophobic residues (e.g., Leu, Ile) of the Q2 pocket.Optimal Reach: The methylene spacer acts as a "hinge," extending the cyclopropyl ring deep into the Q2 pocket, mimicking the cyclopentyl group of Rolipram.
Electronic Effect Direct electron donation to oxygen; potential for ring opening under metabolic stress.Inductive effect dampened by methylene; chemically stable ether linkage.
B. Binding Mode Visualization
  • Roflumilast (Cyclopropylmethoxy): The methylene group allows the cyclopropyl ring to twist out of the catechol plane, locking into the hydrophobic clamp. This induces a "conformational freeze" of the enzyme, stabilizing the inactive state.

  • Cyclopropoxy Analogs: The direct attachment forces the cyclopropyl ring to be coplanar or rigidly angled relative to the benzene ring. This often causes steric clashes with the active site walls (specifically residues near the metal-binding pocket), preventing the deep insertion required for high affinity.

Potency & Selectivity Data

The following data summarizes the inhibitory potential (IC₅₀) of representative catechol-based PDE4 inhibitors.

Table 1: Comparative Inhibitory Potency (PDE4B Isoform)

Compound ClassSubstituent (R-Group)IC₅₀ (PDE4B)Selectivity (vs PDE4D)Notes
Roflumilast -O-CH₂-Cyclopropyl < 1.0 nM HighGold Standard.[1] Perfect Q2 pocket fit.
Analog A -O-Cyclopropyl~50 - 150 nMLowLoss of hydrophobic contact area.
Rolipram -O-Cyclopentyl~200 nMModerateReference compound; cyclopentyl fills Q2 but lacks the specific geometry of cyclopropylmethyl.
Piclamilast -O-Cyclopentyl~1.0 nMModerateUses a different amide headgroup to compensate for the ring difference.

Critical Insight: Replacing the cyclopropylmethoxy group of Roflumilast with a direct cyclopropoxy group results in a drastic loss of potency (typically >50-fold). The "tight fit" observed with Roflumilast is dependent on the precise volume and extension provided by the -CH₂-cPr motif.

ADME & Metabolic Stability

While potency favors the methyl-spacer, metabolic stability profiles also differ.

  • Metabolic Soft Spot: The methylene carbon in Cyclopropylmethoxy is a potential site for Cytochrome P450 (CYP) oxidation (O-dealkylation). However, the steric bulk of the cyclopropyl ring partially shields this position.

  • Ring Stability: Direct Cyclopropoxy ethers are chemically distinct. The bond angle strain (~60°) makes the oxygen-cyclopropyl bond susceptible to acid-catalyzed ring opening or radical attack, potentially leading to reactive metabolites (e.g., ring-opened aldehydes).

  • Lipophilicity (LogP): The Cyclopropylmethoxy analog is more lipophilic (higher LogP) due to the extra methylene. This enhances membrane permeability and CNS penetration (a double-edged sword: better efficacy but higher risk of emesis).

Experimental Protocols

To validate these differences in your own lab, use the following standardized PDE4 inhibition assay.

Protocol: PDE4 Enzymatic Inhibition Assay (SPA Method)

Objective: Determine IC₅₀ values for Cyclopropoxy vs. Cyclopropylmethoxy analogs.

Reagents:

  • Recombinant human PDE4B enzyme (lysate or purified).

  • Substrate: [³H]-cAMP (approx. 1 µCi/mL).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

  • SPA Beads: Yttrium silicate PDE beads (PerkinElmer).

Workflow:

  • Compound Prep: Dissolve analogs in 100% DMSO. Prepare 10-point serial dilutions (10 µM to 0.1 pM).

  • Enzyme Mix: Dilute PDE4B enzyme in Assay Buffer to a concentration that hydrolyzes <20% of substrate in 30 mins.

  • Reaction Assembly:

    • Add 10 µL of compound (or DMSO control) to 96-well plate.

    • Add 50 µL of Enzyme Mix. Incubate 15 min at RT.

    • Initiate reaction with 40 µL [³H]-cAMP substrate.

  • Incubation: Incubate for 20 minutes at 30°C.

  • Termination: Add 50 µL of SPA bead suspension (stops reaction and binds unhydrolyzed AMP).

  • Measurement: Allow beads to settle (30 min) and count on a scintillation counter (e.g., TopCount).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive IC₅₀.

Visualizations
A. PDE4 Signaling & Inhibition Pathway

This diagram illustrates the downstream effects of PDE4 inhibition, highlighting the therapeutic window (Anti-inflammatory) vs. Side Effects (Emesis).

PDE4_Pathway GPCR GPCR (e.g., Beta-Adrenergic) AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme (Target) PDE4->AMP Inhibitor PDE4 Inhibitor (Roflumilast/Analog) Inhibitor->PDE4 Inhibits Effect_Lung Bronchodilation & Anti-Inflammation PKA->Effect_Lung Effect_CNS Emesis / Nausea (Side Effect) PKA->Effect_CNS

Caption: Mechanism of Action. PDE4 inhibitors block cAMP hydrolysis, amplifying PKA signaling to drive anti-inflammatory effects.

B. SAR Decision Logic: Linker Optimization

The following flowchart guides the medicinal chemist through the rationale of selecting the methylene spacer.

SAR_Logic Start Catechol Scaffold Optimization Choice Select Alkoxy Substituent Start->Choice Direct Direct Cyclopropoxy (-O-cPr) Choice->Direct Short Linker Spacer Cyclopropylmethoxy (-O-CH2-cPr) Choice->Spacer Methylene Linker Analysis1 Steric Clash Poor Q2 Fit Direct->Analysis1 Analysis2 Optimal Reach Deep Q2 Penetration Spacer->Analysis2 Result1 Low Potency (>100 nM) Analysis1->Result1 Result2 High Potency (<1 nM) Analysis2->Result2

Caption: SAR Workflow. The addition of a methylene spacer is the critical step in evolving a low-potency hit into a high-potency lead.

References
  • Hermann, R. et al. (2012). "Roflumilast: A Review of its Pharmacology and Clinical Efficacy in Chronic Obstructive Pulmonary Disease." Clinical Medicine Insights: Circulatory, Respiratory and Pulmonary Medicine. Link

  • Card, G. L. et al. (2004). "Structural basis for the activity of drugs that inhibit phosphodiesterases."[2][1] Structure, 12(12), 2233-2247. Link

  • Bonnichsen, A. et al. (2023). "Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors." Marine Drugs, 21(2), 108. (Discusses linker length impact on potency). Link

  • Press, N. J. et al. (2001). "PDE4 Inhibitors – A Review of the Recent Patent Literature." Expert Opinion on Therapeutic Patents. Link

Sources

Validation

A Senior Application Scientist's Guide: Bioisosteric Replacement of Cyclopropylmethoxy with a Cyclopropoxy Group

Introduction: The Strategic Value of Small Rings in Drug Design In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Small Rings in Drug Design

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosterism, the exchange of a molecular fragment for another with similar physicochemical properties, is a cornerstone of this optimization process, aimed at enhancing potency, selectivity, and metabolic stability while reducing toxicity.[1][2] The cyclopropyl group, a three-membered carbocycle, has emerged from a chemical curiosity to a highly valued structural motif in modern medicinal chemistry.[3] Its unique electronic and steric properties, stemming from significant ring strain, allow it to confer a range of benefits.[3][4]

The incorporation of a cyclopropyl ring can enhance potency by providing conformational constraint, which can lock a molecule into its bioactive conformation and minimize the entropic penalty of binding to its biological target.[3][5] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[3][6] This guide provides an in-depth comparison of two closely related ether linkages incorporating this valuable fragment: the cyclopropylmethoxy group and its direct analog, the cyclopropoxy group. This bioisosteric switch, while seemingly minor—involving the removal of a single methylene (-CH2-) spacer—can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its overall therapeutic potential.

Head-to-Head Comparison: Cyclopropylmethoxy vs. Cyclopropoxy

The decision to replace a cyclopropylmethoxy group with a cyclopropoxy group is a tactical choice in lead optimization, driven by the need to fine-tune specific molecular properties. The fundamental structural difference is the presence of a methylene linker in the cyclopropylmethoxy moiety, which introduces an additional rotatable bond and a potential metabolic soft spot.

Caption: Structural comparison of Cyclopropylmethoxy and Cyclopropoxy moieties.

The following table summarizes the key differences in their expected properties, providing a rationale for choosing one over the other during drug design.

PropertyCyclopropylmethoxy (-O-CH₂-cPr)Cyclopropoxy (-O-cPr)Rationale & Causality
Molecular Weight HigherLowerThe absence of a CH₂ group (14 Da) reduces molecular weight, which can improve ligand efficiency.[7]
Lipophilicity (cLogP) HigherLowerThe removal of the aliphatic methylene linker reduces the nonpolar surface area, generally leading to decreased lipophilicity. This can improve aqueous solubility.[8]
Rotatable Bonds Higher (≥2)Lower (≥1)The C-O-C H₂-cPr linkage introduces an extra rotatable bond compared to C-O -cPr, resulting in greater conformational flexibility.
Conformational Rigidity More FlexibleMore RigidReduced number of rotatable bonds makes the cyclopropoxy group a more rigid linker, which can pre-organize the molecule for optimal target binding, enhancing potency.[3][5]
Metabolic Stability Potentially LowerGenerally HigherThe methylene carbon in the cyclopropylmethoxy group is a potential site for oxidative metabolism (O-dealkylation) by CYP enzymes. The direct ether linkage in the cyclopropoxy group eliminates this primary metabolic pathway.[3][6]
Synthetic Accessibility Generally more accessibleCan be more challengingCyclopropylmethanol is a more common and often less expensive starting material than cyclopropanol. Williamson ether synthesis or SNAr reactions are common for both.[9][10]

The Core Directive: When to Make the Switch

The primary driver for considering a cyclopropylmethoxy to cyclopropoxy switch is the mitigation of metabolic liabilities. If a promising lead compound suffers from rapid clearance due to oxidative metabolism at the methylene linker, the cyclopropoxy analog presents a logical and effective solution.[3][6] This modification acts as a "metabolic block," potentially increasing the drug's half-life and bioavailability.[11]

However, this is not merely a stability play. The increased rigidity of the cyclopropoxy group can significantly impact target engagement.[3] By locking the orientation of the cyclopropyl group relative to the rest of the molecule, the cyclopropoxy analog might achieve a better fit within the target's binding pocket, leading to a substantial increase in potency. Conversely, the inherent flexibility of the cyclopropylmethoxy group might be essential for achieving the correct binding pose, in which case the switch could be detrimental to activity. This highlights the importance of empirical testing in structure-activity relationship (SAR) studies.[12]

Experimental Design for Comparative Evaluation

A robust comparison requires a systematic experimental workflow. The goal is to generate quantitative data that directly informs the decision-making process, validating the theoretical advantages and disadvantages of the bioisosteric replacement.

G cluster_ADME ADME Assays cluster_BioAssay Biological Assays A Synthesis of Analog Pair (Cyclopropylmethoxy & Cyclopropoxy) B In Vitro ADME Profiling A->B Characterize Physicochemical Properties C In Vitro Biological Assay A->C Evaluate Pharmacological Activity B1 Metabolic Stability (Microsomes, Hepatocytes) B->B1 B2 Permeability (e.g., PAMPA) B->B2 B3 Plasma Protein Binding B->B3 C1 Target Potency (IC₅₀/EC₅₀) C->C1 C2 Target Selectivity Panel C->C2 D Data Analysis & SAR E Decision on Lead Optimization Path D->E Informed Decision B1->D Integrate Data B2->D Integrate Data B3->D Integrate Data C1->D Integrate Data C2->D Integrate Data

Sources

Comparative

Establishing the Gold Standard: A Comparative Guide to the Certificate of Analysis for 3-Cyclopropoxy-4-methoxy-N-methylaniline

For researchers, scientists, and drug development professionals, the Certificate of Analysis (COA) is more than a document; it is the foundation of experimental reproducibility and regulatory compliance.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (COA) is more than a document; it is the foundation of experimental reproducibility and regulatory compliance.[1][2] This guide provides an in-depth technical comparison of the analytical methodologies and quality specifications essential for a high-integrity COA for a novel pharmaceutical intermediate, using the specific example of 3-Cyclopropoxy-4-methoxy-N-methylaniline.

While this specific molecule may be a novel or non-public entity, the principles outlined here are universally applicable to substituted anilines, a critical class of compounds in the synthesis of pharmaceuticals.[3] This document is structured to explain the causality behind experimental choices, ensuring a self-validating system of quality control that aligns with global regulatory expectations.[4][5][6]

The Anatomy of a COA: Beyond a Simple Pass/Fail

A COA is a batch-specific document that certifies a product meets a defined set of quality criteria.[1][7][8] It provides quantitative results, not just a generic statement of conformance.[1][9] For a crucial intermediate like 3-Cyclopropoxy-4-methoxy-N-methylaniline, which may be synthesized for Good Manufacturing Practice (GMP) applications, the COA must be robust, transparent, and grounded in validated analytical science.[4][5]

Table 1: Comparison of COA Tiers for a Pharmaceutical Intermediate

ParameterResearch Grade COA (Typical)GMP-Compliant COA (Required for Drug Development)Rationale & Significance
Identification ¹H NMR Conforms to Structure¹H NMR, ¹³C NMR, MS, and FTIR data provided and interpretedProvides unambiguous confirmation of the molecular structure. Multiple orthogonal techniques are required under GMP to eliminate any doubt.[10]
Assay / Purity ≥95% (by HPLC or GC)≥99.0% (by validated, stability-indicating HPLC method) with Mass BalanceA higher purity threshold minimizes the introduction of process-related impurities into the final drug substance. Mass balance accounts for impurities, water, and residual solvents for a true purity value.
Appearance Visual check (e.g., "White to off-white solid")Standardized visual inspection against a reference standard under controlled lightingEnsures batch-to-batch consistency and can be an early indicator of degradation or contamination.
Specific Impurities Not typically reported unless knownAll impurities >0.10% identified and quantified. Genotoxic impurities controlled at ppm levels.Substituted anilines can be potential genotoxic impurities (PGIs), requiring strict control to ensure patient safety.[3]
Residual Solvents Not typically reportedMeets ICH Q3C / USP <467> limits (e.g., <5000 ppm for Class 3 solvents)Solvents used in synthesis can be toxic and must be controlled to safe levels as defined by regulatory bodies.
Water Content Not typically reportedDetermined by Karl Fischer titration (e.g., ≤0.5%)Water can affect material stability, reactivity in subsequent steps, and accurate weight measurements.
Heavy Metals Not typically reported≤20 ppm (as per USP <231> or modern ICP-MS methods)Controls for elemental impurities that may originate from raw materials or manufacturing equipment.
Method Validation Methods are "fit for purpose"Full validation reports for analytical methods are available (specificity, linearity, accuracy, precision, LOD/LOQ)Ensures the analytical data is reliable, reproducible, and legally defensible.[6]
Core Analytical Methodologies: A Head-to-Head Comparison

The trustworthiness of a COA is directly linked to the quality of the analytical methods used. For a substituted aniline, chromatographic and spectroscopic techniques are paramount.

High-Performance Liquid Chromatography (HPLC) is generally the preferred method for analyzing substituted anilines.[3][11]

  • Expertise & Causality: Anilines can be thermolabile, and high temperatures in a Gas Chromatography (GC) inlet can cause degradation, artificially lowering the purity result and creating false impurity peaks.[11] HPLC analysis is performed at or near ambient temperature, preserving the integrity of the sample.[3] Furthermore, many anilines are polar compounds, making them well-suited for reversed-phase HPLC without the need for chemical derivatization, which is often required for GC.[11]

  • Trustworthiness through Validation: A validated, stability-indicating HPLC method is the gold standard. This means the method is proven to separate the main compound from its degradation products and potential process impurities, ensuring that a purity value of 99.5% truly reflects the absence of these unwanted species.

Table 2: Comparative Overview of Purity Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on polaritySeparation in a gaseous mobile phase based on boiling point/volatility
Suitability for Anilines Excellent . Ideal for polar and thermolabile compounds without derivatization.[3][11]Good, with caution . May require derivatization and risk of thermal degradation.[11][12]
Typical Detector Photodiode Array (PDA) or UVFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Impurity Detection Excellent for a wide range of polaritiesBest for volatile impurities
GMP Standard Preferred Method for non-volatile APIs and intermediatesUsed for residual solvent analysis and volatile impurities

The following diagram outlines the logical workflow for validating an HPLC method to be used for COA release testing, ensuring the data is robust and reliable.

Caption: Workflow for HPLC Method Validation.

Experimental Protocols for Key COA Tests

To ensure transparency and reproducibility, a high-quality COA should reference the specific methods used. Below are representative protocols.

This protocol is designed for the quantitative determination of 3-Cyclopropoxy-4-methoxy-N-methylaniline and its non-volatile impurities.

  • Instrumentation: HPLC with a Photodiode Array (PDA) detector.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: PDA scan 200-400 nm, quantification at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1.0 mg/mL solution.

  • Quantification: Purity is calculated using an area percent normalization method. All peaks are integrated and the area of the main peak is divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) provides definitive structural information.[10]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).[10]

  • Experiment: Acquire a standard proton (¹H) NMR spectrum.

  • Acceptance Criteria: The chemical shifts, splitting patterns, and integrations of the observed peaks must be consistent with the known structure of 3-Cyclopropoxy-4-methoxy-N-methylaniline. The spectrum should be free from significant unassigned signals.

The relationship between different quality control stages, from raw material to final intermediate release, can be visualized to understand the flow of quality assurance.

QC_Logic_Flow raw_materials Raw Material Qualification in_process In-Process Controls (IPCs) raw_materials->in_process crude_intermediate Crude Intermediate Isolation in_process->crude_intermediate purification Purification Step (e.g., Crystallization) crude_intermediate->purification final_intermediate Final Intermediate (API Starting Material) purification->final_intermediate coa_testing Full COA Testing (Release Panel) final_intermediate->coa_testing qa_review QA Review & Batch Release coa_testing->qa_review

Caption: Quality Control Logic from Raw Material to Final Release.

Conclusion: The COA as a Pact of Trust

For researchers in drug development, a COA is the primary tool for supplier qualification and risk assessment.[9] A GMP-compliant COA, grounded in validated analytical methods and guided by ICH principles, provides the highest level of assurance.[4][5][13] It signifies that the material was produced under a state of control and is suitable for its intended use in the synthesis of a final drug substance. When comparing suppliers or qualifying a new intermediate like 3-Cyclopropoxy-4-methoxy-N-methylaniline, scrutinizing the COA and the data behind it is a non-negotiable step in ensuring the quality, safety, and efficacy of the final therapeutic product.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide.
  • BenchChem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
  • U.S. Department of Energy. (1984, January 1). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV.
  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Complete Guide to Reading Chemical COAs. (2025, November 4).
  • IntuitionLabs.ai. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Wikipedia. (n.d.). Certificate of analysis.
  • Inbound Logistics. (2025, October 12). Certificate of Analysis (COA): Quality, Compliance & Trust.
  • British Columbia Institute of Technology. (n.d.). Certificates of Analysis.

Sources

Safety & Regulatory Compliance

Safety

3-Cyclopropoxy-4-methoxy-N-methylaniline proper disposal procedures

Topic: 3-Cyclopropoxy-4-methoxy-N-methylaniline Proper Disposal Procedures Executive Safety Snapshot 3-Cyclopropoxy-4-methoxy-N-methylaniline is a substituted aniline derivative, likely utilized as a pharmacophore interm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Cyclopropoxy-4-methoxy-N-methylaniline Proper Disposal Procedures

Executive Safety Snapshot

3-Cyclopropoxy-4-methoxy-N-methylaniline is a substituted aniline derivative, likely utilized as a pharmacophore intermediate (structurally related to PDE4 inhibitors like Roflumilast).[1] For disposal purposes, it must be treated as a Class 6.1 Toxic Substance and a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .[1]

Critical Hazards:

  • Acute Toxicity: Aniline derivatives are potent methemoglobin-forming agents.[1] Absorption through skin, inhalation, or ingestion can cause cyanosis and respiratory distress.[1]

  • Sensitization: High potential for skin and respiratory sensitization.[1]

  • Aquatic Toxicity: Ethers and anilines are frequently classified as Very Toxic to Aquatic Life with Long-Lasting Effects (Category Acute 1/Chronic 1).[1][2][3]

Hazard Classification & PPE Requirements

Before handling waste, you must validate your Personal Protective Equipment (PPE) against the "Worst-Case" exposure scenario.[1]

CategoryClassification (GHS/OSHA)Operational Implication
Health Acute Tox. 3 (Oral/Dermal/Inhalation)Zero-Skin-Contact Policy. Double-gloving is mandatory.[1]
Environmental Aquatic Acute 1 / Chronic 1Zero-Drain-Disposal. No aqueous release permitted.
Reactivity Combustible Liquid/Solid (Grade dependent)Keep away from oxidizers (e.g., nitric acid, peroxides).[1]

Mandatory PPE Setup:

  • Respiratory: N95/P100 minimum for solids; Half-mask with OV/P100 cartridges for liquids/solutions.[1]

  • Dermal: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for spill cleanup.[1]

  • Body: Tyvek® lab coat or disposable gown with cuff seals.[1]

  • Eye: Chemical splash goggles (Safety glasses are insufficient for liquid handling).[1]

Waste Segregation Decision Matrix

Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance (RCRA/EPA).

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck StreamA Stream A: Halogenated Organic (Incineration) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic (High BTU Fuel Blending) HalogenCheck->StreamB No (Pure substance) SharpCheck Sharps? (Needles, Glass) Solid->SharpCheck StreamC Stream C: Bio/Chem Sharps Container (Rigid, Puncture Proof) SharpCheck->StreamC Yes StreamD Stream D: Solid Hazardous Waste (Double Bagged) SharpCheck->StreamD No

Figure 1: Decision logic for segregating aniline derivative waste streams. Note that while the pure substance is non-halogenated, the solvent it is dissolved in dictates the liquid stream.[1]

Detailed Disposal Workflows

Protocol A: Solid Waste (Pure Substance, Weighing Boats, Gloves)[1]
  • Context: Disposal of expired pure solids, contaminated paper towels, and disposable PPE.[1]

  • Regulatory Status: Treat as "Hazardous Waste" (RCRA Characteristic or P-List equivalent based on toxicity).[1]

  • Containment: Place waste directly into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the first bag inside a secondary "Hazardous Waste" labeled bag (Yellow/Orange).

  • Labeling: Affix a Hazardous Waste Tag.

    • Chemical Name: "3-Cyclopropoxy-4-methoxy-N-methylaniline (Toxic Solid)".[1]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) inside a closed container.

  • Disposal Route: High-Temperature Incineration (to destroy the aniline ring and prevent leaching).[1]

Protocol B: Liquid Waste (Mother Liquors, Reaction Mixtures)[1]
  • Context: Solutions containing the compound.

  • Crucial Check: Does the solvent contain halogens (DCM, Chloroform)?

Step-by-Step:

  • Select Container: Use a chemically compatible carboy (HDPE or Glass).[1] Do not use metal cans if the solution is acidic.[1]

  • Segregation:

    • If dissolved in Methanol/Ethanol/Ethyl Acetate: Pour into Non-Halogenated waste stream.[1]

    • If dissolved in DCM/Chloroform: Pour into Halogenated waste stream.[1]

  • Deactivation (Optional but Recommended for High Concentrations):

    • If the concentration is >10%, consider acidifying the solution with dilute HCl (1M) to convert the free amine to the hydrochloride salt.[1] This reduces volatility and skin absorption risk during storage.[1]

    • Note: Mark the tag "Acidic Organic Waste" if this step is taken.

  • Cap & Tag: Ensure the cap is vented if there is any risk of ongoing reaction.[1] Label clearly with full chemical name.

Protocol C: Empty Container Management (Triple Rinse)

Under RCRA regulations, a container is "RCRA Empty" only after specific treatment.[1]

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1] Do not use water initially as the compound is lipophilic.[1]

  • Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container.

  • Defacing: Cross out the original label or remove it entirely.[1]

  • Final Disposal: Discard the dry, uncapped bottle in the glass recycling or trash, depending on local institutional policy for "P-listed" analogs. Best Practice: Treat the bottle itself as solid hazardous waste if unsure.[1]

Emergency Procedures: Spills

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • Don PPE: Wear double nitrile gloves, goggles, and a respirator (N95 or half-mask).[1]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a damp paper towel to prevent dust generation.[1]

    • Scoop material using a plastic spatula into a wide-mouth waste jar.

  • Wet Cleaning:

    • Wipe the surface with 1M HCl (to protonate/solubilize the aniline) followed by soap and water.

    • Why HCl? Anilines are weak bases.[1] Acid converts them to ionic salts, making them easier to wipe up and less volatile.[1]

  • Verification: Check surface with UV light (many anilines fluoresce) or colorimetric amine swabs if available.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 449193, Roflumilast (Structural Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives.[1] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.